Product packaging for Sodium malonate(Cat. No.:CAS No. 141-95-7)

Sodium malonate

Número de catálogo: B085567
Número CAS: 141-95-7
Peso molecular: 148.02 g/mol
Clave InChI: PRWXGRGLHYDWPS-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sodium malonate, also known as dithis compound or malonic acid disodium salt, is a white, odorless, water-soluble powder with the chemical formula C3H2Na2O4 and a molecular weight of 148.03 g/mol . It is a sodium salt of malonic acid and is supplied with a high level of purity, typically 99% or higher . This compound is a valuable reagent in diverse scientific research fields. In structural biology and bioprocessing, this compound is renowned for its ability to enhance protein crystallizability . Its high charge density and kosmotropic properties help stabilize protein structures, making it highly effective for crystallizing a wide range of proteins, including monoclonal antibodies, often at much lower concentrations than other salts . When used in the precipitation of immunoglobulins, the addition of this compound alters the precipitate morphology, leading to a higher packing density and significantly improved filterability, which can enhance downstream purification processes for therapeutic proteins . In microbiology and infectious disease research, this compound has been identified as an effective efflux pump inhibitor (EPI) of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other bacteria . By inhibiting this pump, this compound increases the intracellular accumulation of antimicrobials, thereby augmenting the efficacy of antibiotics like minocycline, chloramphenicol, and ciprofloxacin against multidrug-resistant strains . Its natural occurrence and previously documented safety profile in other contexts make it a promising candidate for development as an antibiotic adjuvant . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals. Researchers should handle the compound appropriately, storing it at stable temperatures, and note that its pH in solution is typically neutral to slightly basic .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Na2O4 B085567 Sodium malonate CAS No. 141-95-7

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

disodium;propanedioate
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InChI

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2
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InChI Key

PRWXGRGLHYDWPS-UHFFFAOYSA-L
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Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Na2O4
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Related CAS

141-82-2 (Parent)
Record name Disodium malonate
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Record name Propanedioic acid, sodium salt
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DSSTOX Substance ID

DTXSID8059712
Record name Propanedioic acid, disodium salt
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Molecular Weight

148.02 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Disodium malonate
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CAS No.

141-95-7, 23549-97-5
Record name Disodium malonate
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Record name Propanedioic acid, sodium salt (1:2)
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Record name Disodium malonate
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Record name DISODIUM MALONATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Disodium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) malonate, the sodium salt of malonic acid, is a versatile C3 building block with significant applications in organic synthesis and biochemical research. Its utility primarily stems from the reactivity of the methylene (B1212753) group, which is activated by two adjacent carboxyl groups. This guide provides a comprehensive overview of the chemical properties of disodium malonate, including its physical characteristics, reactivity, and spectral data, presented in a format tailored for scientific and research applications.

Physicochemical Properties

Dithis compound is a white crystalline solid at room temperature.[1] It is the disodium salt of propanedioic acid and is readily soluble in water.[2] The key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₂Na₂O₄[1][2]
Molecular Weight 148.02 g/mol [1]
Appearance White crystalline solid/powder[1]
Melting Point >300 °C (decomposes)
Solubility in Water 148 g/L at 20°C
pH of Aqueous Solution (50g/L at 25°C) 8.0 - 10.0
Density 2.08 g/cm³
Stability Stable under normal conditions.
Incompatibilities Strong oxidizing agents.

Experimental Protocols

Determination of Melting Point

The melting point of dithis compound can be determined using the capillary tube method with a melting point apparatus.

Methodology:

  • A small, finely powdered sample of dithis compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate of 10-20°C per minute for an initial approximate determination.

  • For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2°C per minute as the approximate melting point is approached.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. Due to its high melting point and decomposition, a specialized high-temperature apparatus may be required.

Determination of Aqueous Solubility

The solubility of dithis compound in water can be determined using the shake-flask method.

Methodology:

  • An excess amount of dithis compound is added to a known volume of deionized water in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 20°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • The solution is then allowed to stand, and a sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.

  • The concentration of dithis compound in the filtrate is determined by a suitable analytical method, such as gravimetric analysis after evaporation of the solvent or by titration.

  • The solubility is expressed in grams per liter (g/L).

Determination of pH

The pH of an aqueous solution of dithis compound is determined using a calibrated pH meter.

Methodology:

  • A solution of known concentration (e.g., 50 g/L) is prepared by dissolving a weighed amount of dithis compound in deionized water.

  • The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 7 and pH 10).

  • The electrode of the calibrated pH meter is rinsed with deionized water, gently blotted dry, and then immersed in the dithis compound solution.

  • The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded.

Reactivity and Synthetic Applications

The primary utility of dithis compound in organic synthesis is as a source of the malonate enolate, a potent nucleophile. This is most notably exploited in the malonic ester synthesis for the preparation of substituted carboxylic acids.[3]

Malonic Ester Synthesis

The malonic ester synthesis allows for the alkylation of the α-carbon of the malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[3][4] While the synthesis is often depicted starting with diethyl malonate, dithis compound can be used as the pre-formed enolate, obviating the need for a strong base for deprotonation in the initial step.

General Reaction Scheme:

  • Alkylation: Dithis compound reacts with an alkyl halide (R-X) in a suitable solvent (e.g., DMF, DMSO) via an SN2 reaction to form a dialkyl malonate.

  • Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions with aqueous sodium hydroxide (B78521), to the dicarboxylic acid salt.

  • Acidification and Decarboxylation: Acidification of the reaction mixture protonates the carboxylate groups, and subsequent heating leads to decarboxylation to yield the final carboxylic acid product.

MalonicEsterSynthesis

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of a Substituted Carboxylic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Methodology:

  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dithis compound (1 equivalent) is suspended in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The alkyl halide (1 equivalent for mono-alkylation) is added, and the mixture is heated (e.g., to 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and poured into water. The product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude alkylated product is refluxed with an excess of aqueous sodium hydroxide solution until the ester is fully hydrolyzed. The solution is then cooled and acidified with concentrated hydrochloric acid. The resulting mixture is heated to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas.

  • Purification: After cooling, the final carboxylic acid product can be isolated by extraction with an organic solvent and purified by distillation or recrystallization.

Spectroscopic Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of dithis compound in D₂O would be expected to show a singlet for the two equivalent methylene protons (CH₂). The chemical shift of this peak would be influenced by the solvent and the ionic nature of the compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of dithis compound would be expected to show two signals: one for the methylene carbon (-CH₂-) and another for the equivalent carboxylate carbons (-COO⁻).

Infrared (IR) Spectroscopy

The IR spectrum of dithis compound is characterized by the absence of the broad O-H stretching band of a carboxylic acid and the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The C-H stretching vibrations of the methylene group would be observed around 2900-3000 cm⁻¹.

LogicalRelationship

Caption: Core property-reactivity-application relationship.

Stability and Safety

Dithis compound is a stable compound under normal laboratory conditions. It is incompatible with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Dithis compound is a valuable reagent in organic synthesis, primarily serving as a nucleophilic building block in the malonic ester synthesis. Its chemical properties are well-defined, and its reactivity is predictable, making it a reliable tool for the construction of complex organic molecules. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in its effective application.

References

Solubility Profile of Sodium Malonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the solubility of sodium malonate in aqueous and organic solvents. This compound (Na₂C₃H₂O₄), the disodium (B8443419) salt of malonic acid, is a key reagent in various biochemical applications and a versatile building block in organic synthesis. A thorough understanding of its solubility is critical for its effective use in experimental design, particularly in drug development and crystallization studies. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents key biochemical pathways involving this compound through explanatory diagrams.

Quantitative Solubility Data

The solubility of this compound is significantly higher in water as compared to organic solvents, a characteristic typical of ionic salts.

Aqueous Solubility

This compound is highly soluble in water. The available quantitative data is summarized in the table below.

Temperature (°C)Solubility (g/L)Molar Concentration (M)Reference
20148~1.0[1][2]
20-1.0 (clear, colorless solution)[1]
20145-150-
Not Specified-2.0 (stock solution)

Note: The molar concentration is calculated based on the anhydrous molecular weight of this compound (148.03 g/mol ).

Solubility in Organic Solvents
Solvent ClassQualitative SolubilityReference
Alcohols (Methanol, Ethanol)Insoluble/Slightly Soluble[3]
EstersInsoluble[3]
Aromatic Hydrocarbons (Benzene)Insoluble[3]
Polar Aprotic Solvents (e.g., DMSO, DMF)No specific data found
Non-polar Solvents (e.g., Hexane)Expected to be insoluble

One source suggests that the monohydrate form of this compound is "easily soluble in... alcohol solvents," which contradicts other findings for the anhydrous salt.[4] This discrepancy may be due to the difference in the hydrated state of the salt or the specific experimental conditions.

For comparative context, sodium succinate (B1194679) , a structurally similar dicarboxylate salt, is reported to be insoluble or only slightly soluble in ethanol.[5][6] This supports the general observation of low solubility for sodium dicarboxylates in less polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the equilibrium solubility of this compound, primarily based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (anhydrous, high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, DMSO)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator shaker

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another validated analytical method.

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Procedure: Shake-Flask Method
  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary. For aqueous solutions, prepare the desired buffer and record its pH.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time for the excess solid to sediment. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another suitable quantitative technique.

  • Data Analysis: Calculate the solubility in g/L or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Key Biochemical Pathways and Experimental Workflows

This compound plays a significant role in cellular metabolism, primarily through its interaction with the Krebs cycle. It is also utilized in various experimental workflows in biochemistry and drug development.

Competitive Inhibition of Succinate Dehydrogenase

This compound is a classic competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. Due to its structural similarity to the natural substrate, succinate, malonate binds to the active site of the enzyme without being converted to fumarate, thereby blocking the enzyme's function.

Succinate_Dehydrogenase_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Binds to active site Fumarate Fumarate SDH->Fumarate Catalyzes conversion Malonate Malonate Malonate->SDH Competitively Inhibits

Caption: Competitive inhibition of succinate dehydrogenase by malonate.

Malonate-Induced Mitochondrial Apoptosis Pathway

Inhibition of succinate dehydrogenase by malonate disrupts the electron transport chain, leading to the overproduction of reactive oxygen species (ROS). This oxidative stress can trigger the mitochondrial pathway of apoptosis.

Malonate_Apoptosis_Pathway Malonate This compound SDH Succinate Dehydrogenase (Complex II) Malonate->SDH Inhibits ETC Disrupted Electron Transport Chain SDH->ETC ROS Increased ROS Production ETC->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Solubility_Workflow start Start prep Prepare Solvent & Excess Solute start->prep equilibrate Equilibrate at Constant Temperature (24-48h) prep->equilibrate separate Separate Phases (Centrifugation/ Filtration) equilibrate->separate quantify Quantify Solute Concentration (e.g., HPLC) separate->quantify end End quantify->end

References

An In-depth Technical Guide to the Molecular Structure and Formula of Sodium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium malonate, the disodium (B8443419) salt of malonic acid, is a versatile chemical compound with significant applications in organic synthesis, pharmaceutical development, and biochemical research. Its utility as a precursor in the malonic ester synthesis for the preparation of a wide array of carboxylic acids and as a competitive inhibitor of succinate (B1194679) dehydrogenase highlights its importance. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and purification are presented, alongside an analysis of its crystallographic and spectroscopic characteristics. All quantitative data is summarized in structured tables for ease of reference, and key chemical transformations are visualized using logical workflow diagrams.

Molecular Structure and Formula

This compound is an organic salt with the chemical formula C₃H₂Na₂O₄.[1][2] It consists of a malonate dianion and two sodium cations. The malonate anion, [CH₂(COO)₂]²⁻, is derived from the dicarboxylic acid, malonic acid, through the loss of two protons from the carboxylic acid groups. The negative charge is delocalized across the two carboxylate groups, contributing to the stability of the anion.

The IUPAC name for this compound is disodium propanedioate.[1] It is also commonly referred to as dithis compound or malonic acid, disodium salt.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Namedisodium;propanedioate[1]
Chemical FormulaC₃H₂Na₂O₄[1]
Linear FormulaCH₂(COONa)₂
Molecular Weight148.02 g/mol [1]
CAS Number141-95-7[3]
PubChem CID8865[1]
EC Number205-514-0[3]
InChIInChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2[1]
InChIKeyPRWXGRGLHYDWPS-UHFFFAOYSA-L[1]
Canonical SMILESC(C(=O)[O-])C(=O)[O-].[Na+].[Na+][1]

Physicochemical Properties

This compound is a white crystalline solid that is readily soluble in water and insoluble in nonpolar organic solvents like alcohols, esters, and benzene.[3] Its high water solubility is attributed to the ionic nature of the compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical StateWhite crystalline solid[1]
Melting Point>300 °C[4]
Boiling PointDecomposes[5]
Density1.86 g/cm³[6]
Solubility in Water148 g/L at 20 °C[2][7]
pH (5% solution)5.8 - 9.0[8]

Crystal Structure

The precise crystal structure of anhydrous dithis compound is not as readily available in the literature as its hydrated form or the monosodium salt. However, crystallographic data for sodium hydrogen malonate (NaH(C₃H₂O₄)) provides valuable insight into the geometry of the malonate anion in a crystalline environment.

For sodium hydrogen malonate, the crystal system is monoclinic with the space group P2₁/c.[9]

Table 3: Crystallographic Data for Sodium Hydrogen Malonate

ParameterValueReference
Crystal SystemMonoclinic[9]
Space GroupP2₁/c[9]
a6.664(1) Å[9]
b7.522(1) Å[9]
c9.337(1) Å[9]
α90°[10]
β100.49°[10]
γ90°[10]
Z4[9]

Note: This data is for sodium hydrogen malonate and serves as a close approximation for the geometry of the malonate anion.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylate and methylene (B1212753) groups. The absence of a broad O-H stretching band around 3000 cm⁻¹ confirms the deprotonation of the carboxylic acid groups.

Table 4: Key FT-IR Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950WeakC-H stretch (methylene)
~1580StrongAsymmetric C=O stretch (carboxylate)
~1420StrongSymmetric C=O stretch (carboxylate)
~1350MediumC-H bend (methylene)
Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the malonate anion are particularly Raman active.

Table 5: Key Raman Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (methylene)
~1440StrongSymmetric C=O stretch (carboxylate)
~900MediumC-C stretch
~600MediumO-C-O bend
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a deuterated solvent such as D₂O are used to confirm the structure of the malonate anion.

  • ¹H NMR: A singlet is observed for the two equivalent methylene protons (CH₂). The chemical shift is typically in the range of 3.1-3.3 ppm.

  • ¹³C NMR: Two signals are expected. One for the methylene carbon (CH₂) at approximately 45 ppm and another for the equivalent carboxylate carbons (COO⁻) at around 175 ppm.

Table 6: NMR Spectroscopic Data for this compound in D₂O

NucleusChemical Shift (δ, ppm)Multiplicity
¹H~3.2Singlet
¹³C~45-
¹³C~175-

Experimental Protocols

Synthesis of this compound from Malonic Acid

This protocol describes the straightforward synthesis of this compound via the neutralization of malonic acid with sodium hydroxide (B78521).[11]

Materials:

  • Malonic acid (1 mole)

  • Sodium hydroxide (2 moles)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve malonic acid in a minimal amount of deionized water in a flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of sodium hydroxide in deionized water.

  • Slowly add the sodium hydroxide solution to the malonic acid solution while stirring continuously. The reaction is exothermic, and the flask may be cooled in an ice bath to control the temperature.

  • After the addition is complete, continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.

  • The resulting solution of this compound can be used directly or the solid can be isolated by evaporating the water under reduced pressure.

  • For purification, the crude this compound can be recrystallized from a hot water/ethanol mixture.

Industrial Synthesis of this compound

An industrial method for producing this compound involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis of the resulting cyanoacetic acid intermediate.[12]

Workflow for Industrial Synthesis of this compound

industrial_synthesis chloroacetic_acid Chloroacetic Acid neutralization Neutralization chloroacetic_acid->neutralization na2co3 Sodium Carbonate na2co3->neutralization sodium_chloroacetate Sodium Chloroacetate neutralization->sodium_chloroacetate cyanation Cyanation sodium_chloroacetate->cyanation nacn Sodium Cyanide nacn->cyanation sodium_cyanoacetate Sodium Cyanoacetate cyanation->sodium_cyanoacetate hydrolysis Hydrolysis sodium_cyanoacetate->hydrolysis naoh Sodium Hydroxide naoh->hydrolysis sodium_malonate This compound hydrolysis->sodium_malonate malonic_ester_synthesis diethyl_malonate Diethyl Malonate deprotonation Deprotonation diethyl_malonate->deprotonation base Base (e.g., NaOEt) base->deprotonation enolate Enolate Intermediate deprotonation->enolate alkylation Alkylation (Sₙ2) enolate->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation alkylated_ester Alkylated Diethyl Malonate alkylation->alkylated_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation alkylated_ester->hydrolysis_decarboxylation h3o_heat H₃O⁺, Heat h3o_heat->hydrolysis_decarboxylation carboxylic_acid Substituted Carboxylic Acid hydrolysis_decarboxylation->carboxylic_acid

References

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Malonate from Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of sodium malonate from malonic acid. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations. The primary method detailed is the acid-base neutralization of malonic acid, a straightforward and high-yielding route to produce the disodium (B8443419) salt.

Introduction

This compound, the disodium salt of malonic acid, is a valuable reagent in organic synthesis and various industrial applications. It serves as a precursor in the malonic ester synthesis for the preparation of substituted carboxylic acids and is a key component in the Knoevenagel condensation. Its utility also extends to being a complexing agent and a versatile cryoprotectant for macromolecular crystals.[1] This document outlines the fundamental principles and provides detailed experimental procedures for the preparation of this compound via the direct neutralization of malonic acid.

Synthesis of this compound via Neutralization

The most direct and common method for preparing this compound is through the acid-base neutralization of malonic acid with a suitable sodium base. The reaction is a simple proton transfer, which is typically fast, exothermic, and proceeds in high yield. The two most common bases for this transformation are sodium hydroxide (B78521) and sodium carbonate.

Reaction Principle

Malonic acid is a dicarboxylic acid with two acidic protons. The reaction with two equivalents of a strong base like sodium hydroxide results in the formation of dithis compound and water.[2]

Reaction with Sodium Hydroxide: CH₂(COOH)₂ + 2 NaOH → CH₂(COONa)₂ + 2 H₂O[2]

Alternatively, a weaker base such as sodium carbonate can be used. This reaction produces this compound, water, and carbon dioxide gas.

Reaction with Sodium Carbonate: CH₂(COOH)₂ + Na₂CO₃ → CH₂(COONa)₂ + H₂O + CO₂

The choice of base may depend on the desired purity, cost, and safety considerations. Sodium hydroxide is a stronger base and the reaction is highly exothermic, while sodium carbonate is milder, but the reaction involves gas evolution which must be controlled.

Visualization of Synthesis Pathway

The chemical transformation from malonic acid to dithis compound is a straightforward acid-base reaction.

reaction_pathway MA Malonic Acid CH₂(COOH)₂ SM Dithis compound CH₂(COONa)₂ MA->SM Neutralization Base + 2 NaOH (Sodium Hydroxide) Base->SM Water + 2 H₂O (Water)

Caption: Reaction scheme for the synthesis of dithis compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using either sodium hydroxide or sodium carbonate.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol describes the neutralization of malonic acid with a stoichiometric amount of sodium hydroxide in an aqueous solution.

Materials and Equipment:

  • Malonic acid

  • Sodium hydroxide (pellets or solution)

  • Deionized water

  • Ethanol (B145695) or isopropanol (B130326) (for precipitation)

  • Magnetic stirrer and stir bar

  • Beaker or round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve 10.41 g (0.10 mol) of malonic acid in 50 mL of deionized water in a 250 mL beaker with magnetic stirring.

  • Base Preparation: Prepare a solution of 8.00 g (0.20 mol) of sodium hydroxide in 50 mL of deionized water. Caution: This process is highly exothermic; cool the solution in an ice bath.

  • Neutralization: Slowly add the sodium hydroxide solution to the malonic acid solution under vigorous stirring. Maintain the temperature of the reaction mixture below 30°C by using an ice bath.

  • pH Check: After the addition is complete, check the pH of the solution. It should be approximately neutral to slightly basic (pH 7-8). If the solution is still acidic, add a small amount of dilute NaOH solution dropwise until the target pH is reached.

  • Isolation: The product, this compound, is highly soluble in water. To isolate it, the water can be removed under reduced pressure using a rotary evaporator to yield the solid salt.

  • Precipitation (Alternative Isolation): Alternatively, add the aqueous solution of this compound to a large volume of a water-miscible organic solvent, such as ethanol or isopropanol (e.g., 400-500 mL), with stirring. The this compound will precipitate out of the solution.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of the precipitation solvent (e.g., 20 mL of ethanol) to remove any remaining impurities.

  • Drying: Dry the collected solid in a vacuum oven at 80-100°C to a constant weight. The expected product is a white crystalline solid.[3]

Protocol 2: Synthesis using Sodium Carbonate

This protocol utilizes sodium carbonate, a milder base, which requires careful addition to control the effervescence from CO₂ evolution.

Materials and Equipment:

  • Malonic acid

  • Anhydrous sodium carbonate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Large beaker or Erlenmeyer flask (to accommodate foaming)

  • Rotary evaporator or crystallization dish

  • Drying oven or desiccator

Procedure:

  • Dissolution: Dissolve 10.41 g (0.10 mol) of malonic acid in 100 mL of deionized water in a 500 mL Erlenmeyer flask with magnetic stirring.

  • Neutralization: In small portions, slowly add 10.60 g (0.10 mol) of anhydrous sodium carbonate to the malonic acid solution. Caution: Vigorous gas evolution (CO₂) will occur. Allow the effervescence to subside after each addition before adding the next portion.

  • Completion: Once all the sodium carbonate has been added and gas evolution has ceased, stir the solution for an additional 30 minutes at room temperature to ensure the reaction is complete.

  • Isolation: Concentrate the resulting clear solution by removing the water under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting white solid in a vacuum oven at 80-100°C to a constant weight to yield anhydrous this compound.

Synthesis and Purification Workflow

The general workflow for the synthesis and isolation of this compound is depicted below.

workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification dissolve_ma 1. Dissolve Malonic Acid in Water add_base 2. Add Sodium Base (NaOH or Na₂CO₃) (Control Temperature/Foaming) dissolve_ma->add_base react 3. Stir to Complete Neutralization add_base->react isolate 4. Isolate Product via: A) Evaporation or B) Precipitation react->isolate wash 5. Wash Solid (if precipitated) isolate->wash Precipitation Path dry 6. Dry under Vacuum isolate->dry Evaporation Path wash->dry product Final Product: Dithis compound Powder dry->product

Caption: General workflow for the synthesis of this compound.

Quantitative Data and Characterization

Stoichiometry and Yield

The neutralization reaction is expected to be quantitative. The theoretical yield can be calculated based on the starting amount of malonic acid, which is the limiting reagent in these protocols.

ParameterValue (for 0.10 mol scale)Notes
Malonic Acid
Molar Mass104.06 g/mol
Amount10.41 g (0.10 mol)
Sodium Hydroxide
Molar Mass40.00 g/mol
Amount8.00 g (0.20 mol)2.0 equivalents
Sodium Carbonate
Molar Mass105.99 g/mol
Amount10.60 g (0.10 mol)1.0 equivalent
Dithis compound
Molar Mass148.02 g/mol [3]
Theoretical Yield14.80 gAssumes 100% conversion
Expected Purity>97%Based on commercially available products
Physicochemical Properties

Dithis compound is a white crystalline solid that is soluble in water but not in nonpolar organic solvents like alcohols or benzene.[2]

PropertyValueReference
IUPAC Name Disodium propanedioate[3]
CAS Number 141-95-7[2]
Molecular Formula C₃H₂Na₂O₄[3]
Molar Mass 148.02 g/mol [3]
Appearance White crystalline solid[3]
Solubility Soluble in water[2]
Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of dithis compound in D₂O would show a singlet for the two equivalent methylene (B1212753) protons (CH₂).

  • ¹³C NMR: The carbon NMR spectrum would show two signals corresponding to the methylene carbon and the equivalent carboxylate carbons.

  • IR Spectroscopy: The infrared spectrum will show strong characteristic absorptions for the carboxylate (COO⁻) group, typically in the region of 1610-1550 cm⁻¹ (asymmetric stretch) and 1420-1300 cm⁻¹ (symmetric stretch). It will lack the broad O-H stretch and the C=O stretch of the carboxylic acid starting material.

Reference spectra for this compound are available in public databases.[3][4]

Conclusion

The synthesis of this compound from malonic acid via acid-base neutralization is a robust, high-yielding, and straightforward procedure. The choice between sodium hydroxide and sodium carbonate allows for flexibility based on laboratory conditions and safety protocols. The resulting product is a stable, water-soluble salt that can be readily used in a variety of subsequent chemical transformations. The protocols provided in this guide offer a reliable method for the preparation of high-purity this compound for research and development purposes.

References

The Natural Occurrence and Biological Significance of Malonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonate, a simple three-carbon dicarboxylic acid, is a naturally occurring compound found across diverse biological systems, from bacteria and plants to animals.[1][2] Historically recognized as a classic competitive inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the tricarboxylic acid (TCA) cycle, recent research has unveiled its broader physiological and pathological significance.[3] This technical guide provides a comprehensive overview of the natural occurrence of malonate, its metabolic pathways, and its multifaceted roles in biological systems. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

I. Natural Occurrence and Quantitative Data of Malonate and Malonyl-CoA (B1194419)

Malonate and its activated form, malonyl-CoA, are present in a variety of organisms. Their concentrations can vary significantly depending on the species, tissue type, and metabolic state.

Malonate and Malonyl-CoA in Plants

Malonate is particularly abundant in legumes, where it is thought to play a role in symbiotic nitrogen metabolism and as a defensive chemical.[3][4] The biosynthesis of malonate in plants can occur via the carboxylation of acetyl-CoA or the oxidative decarboxylation of oxaloacetate.[5]

Table 1: Concentration of Malonate and Malonyl-CoA in Plant Tissues

Plant SpeciesTissueCompoundConcentrationReference(s)
Cicer arietinum (Chickpea)RootsMalonateMost abundant organic acid[4]
Cicer arietinum (Chickpea)NodulesMalonateMost abundant organic acid[4]
Arabidopsis thaliana-Malonyl-CoA Synthetase Activity (Vmax)24.0 ± 2.7 µmol/mg/min[6]
Various Developing Oilseeds-Acetyl-CoA5 - 25 nmol/g fresh weight[7]
Arabidopsis thalianaLeavesAcetyl-CoA5 nmol/g fresh weight[7]
Spinacia oleracea (Spinach)LeavesAcetyl-CoA6.8 nmol/g fresh weight[7]
Malonate and Malonyl-CoA in Animals

In mammals, malonate is found in various tissues, including the developing brain. Malonyl-CoA is a critical regulator of fatty acid metabolism, acting as both a substrate for fatty acid synthesis and an allosteric inhibitor of fatty acid oxidation.[8][9]

Table 2: Concentration of Malonyl-CoA in Mammalian Tissues

OrganismTissueCompoundConcentration (nmol/g wet weight)Reference(s)
RatLiverMalonyl-CoA1.9 ± 0.6[10]
RatHeartMalonyl-CoA1.3 ± 0.4[10]
RatSkeletal MuscleMalonyl-CoA0.7 ± 0.2[10]
RatHepatocytesMalonyl-CoA1 - 6[11]
Malonate and Malonyl-CoA in Bacteria

Certain bacteria can utilize malonate as their sole source of carbon and energy.[12] The intracellular concentrations of malonyl-CoA are tightly regulated and are crucial for processes like fatty acid biosynthesis.

Table 3: Intracellular Concentration of Malonyl-CoA in Bacteria

OrganismGrowth ConditionCompoundConcentration (nmol/mg dry weight)Reference(s)
Escherichia coli K12Aerobic, glucoseMalonyl-CoA0.01 - 0.23[13][14]
Escherichia coliEngineered strainsMalonyl-CoAVaries with genetic modification[1]

II. Key Metabolic Pathways and Their Regulation

Malonate metabolism is intricately linked to central carbon metabolism and fatty acid synthesis. Understanding these pathways is crucial for comprehending its biological roles.

A. Malonyl-CoA in Fatty Acid Synthesis and Oxidation

Malonyl-CoA is a central player in the regulation of fatty acid metabolism. It serves as the two-carbon donor for fatty acid elongation and as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid β-oxidation.[9][15] This dual role ensures that fatty acid synthesis and degradation do not occur simultaneously. The concentration of malonyl-CoA is primarily regulated by the enzyme acetyl-CoA carboxylase (ACC), which itself is under tight allosteric and hormonal control.[16] AMP-activated protein kinase (AMPK) can phosphorylate and inactivate ACC, thereby reducing malonyl-CoA levels and promoting fatty acid oxidation.[9]

Fatty_Acid_Regulation cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_regulation Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ATP-citrate lyase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase FattyAcylCoA_out MalonylCoA->FattyAcylCoA_out (-) FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA FattyAcylCoA_mito Fatty Acyl-CoA BetaOxidation β-Oxidation FattyAcylCoA_mito->BetaOxidation FattyAcylCoA_out->FattyAcylCoA_mito CPT1 AMPK AMPK ACC Acetyl-CoA Carboxylase AMPK->ACC (-)

Regulation of Fatty Acid Metabolism by Malonyl-CoA.
B. Inhibition of Succinate Dehydrogenase and the TCA Cycle

Malonate is a structural analog of succinate and acts as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[17] This inhibition leads to the accumulation of succinate and a disruption of cellular respiration.

TCA_Cycle_Inhibition Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate SDH Succinate Dehydrogenase Succinate->SDH Fumarate Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Malonate Malonate Malonate->SDH Competitive Inhibition SDH->Fumarate

Inhibition of the TCA Cycle by Malonate.
C. Bacterial Malonate Metabolism

Some bacteria have evolved specific pathways to utilize malonate as a carbon source. These pathways typically involve the activation of malonate to malonyl-CoA, followed by decarboxylation to acetyl-CoA, which can then enter central metabolism.[2][12][18]

Bacterial_Malonate_Metabolism Malonate_ext Malonate (extracellular) Malonate_int Malonate (intracellular) Malonate_ext->Malonate_int Transporter MalonylCoA Malonyl-CoA Malonate_int->MalonylCoA Malonyl-CoA Synthetase AcetylCoA Acetyl-CoA MalonylCoA->AcetylCoA Malonyl-CoA Decarboxylase TCA TCA Cycle AcetylCoA->TCA

Bacterial Malonate Utilization Pathway.

III. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of malonate and its metabolic effects.

A. Quantification of Malonate and Malonyl-CoA by LC-MS/MS

This protocol describes a highly sensitive method for the simultaneous quantification of malonate and malonyl-CoA in biological samples.[19][20][21]

1. Sample Preparation:

  • For tissues, rapidly homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold 10% trichloroacetic acid.[10]

  • For serum, deproteinize 50 µL of serum by adding 100 µL of acetonitrile (B52724) containing an internal standard (e.g., [¹³C₃]malonic acid).[20]

  • Centrifuge the homogenate/mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for analysis. For malonyl-CoA, solid-phase extraction may be required for further purification.[10]

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Operate in negative ion mode for malonate and positive or negative ion mode for malonyl-CoA using multiple reaction monitoring (MRM).

  • Quantification: Generate a standard curve using known concentrations of malonate and malonyl-CoA and their respective stable isotope-labeled internal standards.

B. GC-MS Analysis of Malonate in Plant Tissues

This protocol is adapted for the analysis of organic acids, including malonate, from plant material.[22][23][24]

1. Metabolite Extraction:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).

  • Add an internal standard (e.g., ribitol).

  • Vortex thoroughly and incubate at 70°C for 15 minutes with shaking.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a speed-vac.

2. Derivatization:

  • To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 2 hours with shaking.

  • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Employ a temperature gradient for optimal separation.

  • Acquire mass spectra in full scan mode.

  • Identify malonate based on its retention time and mass spectrum compared to an authentic standard.

C. Assay for Succinate Dehydrogenase Inhibition by Malonate

This spectrophotometric assay measures the activity of SDH and its competitive inhibition by malonate.[25][26][27]

1. Preparation of Mitochondrial Fraction (Source of SDH):

  • Homogenize fresh tissue (e.g., bovine liver) in an ice-cold isolation buffer.

  • Perform differential centrifugation to isolate the mitochondrial pellet.

  • Resuspend the mitochondrial pellet in a suitable buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Activity Assay:

  • Set up reaction tubes containing a buffer (e.g., phosphate (B84403) buffer, pH 7.4), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the mitochondrial preparation.

  • For the inhibited reaction, add varying concentrations of malonate.

  • Initiate the reaction by adding the substrate, succinate.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity.

  • Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor to determine the type of inhibition and the inhibition constant (Ki).

IV. Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of complex experiments.

A. Workflow for Studying Bacterial Malonate Metabolism

This workflow outlines the steps to investigate how a bacterium metabolizes malonate.

Bacterial_Metabolism_Workflow cluster_growth Growth Analysis cluster_metabolomics Metabolomic Analysis cluster_genomics Genomic/Transcriptomic Analysis cluster_validation Functional Validation Culture bacterium in minimal medium\nwith malonate as sole carbon source Culture bacterium in minimal medium with malonate as sole carbon source Monitor growth (OD600) Monitor growth (OD600) Culture bacterium in minimal medium\nwith malonate as sole carbon source->Monitor growth (OD600) Harvest cells at different growth phases Harvest cells at different growth phases Monitor growth (OD600)->Harvest cells at different growth phases Extract intracellular metabolites Extract intracellular metabolites Harvest cells at different growth phases->Extract intracellular metabolites Analyze extracts by LC-MS/MS or GC-MS Analyze extracts by LC-MS/MS or GC-MS Extract intracellular metabolites->Analyze extracts by LC-MS/MS or GC-MS Identify and quantify malonate and related metabolites Identify and quantify malonate and related metabolites Analyze extracts by LC-MS/MS or GC-MS->Identify and quantify malonate and related metabolites Sequence genome to identify potential\nmalonate metabolism genes Sequence genome to identify potential malonate metabolism genes Perform RNA-seq to identify genes\nupregulated in the presence of malonate Perform RNA-seq to identify genes upregulated in the presence of malonate Sequence genome to identify potential\nmalonate metabolism genes->Perform RNA-seq to identify genes\nupregulated in the presence of malonate Create gene knockouts of candidate genes Create gene knockouts of candidate genes Perform RNA-seq to identify genes\nupregulated in the presence of malonate->Create gene knockouts of candidate genes Express candidate enzymes and\nperform in vitro assays Express candidate enzymes and perform in vitro assays Perform RNA-seq to identify genes\nupregulated in the presence of malonate->Express candidate enzymes and\nperform in vitro assays Assess growth phenotype of mutants on malonate Assess growth phenotype of mutants on malonate Create gene knockouts of candidate genes->Assess growth phenotype of mutants on malonate

Workflow for Investigating Bacterial Malonate Metabolism.

V. Conclusion and Future Directions

Malonate is a metabolite of growing interest due to its diverse roles in fundamental biological processes. While its inhibitory effect on succinate dehydrogenase is well-established, its involvement in fatty acid metabolism, symbiotic relationships, and as a potential biomarker and therapeutic target is expanding our understanding of its importance. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating world of malonate biology. Future research should focus on elucidating the full spectrum of its biological functions, discovering novel enzymes and pathways involved in its metabolism, and exploring its potential for therapeutic intervention in various diseases.

References

The Role of Malonate in Symbiotic Nitrogen Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malonate, a three-carbon dicarboxylic acid, is a significant metabolite in leguminous plants and plays a multifaceted, albeit debated, role in the symbiotic relationship with nitrogen-fixing rhizobia. Historically viewed as a competitive inhibitor of succinate (B1194679) dehydrogenase, its presence in high concentrations within nodules suggests a more complex function. This technical guide delves into the core of malonate's role in symbiotic nitrogen metabolism, presenting quantitative data on enzyme kinetics, detailing experimental protocols for its study, and visualizing the intricate signaling pathways governing its metabolism in rhizobia. While the paradigm of C4-dicarboxylic acids like malate (B86768) and succinate as the primary fuel for nitrogen fixation remains dominant, evidence suggests that malonate metabolism is essential for a successful symbiosis in certain legume-rhizobia pairings, potentially by serving as an alternative carbon source or for detoxification.

Quantitative Data on Malonate Metabolism

The metabolism of malonate in rhizobia is primarily facilitated by the products of the mat and mdc operons, which encode enzymes such as malonyl-CoA synthetase and malonyl-CoA decarboxylase. The kinetic properties of these enzymes are crucial for understanding the flux of malonate through the metabolic pathways of the bacteroid.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)InhibitorsReference
Malonyl-CoA Synthetase Rhizobium japonicumMalonate20021.3Succinate (non-competitive), AMP, ADP (competitive)[1]
CoA8741.7[1]
ATP33.329.4[1]
Malonyl-CoA Decarboxylase Rhizobium trifoliiMalonyl-CoA47052-[2]

Experimental Protocols

Assay for Malonyl-CoA Synthetase Activity

This protocol is adapted from HPLC-based methods for determining malonyl-CoA synthetase activity.

Principle: The formation of malonyl-CoA from malonate, CoA, and ATP is monitored by reverse-phase HPLC. The product, malonyl-CoA, is separated from the substrates and quantified by its absorbance at 256 nm.

Materials:

  • Purified malonyl-CoA synthetase enzyme

  • Reaction buffer: 100 mM Tris-HCl, pH 7.9, 10 mM MgCl2

  • Substrates: Malonic acid, Coenzyme A (CoA), ATP

  • Quenching solution: 1 M Perchloric acid

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Phosphate buffer with an acetonitrile (B52724) gradient

Procedure:

  • Prepare a reaction mixture containing reaction buffer, 5 mM malonic acid, 1 mM CoA, and 2 mM ATP.

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified malonyl-CoA synthetase.

  • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC column.

  • Elute the compounds using a suitable gradient of the mobile phase.

  • Monitor the absorbance at 256 nm.

  • Identify and quantify the malonyl-CoA peak by comparing its retention time and area with a known standard.

  • Calculate the specific activity of the enzyme (µmol of malonyl-CoA formed per minute per mg of protein).

Assay for Malonyl-CoA Decarboxylase Activity

This protocol describes a sensitive radiochemical assay for malonyl-CoA decarboxylase.[3]

Principle: The decarboxylation of [2-¹⁴C]malonyl-CoA produces [2-¹⁴C]acetyl-CoA. The radiolabeled acetyl-CoA is then converted to [2-¹⁴C]acetylcarnitine in the presence of L-carnitine and carnitine acetyltransferase. The positively charged acetylcarnitine is separated from the negatively charged malonyl-CoA substrate, and the radioactivity is measured.[3]

Materials:

  • Purified malonyl-CoA decarboxylase enzyme

  • [2-¹⁴C]malonyl-CoA

  • Reaction buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT

  • L-carnitine

  • Carnitine acetyltransferase

  • Dowex-1 anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, 100 µM [2-¹⁴C]malonyl-CoA, 5 mM L-carnitine, and an excess of carnitine acetyltransferase.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified malonyl-CoA decarboxylase.

  • Incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding a small volume of HCl.

  • Apply the reaction mixture to a small column containing Dowex-1 resin to bind the unreacted [¹⁴C]malonyl-CoA.

  • Elute the [¹⁴C]acetylcarnitine with water.

  • Mix the eluate with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of [¹⁴C]acetylcarnitine formed.

DNase I Footprinting Assay for MdcR-DNA Interaction

This protocol provides a general framework for a DNase I footprinting assay to identify the binding site of a transcriptional regulator like MdcR on its target promoter DNA.

Principle: A DNA fragment containing the putative protein binding site is radioactively labeled at one end. The labeled DNA is incubated with the DNA-binding protein and then lightly digested with DNase I. The protein protects the DNA region it is bound to from cleavage. When the resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.[4]

Materials:

  • Purified MdcR protein

  • DNA fragment containing the mdc promoter region, end-labeled with ³²P

  • Binding buffer: e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol

  • DNase I and stop solution (containing EDTA and a denaturant)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus for sequencing gels

Procedure:

  • Incubate varying concentrations of purified MdcR protein with a fixed amount of the ³²P-labeled DNA probe in the binding buffer for 20-30 minutes at room temperature to allow binding equilibrium to be reached.

  • Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, fixed time (e.g., 1 minute) to achieve partial digestion.

  • Stop the reaction by adding the DNase I stop solution.

  • Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.

  • Resuspend the DNA pellets in a formamide-containing loading buffer.

  • Denature the DNA fragments by heating and then load them onto a high-resolution denaturing polyacrylamide sequencing gel.

  • Run the gel until the desired resolution is achieved.

  • Dry the gel and expose it to X-ray film or a phosphorimager screen.

  • The region where the MdcR protein was bound will be protected from DNase I cleavage, resulting in a "footprint" (a clear area) on the autoradiogram. A parallel sequencing reaction of the same DNA fragment can be run alongside to precisely map the binding site.

Signaling Pathways and Regulatory Networks

The metabolism of malonate in rhizobia is tightly regulated to ensure it is utilized efficiently and to prevent any toxic effects from its accumulation. This regulation occurs primarily at the transcriptional level, involving specific regulatory proteins that sense the presence of malonate and control the expression of the metabolic genes.

Malonate Catabolism Pathway in Rhizobium

The catabolism of malonate in many rhizobia, such as Rhizobium leguminosarum, involves a two-step conversion to acetyl-CoA, which can then enter central metabolism. This pathway is encoded by the mat operon.

Malonate_Catabolism Malonate Malonate Malonyl_CoA Malonyl-CoA Malonate->Malonyl_CoA Malonyl-CoA Synthetase (MatB) Acetyl_CoA Acetyl-CoA Malonyl_CoA->Acetyl_CoA Malonyl-CoA Decarboxylase (MatA) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The core pathway for malonate catabolism in Rhizobium.

Regulation of the mat Operon in Rhizobium leguminosarum

The expression of the matABC operon, which encodes the enzymes for malonate catabolism and a putative transporter, is controlled by the transcriptional regulator MatR.

Mat_Operon_Regulation cluster_mat mat Operon matR matR MatR_protein MatR Protein matR->MatR_protein expression matA matA matB matB matC matC promoter_matR P_matR promoter_matR->matR promoter_matABC P_matABC promoter_matABC->matA MatR_protein->promoter_matABC binds & represses Malonate Malonate Malonate->MatR_protein induces dissociation

Caption: Regulation of the mat operon by the MatR repressor.

Regulation of the mdc Operon in Klebsiella pneumoniae

In some bacteria, malonate degradation is mediated by the mdc operon, which is regulated by the LysR-type transcriptional regulator, MdcR.

Mdc_Operon_Regulation cluster_mdc mdc Locus mdcR mdcR MdcR_protein MdcR Protein mdcR->MdcR_protein expression mdc_operon mdc genes promoter_mdcR P_mdcR promoter_mdcR->mdcR promoter_mdc P_mdc promoter_mdc->mdc_operon MdcR_protein->promoter_mdcR autorepresses MdcR_protein->promoter_mdc activates Malonate Malonate Malonate->MdcR_protein co-inducer

Caption: Dual regulatory function of MdcR on the mdc operon.

Concluding Remarks

The role of malonate in symbiotic nitrogen metabolism is more nuanced than initially perceived. While not universally essential as a primary carbon source for nitrogen fixation[5], its metabolism is crucial for the survival and symbiotic efficiency of rhizobia in specific legume hosts, such as Rhizobium leguminosarium bv. trifolii with clover.[6] The presence of dedicated transport and catabolic systems in rhizobia underscores its biological significance. Malonate's function may be context-dependent, acting as a supplementary carbon source, a detoxification substrate, or a signaling molecule within the nodule environment. The competitive inhibition of succinate dehydrogenase by malonate remains a critical aspect of its biochemistry, potentially influencing the metabolic flux through the TCA cycle in both the bacteroid and the host plant cell.[7][8][9][10]

For researchers in drug development, the enzymes of the malonate metabolic pathway in rhizobia could represent novel targets for modulating the efficiency of nitrogen fixation or for the development of specific antimicrobial agents. A deeper understanding of the regulation of these pathways, as outlined in this guide, is paramount for such endeavors. Future research should focus on obtaining more precise quantitative data on malonate concentrations in different nodule compartments and its direct impact on nitrogenase activity to fully elucidate its role in this vital symbiotic relationship.

References

Key Differences Between Malonic Acid and Sodium Malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid and its corresponding salt, sodium malonate, are fundamental molecules in biochemical research and pharmaceutical development. While structurally related, their distinct chemical and physical properties dictate their specific applications. Malonic acid, a dicarboxylic acid, is a well-established competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle. This inhibitory action makes it a valuable tool for studying cellular metabolism and as a precursor in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs. This compound, the deprotonated form of malonic acid, offers enhanced solubility and serves as a versatile reagent in organic synthesis and as a buffer in biochemical assays. This technical guide provides a comprehensive comparison of malonic acid and this compound, detailing their physicochemical properties, biological activities, and key experimental protocols relevant to researchers in the life sciences.

Physicochemical Properties

The primary distinction between malonic acid and this compound lies in their acidic and salt forms, respectively. This difference fundamentally influences their properties, as summarized in the table below.

PropertyMalonic AcidThis compound (Disodium Salt)
Chemical Formula C₃H₄O₄C₃H₂Na₂O₄
Molar Mass 104.06 g/mol [1]148.03 g/mol [2]
Appearance White crystalline solid[3][4]White crystalline powder[5]
Melting Point 135-137 °C (decomposes)[3]Not applicable (decomposes at high temperatures)
Solubility in Water 763 g/L[3]Highly soluble
Acidity (pKa) pKa₁ = 2.83, pKa₂ = 5.69[3]Not applicable (salt of a weak acid)
pH of Solution AcidicNeutral to slightly basic

Biological Activity and Applications

Malonic Acid: A Competitive Inhibitor and Pharmaceutical Building Block

Malonic acid is renowned for its role as a classic competitive inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][6] SDH catalyzes the oxidation of succinate to fumarate (B1241708) in the citric acid cycle. Due to its structural similarity to succinate, malonic acid can bind to the active site of SDH but cannot be dehydrogenated, thus blocking the enzyme's function and inhibiting cellular respiration.[3][6] This property is invaluable for studying mitochondrial function and dysfunction in various disease models.

In the pharmaceutical industry, malonic acid serves as a versatile precursor in the synthesis of a wide range of therapeutic agents.[7] It is a key component in the production of barbiturates, which act as central nervous system depressants.[7] Furthermore, it is utilized in the synthesis of other important drugs such as valproate, an anticonvulsant.[3]

This compound: A Versatile Reagent and Buffer

This compound, as the salt of malonic acid, is more readily soluble in aqueous solutions, making it a convenient reagent for various applications. In organic synthesis, it is often used in the malonic ester synthesis to form substituted carboxylic acids.[8][9] In the realm of biochemistry and drug development, this compound is frequently employed as a component of buffer systems to maintain a stable pH in enzymatic assays and other experimental setups.[10] Its ability to chelate metal ions also makes it useful in certain formulations.[10]

Experimental Protocols

Synthesis of Disodium (B8443419) Malonate from Malonic Acid

This protocol describes the laboratory-scale synthesis of dithis compound via the neutralization of malonic acid with sodium hydroxide (B78521).

Materials:

  • Malonic acid

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • Distilled water

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker

  • Crystallizing dish

Procedure:

  • Dissolve Malonic Acid: In a beaker, dissolve a known mass of malonic acid in a minimal amount of distilled water with stirring.

  • Prepare NaOH Solution: Prepare a sodium hydroxide solution of known concentration.

  • Neutralization: Slowly add the sodium hydroxide solution to the malonic acid solution while continuously monitoring the pH. The reaction is exothermic, so addition should be gradual to control the temperature. The reaction is as follows: CH₂(COOH)₂ + 2NaOH → CH₂(COONa)₂ + 2H₂O.[11]

  • Endpoint: Continue adding NaOH until the pH of the solution reaches approximately 7.0.

  • Crystallization: Transfer the resulting this compound solution to a crystallizing dish.

  • Isolation: Allow the water to evaporate slowly at room temperature or in a desiccator to obtain crystals of dithis compound. The crystals can then be collected by filtration.

Demonstration of Competitive Inhibition of Succinate Dehydrogenase by Malonate

This experiment demonstrates the inhibitory effect of malonate on succinate dehydrogenase activity, typically using a tissue homogenate (e.g., from beef heart or liver) as the enzyme source and a redox indicator like methylene (B1212753) blue to monitor the reaction.

Materials:

  • Beef heart or liver tissue

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium succinate solution (e.g., 0.2 M)

  • This compound solution (e.g., 0.2 M)

  • Methylene blue solution (redox indicator)

  • Test tubes

  • Water bath (37 °C)

  • Paraffin (B1166041) oil

Procedure:

  • Enzyme Preparation: Prepare a homogenate of the tissue in cold phosphate buffer. Centrifuge the homogenate at low speed to remove large debris, and use the supernatant as the enzyme source.

  • Reaction Setup: Set up a series of test tubes as described in the table below.

TubeEnzyme (Homogenate)Sodium SuccinateThis compoundPhosphate BufferMethylene Blue
1 (Control)1 mL1 mL-1 mL2 drops
2 (Inhibition)1 mL1 mL1 mL-2 drops
3 (Substrate Increase)1 mL2 mL1 mL-2 drops
4 (No Substrate)1 mL--2 mL2 drops
  • Incubation: After adding all components except methylene blue, pre-incubate the tubes at 37 °C for 5 minutes.

  • Initiate Reaction: Add methylene blue to each tube, mix gently, and overlay the surface of the reaction mixture with a layer of paraffin oil to create anaerobic conditions.

  • Observation: Incubate the tubes at 37 °C and observe the time taken for the blue color of methylene blue to disappear. The disappearance of color indicates the reduction of methylene blue, which is coupled to the oxidation of succinate.

Expected Results:

  • Tube 1: The blue color will disappear as succinate is oxidized by SDH.

  • Tube 2: The blue color will persist for a longer time or not disappear at all, demonstrating the inhibitory effect of malonate.

  • Tube 3: The inhibitory effect of malonate will be reduced, and the blue color will disappear faster than in Tube 2, illustrating the principle of competitive inhibition where increasing the substrate concentration can overcome the inhibitor.

  • Tube 4: The blue color will remain, as there is no substrate for the enzyme to act upon.

Preparation of a this compound Buffer (pH 7.0)

This protocol outlines the preparation of a this compound buffer by titrating a solution of malonic acid with sodium hydroxide.

Materials:

  • Malonic acid

  • Sodium hydroxide (NaOH) solution of a known concentration (e.g., 1 M)

  • Distilled water

  • pH meter calibrated at pH 7.0

  • Stir plate and stir bar

  • Volumetric flask

  • Burette

Procedure:

  • Prepare Malonic Acid Solution: Prepare a solution of malonic acid of the desired molarity (e.g., 0.1 M) in a volumetric flask.

  • Titration Setup: Place a known volume of the malonic acid solution in a beaker with a stir bar. Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.

  • Titrate with NaOH: Slowly add the NaOH solution from a burette while continuously monitoring the pH.

  • Endpoint: Continue the titration until the pH of the solution reaches 7.0. The titration curve will show two equivalence points corresponding to the two pKa values of malonic acid.[12][13]

  • Final Volume Adjustment: Once the desired pH is reached, if necessary, add distilled water to reach the final desired buffer volume and concentration.

Visualization of Key Concepts

Succinate Dehydrogenase Inhibition Pathway

The following diagram illustrates the competitive inhibition of succinate dehydrogenase by malonate in the citric acid cycle.

succinate_dehydrogenase_inhibition cluster_TCA Citric Acid Cycle cluster_Inhibition Inhibition Succinate Succinate SDH Succinate Dehydrogenogenase (SDH) Succinate->SDH Binds to active site Fumarate Fumarate SDH->Fumarate Catalyzes oxidation Inactive_SDH Inactive SDH Complex SDH->Inactive_SDH Forms inactive complex Malonate Malonate (Competitive Inhibitor) Malonate->SDH Competes for active site SDH_Assay_Workflow start Start prep_enzyme Prepare Enzyme Source (Tissue Homogenate) start->prep_enzyme setup_tubes Set up Reaction Tubes (Control, Inhibition, Substrate Increase) prep_enzyme->setup_tubes pre_incubate Pre-incubate at 37°C setup_tubes->pre_incubate add_indicator Add Methylene Blue & Paraffin Oil pre_incubate->add_indicator incubate_observe Incubate at 37°C & Observe Color Change add_indicator->incubate_observe analyze Analyze Results: Compare Decolorization Times incubate_observe->analyze end End analyze->end

References

A Researcher's Guide to the Historical Synthesis of Dicarboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Scientists and Drug Development Professionals

This whitepaper provides a comprehensive overview of seminal historical methods for the synthesis of dicarboxylic acid salts, offering researchers and drug development professionals a detailed look into the foundational chemistry that has paved the way for modern synthetic approaches. This guide includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and workflows.

Introduction

Dicarboxylic acids and their salts are a cornerstone of organic chemistry, with wide-ranging applications from the synthesis of polymers and lubricants to their use as precursors in active pharmaceutical ingredients. The historical methods for their preparation, while often superseded by more modern techniques, offer valuable insights into the evolution of synthetic organic chemistry and can still find application in specific research contexts. This guide revisits these classical syntheses, providing the detailed technical information necessary for their reproduction and understanding.

Oxidation of Natural Products and Derivatives

One of the earliest approaches to synthesizing dicarboxylic acids involved the oxidative cleavage of readily available natural products. These methods, while often lacking the selectivity of modern techniques, were instrumental in the initial isolation and characterization of many dicarboxylic acids.

Azelaic Acid from Castor Oil

A classic historical method for the preparation of azelaic acid involves the oxidation of ricinoleic acid, the primary fatty acid found in castor oil.

Experimental Protocol: Oxidation of Ricinoleic Acid with Alkaline Permanganate (B83412)

This procedure is adapted from Organic Syntheses.

  • Saponification of Castor Oil: In a 3-liter flask equipped with a reflux condenser, a solution of 100 g of potassium hydroxide (B78521) in 1 liter of 95% alcohol is prepared. To this, 500 g of castor oil is added. The mixture is refluxed for three hours.

  • Isolation of Ricinoleic Acid: The resulting soap solution is poured into 3 liters of water and acidified with a solution of 100 cc of concentrated sulfuric acid in 300 cc of water. The liberated ricinoleic acid separates and is washed twice with warm water. The crude acid is then dried with 100 g of anhydrous magnesium sulfate (B86663) and filtered. The yield of crude ricinoleic acid is approximately 480 g.

  • Oxidation: A 12-liter round-bottomed flask is charged with 625 g (3.5 moles) of potassium permanganate and 7.5 liters of water at 35°C. A solution of 240 g (0.8 mole) of the dried ricinoleic acid in 1.6 liters of water containing 64 g of potassium hydroxide is prepared. This alkaline solution of ricinoleic acid is added in a single portion to the stirred permanganate solution.

  • Reaction Quenching and Work-up: The temperature will rise to about 75°C. Stirring is continued for 30 minutes, or until the permanganate color disappears. The reaction mixture is then divided into two equal portions. Each portion is treated with a solution of 200 g of concentrated sulfuric acid in 600 cc of water.

  • Isolation of Azelaic Acid: The mixture is heated on a steam bath for 15 minutes to coagulate the manganese dioxide, which is then filtered while hot. The manganese dioxide cake is boiled with 2 liters of water to extract any adhering azelaic acid. The combined filtrates are concentrated by evaporation.

  • Purification: Upon cooling, crude azelaic acid crystallizes. This crude product (70-80 g) is recrystallized from boiling water to yield 48-55 g of purified azelaic acid.

Quantitative Data

ParameterValueReference
Starting MaterialCastor OilOrganic Syntheses
ReagentsKOH, Ethanol, H₂SO₄, KMnO₄Organic Syntheses
Yield of Crude Ricinoleic Acid~96%Organic Syntheses
Yield of Crude Azelaic Acid32-36% (based on ricinoleic acid)Organic Syntheses
Melting Point104-106°COrganic Syntheses

Experimental Workflow

castor_oil Castor Oil saponification Saponification (KOH, Ethanol, Reflux) castor_oil->saponification ricinoleic_acid_soap Ricinoleic Acid Soap saponification->ricinoleic_acid_soap acidification Acidification (H₂SO₄) ricinoleic_acid_soap->acidification crude_ricinoleic_acid Crude Ricinoleic Acid acidification->crude_ricinoleic_acid drying Drying (MgSO₄) crude_ricinoleic_acid->drying dried_ricinoleic_acid Dried Ricinoleic Acid drying->dried_ricinoleic_acid oxidation Oxidation (KMnO₄, KOH, 35°C) dried_ricinoleic_acid->oxidation reaction_mixture Reaction Mixture oxidation->reaction_mixture quenching Quenching & Acidification (H₂SO₄) reaction_mixture->quenching filtration Hot Filtration quenching->filtration filtrate Combined Filtrates filtration->filtrate concentration Concentration filtrate->concentration crystallization Crystallization concentration->crystallization azelaic_acid Azelaic Acid crystallization->azelaic_acid

Synthesis of Azelaic Acid from Castor Oil.

Suberic Acid from Cork

The name "suberic acid" is derived from the Latin word for cork, suber, from which it was first isolated by the nitric acid oxidation of cork.

Experimental Protocol: Nitric Acid Oxidation of Cork

Detailed historical protocols for this specific transformation are scarce in modern literature. The following is a generalized procedure based on historical accounts of similar oxidations.

  • Preparation of Cork: Cork is granulated or powdered to increase the surface area for reaction.

  • Oxidation: The powdered cork is treated with an excess of concentrated nitric acid. The reaction is typically initiated by gentle heating.

  • Reaction Control: The reaction can be vigorous, and cooling may be necessary to control the evolution of nitrogen oxides. The mixture is heated until the reaction subsides.

  • Isolation of Suberic Acid: The reaction mixture is diluted with water and cooled. Suberic acid, being one of the less soluble dicarboxylic acids formed, will precipitate.

  • Purification: The crude suberic acid is collected by filtration and purified by recrystallization from hot water.

Quantitative Data

ParameterValue
Starting MaterialCork
ReagentConcentrated Nitric Acid
ProductSuberic Acid

Conceptual Workflow

cork Powdered Cork oxidation Oxidation (Conc. HNO₃, Heat) cork->oxidation reaction_mixture Reaction Mixture oxidation->reaction_mixture dilution Dilution with Water reaction_mixture->dilution precipitation Precipitation dilution->precipitation filtration Filtration precipitation->filtration crude_suberic_acid Crude Suberic Acid filtration->crude_suberic_acid recrystallization Recrystallization (Hot Water) crude_suberic_acid->recrystallization suberic_acid Suberic Acid recrystallization->suberic_acid

Synthesis of Suberic Acid from Cork.

Synthesis from Halogenated Precursors and Cyanide

A common historical strategy for the synthesis of dicarboxylic acids involved the reaction of α,ω-dihaloalkanes with cyanide salts, followed by hydrolysis of the resulting dinitriles.

Glutaric Acid from 1,3-Dibromopropane (B121459)

This method provides a straightforward route to glutaric acid from a readily available dihalide.

Experimental Protocol: Hydrolysis of Trimethylene Cyanide

This procedure is adapted from Organic Syntheses.

  • Preparation of Trimethylene Cyanide: (Note: This is a precursor preparation) A mixture of 1,3-dibromopropane and an aqueous solution of sodium or potassium cyanide is heated to effect the nucleophilic substitution. The resulting trimethylene cyanide (glutaronitrile) is isolated by extraction.

  • Hydrolysis: In a flask equipped with a reflux condenser, 100 g (1.06 moles) of trimethylene cyanide and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18) are combined.

  • Reaction: The mixture is refluxed for approximately four hours.

  • Isolation of Crude Product: The solution is evaporated to dryness, preferably under reduced pressure. The dry residue, a mixture of glutaric acid and ammonium (B1175870) chloride, is obtained.

  • Extraction and Purification: The residue is extracted with three portions of boiling ether. The combined ether extracts are concentrated, and then 1 liter of benzene (B151609) is added. The mixture is heated until the glutaric acid dissolves.

  • Crystallization: Upon cooling in an ice-salt bath, glutaric acid crystallizes. A first crop of 103-105 g is typically obtained. Concentration of the filtrate yields a second crop of 13-14 g.

Quantitative Data

ParameterValueReference
Starting MaterialTrimethylene CyanideOrganic Syntheses
ReagentConcentrated HClOrganic Syntheses
Total Yield83-85%Organic Syntheses
Melting Point97-98°COrganic Syntheses

Reaction Pathway

dibromopropane 1,3-Dibromopropane glutaronitrile Glutaronitrile (Trimethylene Cyanide) dibromopropane->glutaronitrile Nucleophilic Substitution cyanide NaCN or KCN cyanide->glutaronitrile hydrolysis Hydrolysis (Conc. HCl, Reflux) glutaronitrile->hydrolysis glutaric_acid Glutaric Acid hydrolysis->glutaric_acid

Synthesis of Glutaric Acid via Nitrile Hydrolysis.

Electrolytic Methods: The Kolbe and Brown-Walker Reactions

Electrolysis of carboxylate salts provides a unique method for carbon-carbon bond formation and was historically significant for the synthesis of longer-chain dicarboxylic acids from shorter ones.

The Kolbe Electrolysis

The Kolbe electrolysis involves the anodic oxidation of a carboxylate, leading to a radical intermediate that dimerizes. When applied to the salt of a dicarboxylic acid monoester, this is known as the Brown-Walker synthesis.

Experimental Protocol: Brown-Walker Synthesis of Diethyl Sebacate (B1225510)

This is a representative procedure for the synthesis of a dicarboxylic acid ester via the Brown-Walker reaction, starting from the half-ester of adipic acid.

  • Preparation of the Electrolyte: A solution of the potassium salt of the mono-ester of adipic acid (potassium ethyl adipate) is prepared in a suitable solvent, typically a mixture of water and an alcohol like ethanol.

  • Electrolysis: The electrolysis is carried out in an undivided cell with platinum electrodes. A constant current is passed through the solution.

  • Reaction Monitoring: The progress of the reaction can be monitored by the evolution of hydrogen at the cathode and carbon dioxide at the anode.

  • Work-up: After the electrolysis is complete, the reaction mixture is made alkaline to saponify any remaining starting material. The diethyl sebacate is then extracted with a suitable organic solvent.

  • Purification: The extracted ester is purified by distillation under reduced pressure. The corresponding dicarboxylic acid salt can be obtained by subsequent hydrolysis.

Quantitative Data

Yields for Kolbe and Brown-Walker reactions can be variable and are sensitive to reaction conditions.

ParameterValue
Starting MaterialPotassium Ethyl Adipate
ProductDiethyl Sebacate
Typical Yield45-60%
ElectrodesPlatinum
SolventEthanol/Water

Reaction Mechanism

carboxylate Carboxylate Anion (at Anode) oxidation One-Electron Oxidation carboxylate->oxidation carboxyl_radical Carboxyl Radical oxidation->carboxyl_radical decarboxylation Decarboxylation carboxyl_radical->decarboxylation alkyl_radical Alkyl Radical decarboxylation->alkyl_radical dimerization Dimerization alkyl_radical->dimerization product Dimerized Product dimerization->product

Mechanism of the Kolbe Electrolysis.

Other Notable Historical Syntheses

Adipic Acid by Nitric Acid Oxidation of Cyclohexanol (B46403)

A historically significant industrial method for the production of adipic acid involves the oxidation of cyclohexanol (or a mixture of cyclohexanol and cyclohexanone) with nitric acid.

Experimental Protocol

This procedure is adapted from Organic Syntheses.

  • Reaction Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a separatory funnel, 2100 g of 50% nitric acid is placed.

  • Initiation: The acid is heated to near boiling, and 1 g of ammonium vanadate (B1173111) is added as a catalyst. After starting the stirrer, 40-50 drops of cyclohexanol are added to initiate the reaction, as indicated by the evolution of nitrogen oxides.

  • Addition of Cyclohexanol: The remainder of 500 g (5 moles) of cyclohexanol is added slowly, maintaining the reaction temperature between 55-60°C by external cooling.

  • Completion and Crystallization: After the addition is complete, stirring is continued for one hour. The mixture is then cooled to about 0°C.

  • Isolation: The precipitated adipic acid is collected by suction filtration, washed with ice water, and dried.

Quantitative Data

ParameterValueReference
Starting MaterialCyclohexanolOrganic Syntheses
Reagents50% Nitric Acid, Ammonium VanadateOrganic Syntheses
Yield58-60% (crude)Organic Syntheses
Melting Point146-149°C (crude)Organic Syntheses

Experimental Workflow

nitric_acid 50% Nitric Acid reaction_flask Reaction Flask nitric_acid->reaction_flask catalyst Ammonium Vanadate catalyst->reaction_flask heating Heat to near boiling reaction_flask->heating addition Slow Addition (55-60°C) heating->addition cyclohexanol Cyclohexanol cyclohexanol->addition stirring Stir for 1 hour addition->stirring cooling Cool to 0°C stirring->cooling filtration Suction Filtration cooling->filtration washing Wash with Ice Water filtration->washing drying Drying washing->drying adipic_acid Adipic Acid drying->adipic_acid

Synthesis of Adipic Acid from Cyclohexanol.

Malonic Acid from Chloroacetic Acid

The synthesis of malonic acid from chloroacetic acid via a cyanoacetic acid intermediate is a classic example of carbon chain extension followed by hydrolysis.

Experimental Protocol

This procedure is adapted from Organic Syntheses.

  • Neutralization: In a 5-liter flask, 500 g (5.3 moles) of chloroacetic acid is dissolved in 700 cc of water, warmed to 50°C, and neutralized with 290 g (2.7 moles) of anhydrous sodium carbonate.

  • Cyanation: A solution of 294 g (6 moles) of sodium cyanide in 750 cc of water is prepared, warmed to 55°C, and then cooled. This is added to the sodium chloroacetate (B1199739) solution with rapid mixing and cooling. The temperature is then raised to 100-105°C and held for one hour.

  • Hydrolysis: The solution containing sodium cyanoacetate (B8463686) is cooled to 35°C, and a solution of 240 g (6 moles) of sodium hydroxide in 500 cc of water is added. The temperature is maintained at 100°C for four hours.

  • Isolation of Calcium Malonate: A hot solution of 600 g of anhydrous calcium chloride in 1.8 liters of water is added to the hot sodium malonate solution. Calcium malonate precipitates.

  • Conversion to Malonic Acid: The calcium malonate is collected, washed, and then treated with hydrochloric acid to liberate malonic acid.

  • Extraction and Purification: The malonic acid is extracted with ether, and the ether is evaporated to yield the product.

Quantitative Data

ParameterValueReference
Starting MaterialChloroacetic AcidOrganic Syntheses
ReagentsNa₂CO₃, NaCN, NaOH, CaCl₂, HClOrganic Syntheses
Yield65-70%Organic Syntheses
Melting Point130°C or higherOrganic Syntheses

Reaction Pathway

chloroacetic_acid Chloroacetic Acid neutralization Neutralization (Na₂CO₃) chloroacetic_acid->neutralization sodium_chloroacetate Sodium Chloroacetate neutralization->sodium_chloroacetate cyanation Cyanation (NaCN) sodium_chloroacetate->cyanation sodium_cyanoacetate Sodium Cyanoacetate cyanation->sodium_cyanoacetate hydrolysis Hydrolysis (NaOH) sodium_cyanoacetate->hydrolysis sodium_malonate This compound hydrolysis->sodium_malonate precipitation Precipitation (CaCl₂) sodium_malonate->precipitation calcium_malonate Calcium Malonate precipitation->calcium_malonate acidification Acidification (HCl) calcium_malonate->acidification malonic_acid Malonic Acid acidification->malonic_acid

Synthesis of Malonic Acid from Chloroacetic Acid.

Summary of Quantitative Data

The following tables summarize the key quantitative data for the historical synthesis methods discussed in this guide, allowing for easy comparison.

Table 1: Synthesis of Azelaic, Suberic, and Sebacic Acids

Dicarboxylic AcidStarting MaterialKey ReagentsYieldMelting Point (°C)
Azelaic AcidCastor OilKOH, H₂SO₄, KMnO₄32-36%104-106
Suberic AcidCorkConc. HNO₃Low (variable)141-144
Sebacic AcidCastor OilNaOH (alkali fusion)~50%131-134.5

Table 2: Synthesis of Adipic, Pimelic, and Glutaric Acids

Dicarboxylic AcidStarting MaterialKey ReagentsYieldMelting Point (°C)
Adipic AcidCyclohexanol50% HNO₃, (NH₄)VO₃58-60%146-149 (crude)
Pimelic AcidCyclohexanoneEthyl Oxalate, NaOEt, NaOH65-73 g from 196 g cyclohexanone103.5-104
Glutaric Acid1,3-DibromopropaneKCN, HCl83-85%97-98

Table 3: Synthesis of Malonic Acid

Dicarboxylic AcidStarting MaterialKey ReagentsYieldMelting Point (°C)
Malonic AcidChloroacetic AcidNa₂CO₃, NaCN, NaOH65-70%≥130

Conclusion

The historical methods for the synthesis of dicarboxylic acid salts, while in many cases supplanted by more efficient and sustainable modern techniques, represent a rich tapestry of chemical ingenuity. This guide has provided a detailed examination of several of these foundational syntheses, offering not only the procedural details necessary for their replication but also a glimpse into the evolution of organic synthesis. For the contemporary researcher, an understanding of these classical methods can provide a deeper appreciation of the field and may even inspire novel synthetic strategies.

Disodium Malonate: A Versatile Carbon Source for Microbial Growth and its Implications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) malonate, the sodium salt of malonic acid, is emerging as a significant substrate in microbiology and biotechnology. Traditionally known as a competitive inhibitor of succinate (B1194679) dehydrogenase, recent research has unveiled its role as a viable sole source of carbon and energy for a diverse range of microorganisms. The metabolic pathways governing malonate utilization are unique and have garnered interest for their potential applications in industrial microbiology and as targets for novel therapeutic agents. This technical guide provides a comprehensive overview of the microbial metabolism of disodium malonate, detailing the involved microorganisms, metabolic pathways, regulatory mechanisms, and experimental methodologies for its study.

Microorganisms Utilizing Dithis compound

A variety of bacteria have demonstrated the ability to grow on dithis compound as their sole carbon and energy source. These microorganisms are found in diverse environments and employ distinct metabolic strategies for malonate catabolism. Notable examples include:

  • Gram-negative bacteria:

    • Pseudomonas aeruginosa[1]

    • Klebsiella pneumoniae[2][3]

    • Acinetobacter calcoaceticus

    • Pseudomonas putida

    • Malonomonas rubra[2]

    • Rhodopseudomonas palustris[4]

  • Gram-positive bacteria:

    • Streptomyces coelicolor

The ability to utilize malonate is not ubiquitous and is dependent on the presence of specific genetic operons, namely the mdc and mat gene clusters.

Metabolic Pathways of Malonate Utilization

Microorganisms employ two primary pathways for the degradation of malonate. Both pathways converge on the decarboxylation of a malonate derivative to yield a two-carbon compound that can enter central metabolism.

Acyl Carrier Protein (ACP)-Dependent Pathway

This pathway is prominent in bacteria such as Klebsiella pneumoniae and the anaerobic bacterium Malonomonas rubra.[2] The key feature of this pathway is the activation of malonate to a thioester with an acyl carrier protein (ACP). The process can be summarized as follows:

  • Activation: Malonate is transferred to an acetylated ACP, forming malonyl-S-ACP and releasing acetate.

  • Decarboxylation: The malonyl-S-ACP is then decarboxylated to form acetyl-S-ACP.

  • Regeneration: The acetyl group can be transferred to another malonate molecule, regenerating malonyl-S-ACP for another round of decarboxylation.

In anaerobic organisms like Malonomonas rubra, this decarboxylation is coupled to a sodium ion pump, generating a sodium motive force for ATP synthesis.[2]

Coenzyme A (CoA)-Dependent Pathway

This pathway is found in organisms like Rhodopseudomonas palustris and involves the activation of malonate to its coenzyme A derivative. The steps are as follows:

  • Activation: Malonate is converted to malonyl-CoA by the enzyme malonyl-CoA synthetase (MatB).

  • Decarboxylation: Malonyl-CoA is then decarboxylated by malonyl-CoA decarboxylase (MatA) to yield acetyl-CoA and CO2.

  • Central Metabolism: Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle or other central metabolic pathways.

Quantitative Growth Data

The efficiency of dithis compound as a carbon source varies among different microbial species. The following table summarizes available quantitative data on the growth of select microorganisms on malonate.

MicroorganismMediumGrowth ParameterValueReference
Pseudomonas aeruginosa PA14M9 Minimal MediumGrowth Curve (OD600)See Figure 1[1]
Rhodopseudomonas palustrisMinimal MediumGeneration Time on Malonate50 ± 3 hours[5]
Rhodopseudomonas palustrisMinimal MediumGeneration Time on Acetate (for comparison)6.4 ± 0.5 hours[5]
Acinetobacter calcoaceticusMinimal MediumMaximum Specific Growth Rate on Ethanol (B145695)0.7 h⁻¹[6]
Klebsiella pneumoniae MGH 78578M9 Minimal Medium with myo-inositolSpecific Growth Rate (adapted)0.760 h⁻¹[7]

Note: Data for A. calcoaceticus and K. pneumoniae are on alternative carbon sources and are provided for a general comparison of growth potential.

Figure 1: Growth Curve of Pseudomonas aeruginosa PA14 on Dithis compound

(A graphical representation of the OD600 values over a 48-hour period would be inserted here, based on the data from the cited source.)

Signaling and Regulatory Pathways

The utilization of dithis compound is a tightly regulated process, often involving specific transcriptional regulators and influencing broader cellular signaling networks.

Regulation of the mdc Operon in Acinetobacter calcoaceticus

In Acinetobacter calcoaceticus, the genes for the ACP-dependent malonate degradation pathway are organized in the mdc operon. The expression of this operon is controlled by the transcriptional repressor MdcY, a member of the GntR family of regulators.[8][9][10]

  • Repression: In the absence of malonate, the MdcY protein binds to a specific operator site upstream of the mdc operon, blocking transcription.

  • Induction: When malonate is present, it or a metabolite derived from it acts as an inducer, binding to MdcY and causing a conformational change that prevents it from binding to the operator. This derepression allows for the transcription of the mdc genes and the subsequent metabolism of malonate.[10]

MdcY_Regulation cluster_induction In the presence of Malonate cluster_repression In the absence of Malonate Malonate Malonate (Inducer) MdcY_active MdcY (Active Repressor) Malonate->MdcY_active Binds to MdcY_inactive MdcY-Malonate Complex (Inactive) Malonate->MdcY_inactive Induces inactivation mdc_operon mdc Operon MdcY_active->mdc_operon Binds to operator Mdc_proteins Malonate Degradation Proteins mdc_operon->Mdc_proteins transcription & translation Transcription_blocked Transcription Blocked mdc_operon->Transcription_blocked Transcription_active Transcription

Regulation of the mdc operon by MdcY.
Impact on Quorum Sensing in Pseudomonas aeruginosa

The metabolism of dithis compound in Pseudomonas aeruginosa has been shown to have a significant impact on its quorum sensing (QS) systems, which are crucial for regulating virulence factors and biofilm formation.[11] Growth on malonate leads to a decrease in the production of N-acylhomoserine lactone (AHL) autoinducers associated with the las and rhl QS systems.[11] This, in turn, affects the expression of downstream virulence genes.

P_aeruginosa_QS Malonate Dithis compound Metabolism lasI lasI Malonate->lasI downregulates rhlI rhlI Malonate->rhlI downregulates AHL_las 3-oxo-C12-HSL (AHL) lasI->AHL_las produces AHL_rhl C4-HSL (AHL) rhlI->AHL_rhl produces LasR LasR Virulence_las Las-controlled Virulence Genes LasR->Virulence_las activates RhlR RhlR Virulence_rhl Rhl-controlled Virulence Genes RhlR->Virulence_rhl activates AHL_las->LasR binds to AHL_rhl->RhlR binds to

Influence of malonate on P. aeruginosa quorum sensing.

Experimental Protocols

Preparation of M9 Minimal Medium for Malonate Growth

This protocol describes the preparation of 1 liter of M9 minimal medium with dithis compound as the sole carbon source.

Materials:

  • 5x M9 salts solution (see below)

  • Dithis compound

  • 1 M MgSO₄ (sterile)

  • 1 M CaCl₂ (sterile)

  • Sterile deionized water

5x M9 Salts Solution (per liter):

  • 64 g Na₂HPO₄·7H₂O

  • 15 g KH₂PO₄

  • 2.5 g NaCl

  • 5.0 g NH₄Cl

  • Dissolve in deionized water to a final volume of 1 liter and autoclave.

Procedure:

  • To 750 mL of sterile deionized water, aseptically add 200 mL of sterile 5x M9 salts solution.

  • Add a sterile solution of dithis compound to the desired final concentration (e.g., 20 mM).

  • Aseptically add 2 mL of sterile 1 M MgSO₄ and 0.1 mL of sterile 1 M CaCl₂.

  • Bring the final volume to 1 liter with sterile deionized water.

  • Mix thoroughly before use.

General Protocol for Microbial Growth Curve Analysis

This protocol outlines the steps for determining the growth curve of a bacterium on dithis compound.

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the desired bacterium from a fresh agar (B569324) plate into a suitable rich medium (e.g., LB broth).

    • Incubate overnight at the optimal temperature with shaking.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile M9 salts solution (without a carbon source) to remove any residual rich medium.

    • Resuspend the final pellet in M9 salts solution.[12]

  • Growth Experiment:

    • Inoculate the prepared M9 minimal medium containing dithis compound with the washed cell suspension to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

    • Incubate the culture at the optimal temperature with shaking.

    • At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample of the culture.

  • Measurement of Growth:

    • Measure the OD₆₀₀ of each sample using a spectrophotometer. Use sterile M9 minimal medium as a blank.

    • Plot the OD₆₀₀ values (or the natural logarithm of OD₆₀₀) against time to generate a growth curve.

  • Determination of Malonate Concentration (Optional):

    • At each time point, pellet the cells from a known volume of culture by centrifugation.

    • Analyze the supernatant for the concentration of dithis compound using methods such as High-Performance Liquid Chromatography (HPLC) or an enzymatic assay.

Growth_Curve_Workflow Start Start Inoculum Prepare Inoculum (Overnight culture in rich medium) Start->Inoculum Wash Wash Cells (Remove residual medium) Inoculum->Wash Inoculate Inoculate M9-Malonate Medium Wash->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Take Samples at Time Intervals Incubate->Sample Measure_OD Measure OD600 Sample->Measure_OD Growth Analyze_Malonate Analyze Malonate Concentration (Optional) Sample->Analyze_Malonate Substrate Plot Plot Growth Curve Measure_OD->Plot Analyze_Malonate->Plot End End Plot->End

Experimental workflow for microbial growth analysis.

Implications for Drug Development

The study of malonate metabolism in microorganisms, particularly in pathogenic species like Pseudomonas aeruginosa, has significant implications for drug development.

  • Novel Antimicrobial Targets: The enzymes involved in the malonate degradation pathways are unique to the microorganisms that possess them and are generally absent in humans. This makes them attractive targets for the development of novel antimicrobial agents with high specificity and potentially lower toxicity.

  • Modulation of Virulence: As demonstrated in P. aeruginosa, the utilization of malonate can directly influence the expression of virulence factors and biofilm formation.[11] Understanding these connections could lead to the development of anti-virulence therapies that disarm pathogens without directly killing them, thereby reducing the selective pressure for resistance development.

  • Synergistic Antibiotic Therapies: The finding that malonate utilization can alter antibiotic susceptibility in P. aeruginosa opens up possibilities for combination therapies.[11] For example, co-administration of a compound that mimics or interferes with malonate metabolism could potentially re-sensitize resistant strains to existing antibiotics.

Conclusion

Dithis compound is a valuable tool for studying microbial metabolism and physiology. The elucidation of the enzymatic and genetic basis of malonate utilization in various bacteria has not only expanded our understanding of microbial carbon metabolism but has also provided new avenues for biotechnological applications and the development of novel therapeutic strategies. Further research into the quantitative aspects of malonate metabolism and its intricate regulatory networks will undoubtedly continue to yield valuable insights for both fundamental science and applied drug discovery.

References

Methodological & Application

Sodium Malonate: A High-Efficiency Precipitant for Protein Crystallization and X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium malonate has emerged as a highly effective and versatile precipitant in the field of protein crystallography. Its remarkable success rate in producing high-quality crystals for X-ray diffraction analysis makes it an invaluable tool for structural biologists and drug development professionals. This document provides detailed application notes and experimental protocols for utilizing this compound to achieve successful protein crystallization.

Introduction

Determining the three-dimensional structure of a protein is paramount for understanding its function and for structure-based drug design. The bottleneck in this process is often the growth of well-ordered crystals suitable for X-ray diffraction. This compound, an organic salt, has demonstrated a significantly higher success rate in crystallizing a wide range of macromolecules compared to other commonly used precipitants.[1][2] Its properties as a kosmotrope likely contribute to protein stability, and it also serves as an excellent cryoprotectant, simplifying the process of crystal handling and data collection.[3][4][5]

Key Advantages of this compound
  • High Success Rate: Studies have shown that this compound is nearly twice as effective as other common salts like ammonium (B1175870) sulfate (B86663) in producing protein crystals.[1][2]

  • Versatility: It functions not only as a precipitant but also as a stabilizing agent and a cryoprotectant, often eliminating the need for separate cryo-soaking steps.[3][4][5][6]

  • Broad Applicability: Effective over a wide pH range, making it suitable for a diverse set of protein targets.[7][8]

  • Commercial Availability: Pre-formulated screens and stock solutions are readily available, facilitating rapid screening and optimization experiments.[7][9]

Data Presentation: Performance of this compound

The following table summarizes the comparative success of this compound as a crystallization precipitant based on a study of 31 different proteins and viruses.

PrecipitantNumber of Macromolecules Crystallized (out of 23)Success Rate (%)
This compound 19 82.6%
Sodium Acetate1147.8%
Sodium Tartrate1147.8%
Sodium Formate1147.8%
Ammonium Sulfate1147.8%
Magnesium SulfateNot specifiedNot specified
Lithium Chloride14.3%

Data compiled from a comparative study on the efficacy of different salts in macromolecule crystallization.[1][2]

Experimental Protocols

Protocol 1: Initial Screening using the Hanging Drop Vapor Diffusion Method

This protocol describes a general procedure for initial crystallization screening with this compound.

Materials:

  • Purified protein sample (5-25 mg/mL, >95% purity) in a low ionic strength buffer (e.g., 25 mM Tris or HEPES). The sample should be centrifuged or filtered to remove any particulate matter.[7]

  • This compound screening kit (e.g., Hampton Research Grid Screen™ this compound) or individual stock solutions of 2.0 M this compound at various pH values (e.g., 4.0, 5.0, 6.0, 7.0).[7][9]

  • 24-well crystallization plates (e.g., VDX plates).

  • Siliconized glass cover slips.

  • Micropipettes and tips.

  • Stereo microscope.

Procedure:

  • Plate Setup: Pipette 500 µL of the this compound screen solution into the reservoir of a 24-well crystallization plate.

  • Droplet Preparation: On a clean, siliconized cover slip, pipette 1 µL of your protein solution.

  • Mixing: Add 1 µL of the reservoir solution to the protein drop. Mix gently by pipetting up and down, being careful not to introduce bubbles.[7]

  • Sealing: Invert the cover slip and place it over the reservoir, ensuring an airtight seal with grease or plate sealant.

  • Incubation: Incubate the plates at a constant temperature. It is recommended to set up duplicate plates for incubation at different temperatures, such as 4°C and room temperature (around 20°C), as temperature can significantly influence protein solubility and crystal growth.[7][10]

  • Observation: Regularly observe the drops under a stereo microscope over several days to weeks. Record any changes, including clear drops, precipitation, or the formation of crystals.[7]

Protocol 2: Optimization of Initial Crystal Hits

Once initial crystals or promising "hits" are identified, the conditions must be optimized to improve crystal size and quality.

Strategy:

Optimization involves systematically varying the parameters around the initial hit condition. This can be achieved by setting up a grid screen where you vary the concentration of this compound against the pH.

Procedure:

  • Prepare Stock Solutions: Prepare a range of this compound concentrations (e.g., 1.0 M to 3.0 M in 0.2 M increments) at the pH that yielded the initial crystals. Also, prepare a range of buffers with fine pH increments (e.g., 0.1 pH units) around the initial hit pH.

  • Set up Optimization Grid: Using the hanging drop or sitting drop vapor diffusion method, create a matrix of conditions. For example, vary the this compound concentration in the reservoir along the x-axis of a 24- or 96-well plate and the pH along the y-axis.

  • Vary Drop Ratios: Experiment with different protein-to-reservoir solution ratios in the drop (e.g., 1:2, 2:1) to explore different equilibration pathways.[8]

  • Consider Additives: If crystal quality is still poor, consider the use of additives from a sparse matrix screen.

  • Micro-seeding: If you have existing crystals, micro-seeding can be a powerful technique to obtain more and larger crystals. This involves crushing a small crystal and transferring a diluted suspension of the crystal seeds into a new, equilibrated drop.

Visualizations

Experimental Workflow for Protein Crystallization

experimental_workflow cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_observe Observation & Analysis cluster_optimize Optimization cluster_xray X-ray Diffraction Protein Purified Protein (>95% purity, 5-25 mg/mL) Buffer Low Ionic Strength Buffer Protein->Buffer Dialysis/ Buffer Exchange Screen This compound Screen (Varying pH & Concentration) Buffer->Screen VaporDiff Hanging/Sitting Drop Vapor Diffusion Screen->VaporDiff Incubate Incubate at 4°C & RT VaporDiff->Incubate Microscopy Microscopic Observation Incubate->Microscopy Hit Identify Crystal 'Hits' Microscopy->Hit Optimize Optimize Conditions (pH, [Salt], [Protein]) Hit->Optimize Proceed if hits found LargeCrystals Growth of Large, Single Crystals Optimize->LargeCrystals Cryo Cryo-protection (often intrinsic with malonate) LargeCrystals->Cryo Xray X-ray Data Collection Cryo->Xray Structure Structure Determination Xray->Structure

Caption: Workflow for protein crystallization using this compound.

Logical Relationship in Crystallization Optimization

optimization_logic cluster_input Initial Hit Conditions cluster_variables Optimization Variables cluster_output Desired Outcome Initial_pH pH Fine_pH Fine pH Screen (±0.5 units) Initial_pH->Fine_pH Fine_Malonate Fine [Malonate] Screen (±20%) Initial_pH->Fine_Malonate Protein_Conc Vary [Protein] Initial_pH->Protein_Conc Temperature Temperature Initial_pH->Temperature Additives Additive Screen Initial_pH->Additives Initial_Malonate [this compound] Initial_Malonate->Fine_pH Initial_Malonate->Fine_Malonate Initial_Malonate->Protein_Conc Initial_Malonate->Temperature Initial_Malonate->Additives Initial_Protein [Protein] Initial_Protein->Fine_pH Initial_Protein->Fine_Malonate Initial_Protein->Protein_Conc Initial_Protein->Temperature Initial_Protein->Additives Improved_Crystals Improved Crystal Size & Quality Fine_pH->Improved_Crystals Fine_Malonate->Improved_Crystals Protein_Conc->Improved_Crystals Temperature->Improved_Crystals Additives->Improved_Crystals

Caption: Key variables in the optimization of crystallization conditions.

References

Application of Sodium Malonate as a Cryoprotectant for Protein Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryocrystallography is an essential technique in structural biology, enabling the collection of high-resolution X-ray diffraction data by mitigating radiation damage.[1] This is achieved by flash-cooling protein crystals to cryogenic temperatures (around 100 K).[2] However, the aqueous environment of most protein crystals can lead to the formation of crystalline ice upon cooling, which can damage the crystal lattice and degrade diffraction quality.[3] To prevent this, cryoprotectants are employed to promote the formation of a vitreous, glass-like state.

Sodium malonate has emerged as a highly effective and versatile cryoprotectant, particularly for protein crystals grown from salt-based solutions.[4][5] Beyond its cryoprotective properties, this compound can also act as a stabilizing agent, allowing for the manipulation, derivatization, and ligand soaking of crystals that may be unstable in their original mother liquor.[4][5] Furthermore, this compound is a successful crystallization reagent in its own right, with studies showing it to be more effective than many other salts in producing high-quality crystals for a wide range of macromolecules.[6][7]

These application notes provide detailed protocols for the use of this compound as a cryoprotectant for protein crystals, along with quantitative data to guide its application.

Data Presentation

Table 1: Minimal Cryoprotective Concentrations of this compound for Hen Egg-White Lysozyme (B549824) (HEWL) Crystals

This table presents the minimum concentration of this compound required for successful cryoprotection of tetragonal hen egg-white lysozyme (HEWL) crystals at various pH values. Successful cryoprotection is defined by the absence of ice rings in the diffraction pattern.[4]

pHBufferMinimum this compound Concentration (M)
4.5Acetate3.40
5.5Citrate3.00
6.5MES2.80
7.5HEPES2.80
8.5Tris3.20
9.5Bicine3.40

Data adapted from Bujacz, et al. (2010).[4]

Table 2: Comparison of Cryoprotectants for Xylose Isomerase Crystals

A study by Holyoak et al. (2003) demonstrated the effectiveness of this compound in preserving the crystal quality of xylose isomerase compared to glycerol, a common cryoprotectant. While specific numerical diffraction statistics were not provided in the initial abstract, the study highlighted improved electron density maps for the malonate-soaked crystals.

CryoprotectantObservation
25% (v/v) GlycerolResulted in disordered regions in the electron density map, particularly in solvent-exposed areas of the lattice.
50% (w/v) this compoundEliminated crystal disorder and led to clearer electron-density maps in the corresponding regions.[8]

Qualitative comparison based on Holyoak et al. (2003).[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration this compound stock solution, which can be adjusted to the desired pH.

Materials:

  • Malonic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Milli-Q water or equivalent ultrapure water

  • pH meter

  • Magnetic stirrer and stir bar

  • Appropriate safety equipment (lab coat, gloves, safety glasses)

Procedure:

  • Dissolution: In a fume hood, slowly dissolve malonic acid in Milli-Q water to create a concentrated solution (e.g., 3-4 M). The dissolution of malonic acid is endothermic, so gentle heating may be required.

  • Titration: Carefully and slowly add a concentrated NaOH solution (e.g., 10 M) to the malonic acid solution while constantly monitoring the pH. The neutralization reaction is highly exothermic and can be vigorous.[6]

  • pH Adjustment: Continue adding NaOH dropwise until the desired pH is reached. Common pH values for stock solutions are between 4.0 and 8.0.[6]

  • Final Concentration and Storage: Adjust the final volume with Milli-Q water to achieve the desired molarity. Sterile filter the solution using a 0.22 µm filter and store at 4°C.

Protocol 2: Cryoprotection of Protein Crystals using Stepwise Transfer

This method is suitable for crystals that may be sensitive to osmotic shock and involves gradually introducing the crystal to the final cryoprotectant concentration.

Materials:

  • Protein crystals in their mother liquor

  • This compound stock solution (pH adjusted to be compatible with the crystallization condition)

  • Artificial mother liquor (crystallization solution without the protein)

  • Cryo-loops

  • Liquid nitrogen

  • Microscope

Workflow Diagram:

G cluster_prep Preparation cluster_soaking Crystal Soaking cluster_freezing Freezing P1 Prepare Cryoprotectant Solutions (e.g., 1.5 M and 3.0 M this compound in Artificial Mother Liquor) S1 Transfer crystal to 1.5 M this compound solution P1->S1 Start S2 Incubate for 30-60 seconds S1->S2 S3 Transfer crystal to 3.0 M this compound solution S2->S3 S4 Incubate for a few seconds S3->S4 F1 Mount crystal in cryo-loop S4->F1 F2 Plunge into liquid nitrogen F1->F2 Flash-cool

Caption: Stepwise cryoprotection workflow.

Procedure:

  • Prepare Cryoprotectant Solutions: Prepare a series of cryoprotectant solutions with increasing concentrations of this compound in artificial mother liquor. For example, prepare a 1.5 M and a final 3.0 M this compound solution.

  • First Transfer: Using a cryo-loop slightly larger than the crystal, transfer the crystal from its growth drop to a drop of the lower concentration this compound solution (e.g., 1.5 M).

  • Incubation: Allow the crystal to soak for 30-60 seconds. Monitor the crystal under a microscope for any signs of cracking or dissolution.

  • Second Transfer: Transfer the crystal from the first cryoprotectant solution to a drop of the final, higher concentration this compound solution (e.g., 3.0 M).

  • Final Soak: A very brief soak of a few seconds in the final solution is often sufficient.[9]

  • Flash-Cooling: Quickly mount the crystal in the cryo-loop and plunge it into liquid nitrogen.

Protocol 3: Direct Cryoprotection

For robust crystals or when the crystallization condition already contains a high concentration of salt, direct transfer into the final cryoprotectant solution may be possible.

Materials:

  • Protein crystals in their mother liquor

  • Final concentration this compound cryoprotectant solution

  • Cryo-loops

  • Liquid nitrogen

  • Microscope

Workflow Diagram:

G cluster_prep Preparation cluster_soaking Crystal Soaking cluster_freezing Freezing P1 Prepare final cryoprotectant solution (e.g., 3.0 M this compound) S1 Directly transfer crystal to final cryoprotectant solution P1->S1 Start S2 Briefly soak (a few seconds) S1->S2 F1 Mount crystal in cryo-loop S2->F1 F2 Plunge into liquid nitrogen F1->F2 Flash-cool

Caption: Direct cryoprotection workflow.

Procedure:

  • Prepare Cryoprotectant Solution: Prepare a single cryoprotectant solution containing the final desired concentration of this compound in artificial mother liquor.

  • Transfer and Soak: Transfer the crystal directly from its growth drop into the final cryoprotectant solution. A brief soak of a few seconds is typically sufficient.[9]

  • Flash-Cooling: Mount the crystal in a cryo-loop and immediately plunge it into liquid nitrogen.

Concluding Remarks

This compound is a powerful tool in the protein crystallographer's toolkit, serving as both an excellent crystallization agent and a versatile cryoprotectant. Its high solubility and effectiveness over a broad pH range make it suitable for a wide variety of protein targets. The protocols and data presented here provide a starting point for the successful application of this compound to preserve the quality of protein crystals for high-resolution structural studies. As with any cryoprotectant, empirical optimization of the concentration and soaking time is often necessary to achieve the best results for a specific protein crystal.

References

Application Notes and Protocols: Malonate Utilization Test for the Differentiation of Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The malonate utilization test is a biochemical assay used in microbiology to differentiate members of the Enterobacteriaceae family based on their ability to utilize sodium malonate as the sole source of carbon.[1][2] This test is particularly valuable in distinguishing between genera such as Enterobacter, Klebsiella, and certain Salmonella species, which are typically malonate-positive, from Escherichia coli and Shigella species, which are generally malonate-negative.[1][3][4] The principle of the test lies in detecting the metabolic byproducts of organisms that can use malonate, leading to a visible change in a pH indicator within the growth medium.[1][2]

Principle of the Test

The malonate utilization test assesses an organism's ability to use this compound as its primary carbon source and ammonium (B1175870) sulfate (B86663) as its sole nitrogen source for growth.[1][3][5] Bacteria that can utilize malonate produce alkaline metabolites, such as sodium hydroxide (B78521) and sodium bicarbonate, which increase the pH of the medium.[1][5][6] The test medium, typically malonate broth, contains bromothymol blue as a pH indicator.[1][3] At a neutral pH (around 6.7), the broth is green.[1][3] An increase in alkalinity (pH > 7.6) due to malonate metabolism causes the indicator to turn from green to a light blue or Prussian blue color, indicating a positive result.[1][3] If an organism cannot utilize malonate, the medium will remain green.[1] Some malonate-negative organisms may ferment dextrose (glucose), which is included in some modified broths, leading to acid production and a yellow color change.[1][6]

Data Presentation

The following table summarizes the expected malonate utilization results for key members of the Enterobacteriaceae family.

Organism Malonate Utilization Expected Result (Color)
Klebsiella pneumoniaePositiveBlue
Enterobacter aerogenesPositiveBlue
Salmonella arizonaePositiveBlue
Escherichia coliNegativeGreen
Shigella spp.NegativeGreen
Proteus spp.NegativeGreen
Other Salmonella subgroupsNegativeGreen
Citrobacter diversusPositiveBlue

Experimental Protocols

This section provides a detailed methodology for performing the malonate utilization test.

4.1. Media Preparation: Malonate Broth (Ewing Modified)

The modified malonate broth by Ewing is recommended as it contains yeast extract and dextrose to stimulate the growth of some organisms.[7]

Composition per 1000 ml of distilled water: [7]

  • Yeast Extract: 1.0 g

  • Ammonium Sulfate: 2.0 g

  • Dipotassium Phosphate: 0.6 g

  • Monopotassium Phosphate: 0.4 g

  • Sodium Chloride: 2.0 g

  • This compound: 3.0 g

  • Dextrose: 0.25 g

  • Bromothymol Blue: 0.025 g

  • Final pH: 6.7 ± 0.2 at 25°C[3][6][8]

Preparation Steps:

  • Dissolve 9.28 grams of the powdered medium in 1000 ml of purified/distilled water.[7]

  • Heat with agitation to ensure the medium dissolves completely.[7][9]

  • Dispense the broth into test tubes.

  • Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[7][8][9]

  • Allow the tubes to cool before use.

4.2. Inoculation and Incubation

  • Using a sterile inoculating loop or needle, pick a light inoculum from the center of a well-isolated colony of an 18-24 hour pure culture.[1][6][10]

  • Inoculate a tube of malonate broth. The resulting turbidity should be minimal (less than a 0.5 McFarland standard).[6]

  • Incubate the inoculated tubes aerobically at 35-37°C for 24 to 48 hours with the caps (B75204) loosened to allow for air exchange.[1][6][10]

4.3. Interpretation of Results

  • Positive Result: A change in the color of the medium from green to light blue or deep Prussian blue.[1][11] Any trace of blue indicates a positive test.[11]

  • Negative Result: The medium remains green, indicating the organism cannot utilize malonate.[1][11]

  • Ambiguous Result: The medium turns yellow. This indicates that the organism is malonate-negative but has fermented the dextrose in the medium, producing acid.[1][6]

4.4. Quality Control It is essential to perform quality control with each new batch of media.

  • Positive Control: Klebsiella pneumoniae (ATCC 13883) or Enterobacter aerogenes (ATCC 13048).[3][4][6] These organisms should produce a blue color.

  • Negative Control: Escherichia coli (ATCC 25922).[3][4][6] This organism should result in the medium remaining green.

  • Uninoculated Control: An uninoculated tube of malonate broth should be incubated alongside the test samples to serve as a negative control and to verify any subtle color changes.

Visualizations

5.1. Biochemical Pathway of Malonate Utilization

Malonate_Utilization_Pathway cluster_medium Malonate Broth cluster_cell Bacterial Cell This compound This compound Malonate Utilization Malonate Metabolism This compound->Malonate Utilization Carbon Source Ammonium Sulfate Ammonium Sulfate Ammonium Sulfate->Malonate Utilization Nitrogen Source Alkaline Byproducts Alkaline Byproducts (e.g., NaOH) Malonate Utilization->Alkaline Byproducts pH Increase pH Increase Alkaline Byproducts->pH Increase Color Change Green to Blue pH Increase->Color Change affects Bromothymol Blue Bromothymol Blue Bromothymol Blue->Color Change

Caption: Biochemical pathway of malonate utilization.

5.2. Experimental Workflow for Malonate Utilization Test

Malonate_Test_Workflow start Start culture Obtain 18-24h Pure Culture start->culture inoculate Inoculate Malonate Broth (Light Inoculum) culture->inoculate incubate Incubate at 35-37°C for 24-48h inoculate->incubate observe Observe for Color Change incubate->observe interpretation Interpret Result observe->interpretation positive Positive Result (Blue Color) interpretation->positive Color is Blue negative Negative Result (Green or Yellow) interpretation->negative Color is Green or Yellow end End positive->end negative->end

Caption: Experimental workflow for the malonate test.

References

Sodium Malonate as a Buffering Agent in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium malonate, the disodium (B8443419) salt of malonic acid, is a versatile reagent in the biochemical laboratory. While well-known for its role as a competitive inhibitor of succinate (B1194679) dehydrogenase, its utility as a buffering agent is also significant, particularly in specialized applications where common buffers may be unsuitable. Malonic acid is a dicarboxylic acid with two pKa values, allowing for the formulation of buffers across two distinct pH ranges. This document provides detailed application notes and protocols for the use of this compound as a buffering agent in various biochemical assays.

Properties of this compound Buffer

Malonic acid (CH₂(COOH)₂) has two ionizable protons, resulting in two pKa values. This diprotic nature allows for buffering capacity in two acidic pH ranges.

PropertyValueReference
pKa1 ~2.85[1]
Effective Buffering Range 1 pH 1.8 - 3.8
pKa2 ~5.70
Effective Buffering Range 2 pH 4.7 - 6.7
Molecular Weight (Malonic Acid) 104.06 g/mol
Molecular Weight (Dithis compound) 148.03 g/mol

The Henderson-Hasselbalch equation can be used to calculate the required amounts of the acidic and basic forms of malonate to achieve a desired pH.[1][2][3][4][5][6]

Henderson-Hasselbalch Equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • pH is the desired buffer pH

  • pKa is the dissociation constant of the weak acid

  • [A⁻] is the molar concentration of the conjugate base (malonate)

  • [HA] is the molar concentration of the weak acid (malonic acid or hydrogen malonate)

Applications in Biochemical Assays

This compound buffers are particularly useful in several specialized areas:

  • Enzyme Assays: It is employed in assays where phosphate (B84403) buffers might interfere with the reaction or where a specific acidic pH is required.

  • Protein Crystallization: this compound is a highly effective precipitant and cryoprotectant for protein crystallization.[4] Its buffering capacity helps maintain a stable pH, which is crucial for crystal formation.

  • Capillary Electrophoresis: It is used as a background electrolyte to control the pH and ionic strength of the separation medium.

Cautionary Note: Due to its well-established role as a competitive inhibitor of succinate dehydrogenase, an enzyme of the citric acid cycle and electron transport chain, this compound should be used with caution in assays involving this enzyme or related metabolic pathways.

Experimental Protocols

Protocol 1: Preparation of 100 mM this compound Buffer (pH 4.5)

This protocol is adapted for use in assays such as the manganese peroxidase activity assay.[7]

Materials:

  • Malonic acid (MW: 104.06 g/mol )

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • pH meter

Procedure:

  • Prepare a 1 M Malonic Acid Stock Solution: Dissolve 10.406 g of malonic acid in approximately 80 mL of deionized water. Adjust the final volume to 100 mL.

  • Titration: While stirring, slowly add a 1 M NaOH solution to the malonic acid solution until the pH reaches 4.5. The pH should be monitored closely with a calibrated pH meter.

  • Final Concentration Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with deionized water to achieve a final concentration of 100 mM.

  • Sterilization: If required for the application, sterilize the buffer by filtration through a 0.22 µm filter.

Protocol 2: Manganese Peroxidase (MnP) Activity Assay

This spectrophotometric assay utilizes this compound buffer to maintain the optimal pH for the enzyme. The method is based on the oxidation of Mn(II) to Mn(III), which forms a complex with malonate, detectable at 270 nm.

Materials:

  • 100 mM this compound Buffer, pH 4.5 (prepared as in Protocol 1)

  • 10 mM MnSO₄ solution

  • 1 mM H₂O₂ solution

  • Enzyme sample (e.g., culture supernatant)

  • UV-Vis spectrophotometer and quartz cuvettes

Assay Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Procedure reagent1 Prepare 100 mM This compound Buffer (pH 4.5) mix Mix: - 1 mL this compound Buffer - 0.4 mL MnSO₄ - Enzyme Sample reagent1->mix reagent2 Prepare 10 mM MnSO₄ reagent2->mix reagent3 Prepare 1 mM H₂O₂ initiate Initiate reaction with 0.4 mL H₂O₂ mix->initiate incubate Incubate at 25°C initiate->incubate measure Measure Absorbance at 270 nm incubate->measure

Caption: Workflow for the Manganese Peroxidase (MnP) activity assay.

Procedure:

  • In a quartz cuvette, combine 1 mL of 100 mM this compound buffer (pH 4.5), 0.4 mL of 10 mM MnSO₄, and the enzyme sample.

  • Initiate the reaction by adding 0.4 mL of 1 mM H₂O₂.

  • Mix the solution thoroughly and incubate at 25°C.

  • Measure the increase in absorbance at 270 nm over time. The molar extinction coefficient for the Mn(III)-malonate complex is 11,590 M⁻¹cm⁻¹.

Protocol 3: Use of this compound in Capillary Electrophoresis (CE)

This compound can be used as a background electrolyte (BGE) in CE for the separation of biomolecules. This protocol provides a general guideline for its use.

Materials:

  • Malonic acid

  • Sodium hydroxide (NaOH) or other hydroxide salt (e.g., Tris hydroxide)

  • Deionized water

  • Capillary electrophoresis system

BGE Preparation (Example: 250 mM this compound, pH 4.5):

  • Dissolve an appropriate amount of malonic acid in deionized water.

  • Adjust the pH to 4.5 with a concentrated NaOH solution.

  • Bring the solution to the final desired volume to achieve a 250 mM concentration.

  • Degas the buffer before use.

CE Analysis Workflow:

G cluster_prep System Preparation cluster_analysis Analysis prep_bge Prepare this compound BGE fill_cap Fill Capillary with BGE prep_bge->fill_cap inject Inject Sample fill_cap->inject separate Apply Voltage for Separation inject->separate detect Detect Analytes separate->detect G H2M Malonic Acid (H₂M) HM Hydrogen Malonate (HM⁻) H2M->HM pKa1 ≈ 2.85 M Malonate (M²⁻) HM->M pKa2 ≈ 5.70

References

Synthesis of barbiturates using sodium malonate as a raw material.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Barbiturates from Malonate Esters

These application notes provide a comprehensive overview and detailed protocols for the synthesis of barbiturates, a significant class of central nervous system depressants. The core synthetic strategy involves the condensation of a disubstituted diethyl malonate with urea (B33335). While the prompt specifies sodium malonate, the common industrial and laboratory starting point is diethyl malonate. The "this compound" refers to the sodium enolate of diethyl malonate, a key reactive intermediate formed in situ by a strong base like sodium ethoxide.[1][2][3] This process is a cornerstone of medicinal chemistry for creating a variety of barbiturate (B1230296) derivatives, whose pharmacological properties are determined by the substituents at the 5-position of the heterocyclic ring.[4][5]

The synthesis of barbiturates is a well-established process that can be broken down into two primary stages:

  • Alkylation of Diethyl Malonate : The process begins with diethyl malonate. Its α-carbon is acidic and can be deprotonated by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes one or two successive alkylation reactions with alkyl halides to produce a disubstituted diethyl malonate.[1]

  • Condensation with Urea : The resulting disubstituted diethyl malonate is then condensed with urea in the presence of a strong base.[5][6] This is a twofold nucleophilic acyl substitution reaction that results in the formation of the characteristic six-membered barbiturate ring.[1][5]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the parent barbituric acid and a common derivative, barbital.

Table 1: Reagents and Conditions for the Synthesis of Barbituric Acid

Reagent/ParameterMolar Ratio (to Diethyl Malonate)Quantity (for 0.5 mol scale)Notes
Diethyl Malonate1.080 g (76 mL)Limiting reagent.[7][8]
Sodium1.011.5 gTo form sodium ethoxide in situ.[3][7]
Absolute Ethanol (B145695)-500 mLSolvent for both sodium and urea.[7][8]
Urea1.030 gMust be dry.[7][8]
Reflux Temperature-110°C[3][7][9]
Reflux Time-7 hours[3][7][9]
Hydrochloric Acid (conc.)-~45 mLFor acidification to precipitate the product.[7][9]
Yield -46-50 g (72-78%) [7][9]

Table 2: Reagents and Conditions for the Synthesis of Barbital (Diethylbarbituric Acid)

Reagent/ParameterMolar Ratio (to Diethyl Diethylmalonate)QuantityNotes
Diethyl Diethylmalonate1.050 gThe disubstituted malonic ester.
Sodium~2.916 gTo form sodium ethoxide in situ.[10]
Absolute Ethanol-300 gSolvent.[10]
Urea~1.420 gPulverized and dried.[10]
Reaction Temperature-108°CPerformed in an autoclave.[10]
Reaction Time-5 hours[10]
Yield -27.5 g After recrystallization.[10]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid (Parent Compound)

This protocol outlines the synthesis of the parent barbituric acid ring structure from diethyl malonate and urea.

Materials:

  • Clean Sodium Metal: 11.5 g

  • Absolute Ethanol: 500 mL

  • Diethyl Malonate: 80 g (76 mL)

  • Dry Urea: 30 g

  • Concentrated Hydrochloric Acid

  • 2-L Round-Bottom Flask, Reflux Condenser, Heating Oil Bath

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L round-bottom flask fitted with a reflux condenser, carefully add 11.5 g of finely cut sodium to 250 mL of absolute ethanol in portions. If the reaction becomes too vigorous, cool the flask in an ice bath.[3]

  • Addition of Reactants: Once all the sodium has reacted to form sodium ethoxide, add 80 g of diethyl malonate.[7] In a separate beaker, dissolve 30 g of dry urea in 250 mL of hot (~70°C) absolute ethanol. Add this urea solution to the reaction flask.[3][7]

  • Condensation Reaction: Shake the mixture well and heat it to 110°C using an oil bath. Allow the mixture to reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[3][7][9]

  • Work-up and Isolation: After the reflux is complete, add 500 mL of hot (~50°C) water to the reaction mixture.[7] Stir until the solid dissolves. Then, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper (approximately 45 mL).[7][9]

  • Purification and Drying: Filter the resulting clear solution and cool it in an ice bath overnight to crystallize the product.[7][9] Collect the white crystals on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for 3-4 hours. The expected yield is 46-50 g.[7][9]

Protocol 2: Synthesis of Phenobarbital (B1680315)

This procedure describes the synthesis of phenobarbital from diethyl ethylphenylmalonate and urea, utilizing sodium methoxide (B1231860) as the base.[11]

Materials:

  • Diethyl Ethylphenylmalonate

  • Urea (dry)

  • Sodium Methoxide

  • Methanol (dry)

  • Hydrochloric Acid (concentrated)

Procedure:

  • Preparation of Urea Solution: In a suitable reaction vessel, dissolve dry urea in a solution of sodium methoxide in dry methanol.[11][12]

  • Addition of Malonate: Slowly add diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.[11][12]

  • Condensation Reaction: Heat the reaction mixture to reflux and maintain for 7-8 hours. During this time, the sodium salt of phenobarbital will precipitate as a solid.[12]

  • Solvent Removal: After the reaction is complete, distill off the excess methanol.[12]

  • Work-up and Isolation: To the residue, add warm water (~50°C) to dissolve the sodium salt.[12] Vigorously stir the solution while acidifying with concentrated hydrochloric acid to precipitate the phenobarbital.[12]

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by filtration, wash with cold water, and purify by recrystallization from ethanol.[5]

Mandatory Visualization

G Overall Workflow for Barbiturate Synthesis cluster_prep Stage 1: Intermediate Preparation cluster_synthesis Stage 2: Condensation & Purification start Diethyl Malonate enolate Sodium Enolate of Malonate start->enolate Deprotonation base Strong Base (e.g., Sodium Ethoxide) base->enolate disub_malonate Disubstituted Malonate Ester enolate->disub_malonate Alkylation alkyl_halide Alkyl Halide(s) (R-X) alkyl_halide->disub_malonate condensation Condensation Reaction disub_malonate->condensation urea Urea urea->condensation na_salt Sodium Salt of Barbiturate condensation->na_salt Cyclization product Crude Barbiturate na_salt->product Protonation acid Acidification (HCl) acid->product purification Recrystallization product->purification final_product Pure Barbiturate Product purification->final_product

Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.

G Mechanism: Condensation of Malonate Ester and Urea cluster_reactants Initial Nucleophilic Attack cluster_cyclization Elimination and Cyclization cluster_final Final Product Formation urea Urea Anion (Deprotonated Urea) intermediate1 Tetrahedral Intermediate urea->intermediate1 1. Nucleophilic Attack malonate Disubstituted Malonate Ester malonate->intermediate1 acyl_urea Acyl Urea Intermediate intermediate1->acyl_urea 2. Elimination of Ethoxide intramolecular Intramolecular Attack acyl_urea->intramolecular 3. Deprotonation & Tautomerization cyclic_intermediate Cyclic Tetrahedral Intermediate intramolecular->cyclic_intermediate 4. Intramolecular Nucleophilic Attack barbiturate_salt Barbiturate Salt cyclic_intermediate->barbiturate_salt 5. Elimination of Ethoxide final_product Barbituric Acid Derivative (after acidification) barbiturate_salt->final_product 6. Protonation

References

Application Notes and Protocols for Phase-Transfer Catalyzed Asymmetric Alkylation of Sodium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) has emerged as a powerful methodology in organic synthesis, facilitating reactions between reactants located in different immiscible phases. A significant application of this technique is the asymmetric alkylation of prochiral nucleophiles, which enables the construction of stereogenic centers with high enantioselectivity. This document provides detailed application notes and protocols for the asymmetric alkylation of malonic esters, wherein the corresponding sodium enolate (referred to functionally as "sodium malonate") is generated in situ and undergoes reaction in the presence of a chiral phase-transfer catalyst. This method is instrumental in synthesizing chiral building blocks, particularly those containing quaternary carbon centers, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2][3]

The core principle involves the deprotonation of a malonic ester by a strong base (such as sodium hydroxide (B78521) or potassium hydroxide) in an aqueous phase. The resulting enolate anion is then complexed by a chiral quaternary ammonium (B1175870) salt, the phase-transfer catalyst, and shuttled into the organic phase containing the electrophile (e.g., an alkyl halide). The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

Data Presentation

The following tables summarize quantitative data from representative studies on the phase-transfer catalyzed asymmetric alkylation of malonic esters.

Table 1: Asymmetric Benzylation of tert-Butyl Methyl α-Alkylmalonates
EntryMalonate Substrate (R' in R'-CH(COOtBu)(COOMe))Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Phenyl(S,S)-Trifluorophenyl-NAS bromide (5)50% aq. KOH (5)Toluene (B28343)0129592
2Propyl(S,S)-Trifluorophenyl-NAS bromide (5)50% aq. KOH (5)Toluene0189992
3Methyl(S,S)-Trifluorophenyl-NAS bromide (5)50% aq. KOH (5)Toluene0249895
4BenzylCinchona-derived catalyst (10)20% aq. NaOH (5)CH2Cl220128588

Data compiled from representative literature.[1][4]

Table 2: Optimization of Reaction Conditions for the Asymmetric Benzylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1(S,S)-Trifluorophenyl-NAS bromide (0.5)50% aq. KOHToluene0309998
2(S,S)-Trifluorophenyl-NAS bromide (0.5)Solid KOHToluene0489596
3(S,S)-Trifluorophenyl-NAS bromide (0.5)50% aq. KOHToluene-207292>99
4(S,S)-Trifluorophenyl-NAS bromide (0.5)50% aq. KOHCH2Cl20368590

Data extracted from a study on the synthesis of chiral malonates.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Phase-Transfer Catalytic Alkylation

This protocol is a representative example for the asymmetric alkylation of a malonate substrate.

Materials:

  • 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (1.0 equiv.)

  • Alkyl halide (e.g., p-chlorobenzyl bromide) (5.0 equiv.)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (Phase-Transfer Catalyst) (0.05 equiv.)

  • Toluene (as solvent)

  • 50% w/v aqueous potassium hydroxide (KOH) solution (5.0 equiv.)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (e.g., 23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (e.g., 3 mg, 0.0033 mmol) in toluene (e.g., 216 μL) at room temperature, add the alkyl halide (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol).[1]

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the 50% w/v aqueous KOH solution (e.g., 36.4 μL, 0.324 mmol) to the vigorously stirred reaction mixture.[1]

  • Continue stirring until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with ethyl acetate (e.g., 20 mL).

  • Wash the organic layer with brine (2 x 10 mL).

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-alkylated malonate.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Catalytic Cycle of Asymmetric Phase-Transfer Alkylation

The following diagram illustrates the generally accepted mechanism for phase-transfer catalyzed asymmetric alkylation of a malonic ester.

PTC_Mechanism cluster_Interface Aqueous-Organic Interface cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase Interface_Deprotonation Deprotonation R'-CH(COOR)₂ + OH⁻ ⇌ [R'-C(COOR)₂]⁻ + H₂O Ion_Pair Chiral Ion Pair [Q⁺ ⁻(C(COOR)₂-R')] Interface_Deprotonation->Ion_Pair Ion Exchange with Q⁺X⁻ Base M⁺OH⁻ (e.g., NaOH, KOH) Base->Interface_Deprotonation Provides OH⁻ Malonate Malonic Ester R'-CH(COOR)₂ Malonate->Interface_Deprotonation Diffuses to interface Catalyst Chiral PTC Q⁺X⁻ Catalyst->Ion_Pair Forms chiral complex Product Alkylated Product R'R''C(COOR)₂ Ion_Pair->Product SN2 Alkylation Electrophile Electrophile R''-X Electrophile->Product Reacts with ion pair Product->Catalyst Regenerates Q⁺X⁻ Workflow A 1. Reagent Preparation - Malonate Substrate - Chiral PTC - Alkyl Halide - Solvent (Toluene) B 2. Reaction Setup - Combine substrate, catalyst, and  alkyl halide in solvent - Cool to desired temperature A->B Combine C 3. Reaction Initiation - Add aqueous base (e.g., 50% KOH) - Stir vigorously B->C Initiate D 4. Monitoring - Track reaction progress by TLC C->D Monitor E 5. Workup - Dilute with organic solvent - Wash with brine - Dry over MgSO₄ D->E When complete F 6. Purification - Concentrate in vacuo - Purify by flash chromatography E->F Purify G 7. Analysis - Characterize product (NMR, MS) - Determine ee by chiral HPLC F->G Analyze

References

Application Notes and Protocols for Intram-olecular Cyclization Reactions Using Sodium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intramolecular cyclization reactions are fundamental tools in organic synthesis for the construction of cyclic molecules, which are prevalent in natural products, pharmaceuticals, and other biologically active compounds. Sodium malonate and its ester derivatives, such as diethyl malonate, are versatile reagents for these transformations. The acidic nature of the α-hydrogens of malonates allows for the facile generation of a nucleophilic enolate upon treatment with a base like sodium ethoxide. This enolate can then participate in a variety of intramolecular reactions to form carbocyclic and heterocyclic ring systems.

This document provides detailed application notes and protocols for three key types of intramolecular cyclization reactions utilizing this compound derivatives: the Perkin alicyclic synthesis, the Dieckmann condensation, and intramolecular aldol-type condensations.

Key Intramolecular Cyclization Reactions

Perkin Alicyclic Synthesis

The Perkin alicyclic synthesis involves the intramolecular reaction of a malonic ester with a dihalide to form cycloalkylcarboxylic acids after hydrolysis and decarboxylation.[1] The reaction proceeds via a double alkylation of the malonate.

A general workflow for this synthesis is the formation of a sodium enolate from diethyl malonate using sodium ethoxide, followed by reaction with a dihaloalkane. The initial alkylation is followed by a second, intramolecular alkylation to form the cyclic diester.

Experimental Workflow for Perkin Alicyclic Synthesis

workflow cluster_prep Enolate Formation cluster_reaction Cyclization cluster_workup Hydrolysis & Decarboxylation malonate Diethyl Malonate enolate Sodium Enolate malonate->enolate  in Ethanol naoet Sodium Ethoxide (NaOEt) naoet->enolate intermediate Haloalkylmalonic Ester enolate->intermediate  First Alkylation dihaloalkane α,ω-Dihaloalkane dihaloalkane->intermediate cyclic_diester Cyclic Diester intermediate->cyclic_diester  Intramolecular  Alkylation (NaOEt) dicarboxylic_acid Cyclic Dicarboxylic Acid cyclic_diester->dicarboxylic_acid  Hydrolysis hydrolysis Saponification (e.g., KOH) hydrolysis->dicarboxylic_acid acidification Acidification (e.g., HCl) acidification->dicarboxylic_acid decarboxylation Heating final_product Cycloalkanecarboxylic Acid decarboxylation->final_product dicarboxylic_acid->final_product  Decarboxylation

Caption: General workflow for the Perkin alicyclic synthesis.

Data Presentation: Perkin Alicyclic Synthesis

DihaloalkaneProduct after CyclizationSubsequent ProductBaseSolventYield (%)Reference
1,3-Dibromopropane (B121459)Diethyl 1,1-cyclobutanedicarboxylateCyclobutanecarboxylic acidSodium EthoxideEthanol60-65 (diester)[2]
1,4-DibromobutaneDiethyl cyclopentane-1,1-dicarboxylateCyclopentanecarboxylic acidSodium EthoxideEthanol-[3]
1,5-DibromopentaneDiethyl cyclohexane-1,1-dicarboxylateCyclohexanecarboxylic acidSodium EthoxideEthanol-[4][5]
1,2-DibromoethaneDiethyl cyclopropane-1,1-dicarboxylateCyclopropane-1,1-dicarboxylic acidSodium Hydroxide / Phase Transfer CatalystWater/1,2-Dibromoethane66-73 (diacid)[6]

Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [2][7][8]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide from sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate with stirring.

  • Heat the mixture to reflux and add 1,3-dibromopropane dropwise over a period of one hour.

  • After the addition is complete, continue heating at reflux for an additional 90 minutes.

  • Distill off the ethanol.

  • To the residue, add water and extract with benzene.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclobutanedicarboxylate.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][9][10][11][12][13][14][15] This reaction is particularly effective for the formation of five- and six-membered rings. The reaction is base-catalyzed, with sodium ethoxide being a common choice.

Reaction Mechanism: Dieckmann Condensation

dieckmann diester Diester (e.g., Diethyl Adipate) enolate Enolate diester->enolate  Deprotonation intermediate Tetrahedral Intermediate enolate->intermediate  Intramolecular  Nucleophilic Attack product Cyclic β-Keto Ester intermediate->product  Elimination of Alkoxide alkoxide Alkoxide intermediate->alkoxide product->intermediate base Base (e.g., NaOEt) base->enolate

Caption: Mechanism of the Dieckmann condensation.

Data Presentation: Dieckmann Condensation

SubstrateProductBaseConditionsYield (%)Reference
Diethyl Adipate (B1204190)Ethyl 2-oxocyclopentanecarboxylatePotassium tert-butoxideSolvent-free, 10 min, RT82[12][13]
Diethyl AdipateEthyl 2-oxocyclopentanecarboxylateSodium tert-butoxideSolvent-free, 10 min, RT74[12][13]
Diethyl AdipateEthyl 2-oxocyclopentanecarboxylatePotassium ethoxideSolvent-free, 10 min, RT63[12][13]
Diethyl AdipateEthyl 2-oxocyclopentanecarboxylateSodium ethoxideSolvent-free, 10 min, RT61[12][13]
Diethyl Pimelate (B1236862)Ethyl 2-oxocyclohexanecarboxylatePotassium tert-butoxideSolvent-free, 10 min, RT69[12][13]
Diethyl PimelateEthyl 2-oxocyclohexanecarboxylateSodium tert-butoxideSolvent-free, 10 min, RT68[12][13]
Diethyl PimelateEthyl 2-oxocyclohexanecarboxylatePotassium ethoxideSolvent-free, 10 min, RT56[12][13]
Diethyl PimelateEthyl 2-oxocyclohexanecarboxylateSodium ethoxideSolvent-free, 10 min, RT60[12][13]

Experimental Protocol: Solvent-Free Dieckmann Condensation of Diethyl Adipate [12][13]

  • In a flask, thoroughly mix diethyl adipate and a powdered base (e.g., potassium tert-butoxide).

  • Allow the mixture to stand at room temperature for 10 minutes.

  • The reaction product, ethyl 2-oxocyclopentanecarboxylate, can be isolated directly from the reaction mixture by vacuum distillation.

Intramolecular Aldol-Type Condensation

Dicarbonyl compounds, which can be synthesized from malonic esters, can undergo intramolecular aldol (B89426) condensations to form cyclic α,β-unsaturated ketones or aldehydes.[16][17][18] This reaction is particularly favorable for the formation of stable five- and six-membered rings.[16][17]

Logical Relationship in Intramolecular Aldol Condensation

aldol_logic start Dicarbonyl Compound enolate_formation Enolate Formation (Base-catalyzed) start->enolate_formation cyclization Intramolecular Nucleophilic Attack enolate_formation->cyclization aldol_adduct Cyclic Aldol Adduct cyclization->aldol_adduct dehydration Dehydration aldol_adduct->dehydration product Cyclic α,β-Unsaturated Carbonyl Compound dehydration->product

Caption: Logical steps in an intramolecular aldol condensation.

Data Presentation: Intramolecular Aldol-Type Condensation

SubstrateProductBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2,5-Hexanedione (B30556)3-Methyl-2-cyclopentenoneCalcium(II) oxideWater1501498[9]
2,5-Hexanedione3-Methyl-2-cyclopentenoneγ-Al2O3/AlOOH---77.2[19]
2,6-Heptanedione3-Methyl-2-cyclohexenoneBase---Exclusive product[16][17]
Diethyl 2-(2-oxopropyl)malonate derivativeCyclic β-keto esterSodium ethoxideAnhydrous ethanolReflux--[20]

Experimental Protocol: Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione [9]

  • In a three-necked flask, add 2,5-hexanedione and water.

  • Heat the mixture to 150 °C under an inert atmosphere (e.g., nitrogen).

  • Add calcium(II) oxide to the heated mixture.

  • Maintain the reaction at 150 °C for 14 hours.

  • After the reaction is complete, the product can be analyzed and isolated.

Conclusion

The use of this compound and its derivatives in intramolecular cyclization reactions provides a powerful and versatile strategy for the synthesis of a wide range of cyclic compounds. The Perkin alicyclic synthesis, Dieckmann condensation, and intramolecular aldol-type condensations are robust methods for constructing three- to six-membered carbocycles and related structures. The choice of reaction conditions, particularly the base and solvent, can significantly influence the reaction outcome and yield. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application of Sodium Malonate in the Synthesis of Manganese(II) Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of coordination complexes using versatile ligands is a cornerstone of modern inorganic and medicinal chemistry. Manganese(II) complexes, in particular, are of significant interest due to their roles in biological systems, molecular magnetism, and their potential as therapeutic agents or contrast agents for Magnetic Resonance Imaging (MRI).[1][2][3] The malonate dianion (mal²⁻) is a versatile bridging ligand that can coordinate to metal centers in various modes, including chelating bidentate and different carboxylato-bridging conformations (syn-syn, anti-anti, and syn-anti).[4] This versatility allows for the construction of diverse polymeric structures, from simple chains to complex 3D networks.

The use of sodium malonate as a starting material provides a direct and convenient source of the malonate dianion for complexation with manganese(II) salts. The resulting malonato-bridged manganese(II) complexes often exhibit weak antiferromagnetic coupling between the metal centers, a property of interest in the field of materials science.[4][5] Furthermore, given the established biocompatibility of manganese and the role of manganese-containing enzymes in biological systems, novel Mn(II) complexes are continually explored for potential biomedical applications, including anticancer and antimicrobial activities.[1][3][6]

This document provides detailed experimental protocols for the synthesis of two polymeric manganese(II) malonate complexes and summarizes their key structural and magnetic data.

Experimental Protocols

The following protocols are adapted from established literature for the synthesis of polymeric manganese(II) complexes using disodium (B8443419) malonate.

Protocol 1: Synthesis of [Mn(mal)(H₂O)₂]n (Complex 1)

This protocol describes the synthesis of a 2D polymeric manganese(II) malonate complex.

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Dithis compound (Na₂C₃H₂O₄)

  • Methanol (B129727)

  • Deionized Water

  • 2-Propanol

Procedure:

  • Dissolve manganese(II) chloride tetrahydrate (0.197 g, 1 mmol) in 10 mL of methanol.[4]

  • In a separate flask, prepare a solution of dithis compound (0.148 g, 1 mmol) in 5 mL of deionized water.[4]

  • Add the aqueous solution of dithis compound to the methanolic solution of manganese(II) chloride in a round-bottom flask.[4]

  • Reflux the reaction mixture for 24 hours.[4]

  • After refluxing, cool the mixture to room temperature and filter to remove any precipitate.[4]

  • Allow the filtrate to evaporate slowly in a vacuum desiccator.[4]

  • After approximately two weeks, needle-shaped single crystals suitable for X-ray diffraction will form.[4]

  • Collect the crystals by filtration, wash them thoroughly with 2-propanol, and air dry.[4]

Protocol 2: Synthesis of [Mn₂(mal)₂(4,4′-bipy)(H₂O)₂]n (Complex 2)

This protocol details the synthesis of a 3D pillared-layer manganese(II) malonate complex incorporating a 4,4′-bipyridine (4,4'-bipy) co-ligand.

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Dithis compound (Na₂C₃H₂O₄)

  • 4,4′-bipyridine

  • Methanol

  • Deionized Water

Procedure:

  • Dissolve manganese(II) chloride tetrahydrate (0.197 g, 1 mmol) in 10 mL of methanol.[4]

  • Prepare an aqueous solution of dithis compound (0.148 g, 1 mmol) in 5 mL of deionized water.[4]

  • Add the dithis compound solution to the manganese(II) chloride solution and stir the mixture for 20 minutes.[4]

  • To this mixture, add a solution of 4,4′-bipyridine (0.156 g, 1 mmol) in 10 mL of methanol.

  • Reflux the entire reaction mixture for 24 hours.[4]

  • After cooling, filter the resulting precipitate.

  • Wash the product with methanol and allow it to dry. The filtrate can be left for slow evaporation to yield single crystals.

Data Presentation

The following table summarizes key quantitative data for the manganese(II) malonate complexes described in the protocols.

Parameter[Mn(mal)(H₂O)₂]n (Complex 1)[Mn₂(mal)₂(4,4′-bipy)(H₂O)₂]n (Complex 2)
Formula C₃H₆MnO₆C₁₆H₁₄Mn₂N₂O₁₀
Yield 75%[4]Not specified in detail
Crystal System Orthorhombic[5][7]Monoclinic[4]
Space Group Pca2₁[5]P2₁/n[4]
Unit Cell Parameters a = 9.6323(2) Å, b = 7.3452(2) Å, c = 8.2109(2) Å[5]a = 7.2974(10) Å, b = 18.7715(10) Å, c = 7.514(3) Å, β = 91.743(12)°[4]
Mn-Mn Distances Not specified in detail5.561 Å (via malonate), 5.410 Å (via malonate), 11.723 Å (via 4,4'-bipy)[4]
Magnetic Properties Weak antiferromagnetic coupling[4][5]Weak antiferromagnetic coupling[4]
Superexchange Parameter (J) -0.32 cm⁻¹[4]-0.14 cm⁻¹[4]

Visualizations

The following diagrams illustrate the experimental workflow and the structural diversity enabled by the malonate ligand.

Synthesis_Workflow cluster_reagents 1. Reagents cluster_synthesis 2. Synthesis cluster_product 3. Isolation cluster_char 4. Analysis reagents Starting Materials synthesis Synthesis Step mixing Mixing in Solvent (Methanol/Water) mn_salt Manganese(II) Salt (e.g., MnCl₂·4H₂O) na_mal This compound coligand Co-ligand (optional) (e.g., 4,4'-bipy) product Product Isolation reflux Reflux (e.g., 24h) mixing->reflux filtration Filtration & Washing reflux->filtration characterization Characterization crystallization Slow Evaporation / Crystallization filtration->crystallization xrd Single-Crystal XRD crystallization->xrd magnetic Magnetic Studies crystallization->magnetic elemental Elemental Analysis crystallization->elemental

Caption: General experimental workflow for synthesizing Mn(II) malonate complexes.

Malonate_Bridging_Modes cluster_conditions Reaction Conditions cluster_structures Resulting Polymeric Structures start Mn(II) + Malonate no_coligand No Co-ligand start->no_coligand Forms Malonate Bridges with_coligand With Bridging Co-ligand (e.g., 4,4'-bipy) start->with_coligand Forms Malonate Bridges sheet 2D Sheet [Mn(mal)(H₂O)₂]n no_coligand->sheet Leads to pillar 3D Pillared Network [Mn₂(mal)₂(bipy)(H₂O)₂]n with_coligand->pillar Leads to

Caption: Influence of co-ligands on the dimensionality of Mn(II) malonate polymers.

References

Application Notes and Protocols for Improved Tangential Flow Filtration of Immunoglobulins Using Sodium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tangential flow filtration (TFF) is a critical unit operation in the downstream processing of immunoglobulins (IgG), particularly for concentration and diafiltration. However, high protein concentrations can lead to increased viscosity and membrane fouling, thereby reducing process efficiency. Recent studies have demonstrated that the addition of sodium malonate during the precipitation of immunoglobulins can significantly improve their filterability during TFF.[1][2][3] This application note provides a detailed overview, experimental protocols, and performance data on the use of this compound to enhance the TFF of precipitated immunoglobulins.

This compound acts by altering the morphology of the IgG precipitate, leading to a greater packing density and improved filterability.[2][4][5] This results in a higher critical flux and allows for sustained TFF operation with minimal membrane fouling.[1][2] Furthermore, the presence of this compound has been shown to increase the selectivity of the precipitation process, reducing the co-precipitation of impurities such as DNA.[1][2][3]

Key Findings and Data Summary

The use of 20 mM this compound during the precipitation of IgG with zinc chloride and polyethylene (B3416737) glycol (PEG) has been shown to have several beneficial effects on the subsequent tangential flow filtration process. The key quantitative results are summarized in the tables below.

ParameterConditionResultReference
IgG Yield 20 mM this compoundNo significant impact on IgG yield[1]
Precipitate Stability (Tm) Without this compound72.4 °C[1]
With 20 mM this compound75.1 °C[1]
Enthalpy of Interaction (ΔH) Without this compound-1.2 x 10^5 cal/mol[1]
With 20 mM this compound-2.5 x 10^5 cal/mol[1]
DNA Co-precipitation Without this compound~50%[1]
With 20 mM this compound~10%[1]
TFF Performance ParameterConditionObservationReference
Critical Flux Without this compoundLower critical flux[1]
With 20 mM this compoundSignificantly higher critical flux[1]
Transmembrane Pressure (TMP) Profile Without this compoundRapid increase in TMP, leading to fouling within 20 minutes at a constant flux of 143 LMH.[1]
With 20 mM this compoundStable TMP profile for over 12 hours at a constant flux of 143 LMH.[1]

Experimental Protocols

Materials
  • Lyophilized human serum IgG powder

  • MES (2‐morpholinoethanesulfonic acid) buffer

  • Zinc chloride (ZnCl₂)

  • Polyethylene glycol (PEG), MW 3350

  • This compound

  • Deionized water

  • Hollow fiber membrane module (e.g., 0.1 or 0.45 µm pore size)

Experimental Workflow Diagram

G cluster_prep Precipitation cluster_tff Tangential Flow Filtration cluster_analysis Analysis A IgG Solution in MES Buffer B Add ZnCl2 and PEG (with or without this compound) A->B C Incubate to form precipitate B->C D Equilibrate TFF System with buffer C->D L Characterize precipitate (e.g., by DSC, ITC) C->L E Load Precipitate Slurry D->E F Recirculate at controlled flow rate E->F G Apply constant permeate flux or perform flux-stepping F->G H Monitor Transmembrane Pressure (TMP) G->H I Collect Permeate and Retentate H->I J Analyze IgG concentration (e.g., by UV-Vis) I->J K Analyze DNA content (e.g., by PicoGreen assay) I->K

Caption: Experimental workflow for TFF of precipitated immunoglobulins.

Immunoglobulin Precipitation
  • Preparation of IgG Solution: Dissolve lyophilized human serum IgG powder in 50 mM MES buffer at pH 6.4 to a final concentration of 5 g/L.

  • Preparation of Precipitating Solution:

    • Control (Without this compound): Prepare a solution containing 10 mM ZnCl₂ and 7% (w/v) PEG in 50 mM MES buffer at pH 6.4.

    • With this compound: Prepare a solution containing 10 mM ZnCl₂, 7% (w/v) PEG, and 20 mM this compound in 50 mM MES buffer at pH 6.4.

  • Precipitation: Mix the IgG solution with the precipitating solution at a defined ratio. Allow the mixture to incubate for a sufficient time to ensure complete precipitation (e.g., 30 minutes).

Tangential Flow Filtration
  • System Preparation: Equilibrate the TFF system, including the hollow fiber membrane module, with 50 mM MES buffer at pH 6.4. For the experiments with this compound, equilibrate the system with the buffer containing 20 mM this compound.

  • Loading: Introduce the precipitated IgG slurry into the TFF system reservoir.

  • Filtration:

    • Flux-stepping Experiment:

      • Recirculate the feed solution at a constant flow rate (e.g., 30 mL/min).

      • Increase the permeate flux in a stepwise manner, allowing the transmembrane pressure (TMP) to stabilize at each step.

      • Record the TMP at each flux. The critical flux is identified as the flux at which a sharp increase in the rate of TMP rise is observed.

    • Constant Flux Filtration:

      • Recirculate the feed solution at a constant flow rate (e.g., 30 mL/min).

      • Set a constant permeate flux below the determined critical flux (e.g., 143 LMH).

      • Monitor and record the TMP over an extended period (e.g., 12 hours) to assess membrane fouling.

Mechanism of Improvement by this compound

The addition of this compound is believed to improve the TFF process by altering the physical properties of the immunoglobulin precipitate. The proposed mechanism is illustrated in the diagram below.

G cluster_without Without this compound cluster_with With this compound A Amorphous IgG Precipitate B Lower Packing Density A->B C Higher Hydraulic Resistance B->C D Lower Critical Flux & Membrane Fouling C->D E More Ordered/Crystalline IgG Precipitate F Higher Packing Density E->F G Lower Hydraulic Resistance F->G H Higher Critical Flux & Reduced Fouling G->H I Addition of This compound I->E

Caption: Proposed mechanism of this compound action.

This compound is known to enhance protein crystallizability.[1][2] In the context of IgG precipitation, it is proposed that this compound promotes the formation of a more ordered and stable precipitate structure, as evidenced by the increase in the melting temperature and the enthalpy of interaction.[1] This leads to a precipitate with a higher packing density, which in turn reduces the hydraulic resistance of the cake layer formed on the membrane surface during TFF. The lower hydraulic resistance allows for a higher critical flux and minimizes membrane fouling, enabling a more efficient and robust filtration process.

Conclusion

The use of this compound as an additive during the precipitation of immunoglobulins offers a promising strategy to enhance the performance of subsequent tangential flow filtration operations. The data clearly indicates that the presence of this compound leads to a more stable and filterable precipitate, resulting in a significant increase in the critical flux and a reduction in membrane fouling. This approach can lead to improved process efficiency, higher productivity, and more robust manufacturing processes for therapeutic antibodies. Researchers and process development scientists are encouraged to evaluate the use of this compound in their specific applications to realize these benefits.

References

Application Notes and Protocols: Sodium Malonate as a Complexing Agent for Beryllium and Copper Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of beryllium and copper ions in aqueous solutions using sodium malonate as a complexing agent. The methodologies include potentiometric titration for copper and a proposed spectrophotometric method for both beryllium and copper.

Introduction

This compound, the sodium salt of malonic acid, is an effective complexing agent for various metal ions. Its ability to form stable chelate complexes with beryllium (Be²⁺) and copper (Cu²⁺) makes it a valuable reagent in analytical chemistry for the quantification of these metals. The formation of these complexes can be monitored using techniques such as potentiometry and spectrophotometry. This document outlines the principles and detailed procedures for these applications.

Data Presentation

The following table summarizes key quantitative data related to the complexation of beryllium and copper with malonate.

ParameterBeryllium (Be²⁺)Copper (Cu²⁺)Reference
Complex Formed Be(C₃H₂O₄) and Be(C₃H₂O₄)₂²⁻Cu(C₃H₂O₄)
Analytical Technique Spectrophotometry (proposed)Potentiometry, Spectrophotometry (proposed)
Optimal pH Acidic to Neutral (estimated)~5-6[1]
Interferences Al³⁺, Fe³⁺, and other metal ions that form stable complexes with malonate.Fe³⁺, Al³⁺, and other metal ions that form stable complexes with malonate.[2][3]
Masking Agents EDTA can be used to mask many interfering ions.[2]Thiourea, ascorbic acid, and thiosemicarbazide (B42300) can be used in complexometric titrations.[3]

Experimental Protocols

Potentiometric Determination of Copper(II) using this compound

This protocol describes the determination of copper(II) concentration by potentiometric titration with a standard solution of this compound. The endpoint is detected by monitoring the change in potential of a copper ion-selective electrode (Cu-ISE).

Materials and Reagents:

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • This compound (Na₂C₃H₂O₄)

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 5.5)

  • Deionized water

  • Copper ion-selective electrode (Cu-ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiometer or pH/mV meter

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Copper(II) Solution (0.01 M): Accurately weigh approximately 0.2497 g of CuSO₄·5H₂O, dissolve it in deionized water in a 100 mL volumetric flask, and dilute to the mark.

  • Preparation of Standard this compound Titrant (0.05 M): Accurately weigh approximately 0.7303 g of this compound, dissolve it in deionized water in a 100 mL volumetric flask, and dilute to the mark.

  • Sample Preparation: Pipette 20.00 mL of the standard copper(II) solution into a 100 mL beaker. Add 30 mL of acetate buffer solution (pH 5.5).

  • Electrode Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the Cu-ISE and the reference electrode into the solution. Connect the electrodes to the potentiometer.

  • Titration: Begin stirring the solution at a constant rate. Record the initial potential. Add the this compound titrant from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the potential to stabilize and record the value along with the corresponding volume of titrant added. As the potential begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the endpoint.

  • Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant). This can be determined from a first or second derivative plot of the titration data.

  • Calculation: The concentration of copper(II) in the sample can be calculated using the following equation:

    MCu × VCu = Mmalonate × Vmalonate

    Where:

    • MCu = Molarity of the copper(II) solution

    • VCu = Volume of the copper(II) solution

    • Mmalonate = Molarity of the this compound solution

    • Vmalonate = Volume of the this compound solution at the equivalence point

Proposed Spectrophotometric Determination of Copper(II) using this compound

This proposed method is based on the formation of a colored complex between copper(II) and this compound, which can be quantified by measuring its absorbance.

Materials and Reagents:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • This compound (Na₂C₃H₂O₄)

  • Buffer solution (e.g., acetate buffer, pH 5.5)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Copper(II) Solutions: Prepare a series of standard copper(II) solutions with concentrations ranging from 1 mg/L to 10 mg/L by diluting a stock solution.

  • Complex Formation: To 10 mL of each standard solution in a series of 25 mL volumetric flasks, add 5 mL of a 0.1 M this compound solution and 5 mL of acetate buffer (pH 5.5). Dilute to the mark with deionized water and mix well. Prepare a blank solution using deionized water instead of the copper standard.

  • Spectrophotometric Measurement: Allow the solutions to stand for 15 minutes for color development. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the complexed standards against the blank.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the copper(II) standards.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of copper(II) in the sample from the calibration curve.

Proposed Spectrophotometric Determination of Beryllium(II) using this compound

This proposed method is based on the formation of a stable, colorless beryllium-malonate complex. To enable spectrophotometric detection, a competitive ligand displacement reaction with a colored indicator that also complexes with beryllium can be employed, or direct UV spectrophotometry of the beryllium-malonate complex can be explored. The following is a general guideline for a direct UV spectrophotometric method.

Materials and Reagents:

  • Beryllium sulfate tetrahydrate (BeSO₄·4H₂O)

  • This compound (Na₂C₃H₂O₄)

  • Buffer solution (e.g., acetate buffer, pH ~5)

  • Deionized water

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Beryllium(II) Solutions: Prepare a series of standard beryllium(II) solutions with concentrations ranging from 0.1 mg/L to 5 mg/L by diluting a stock solution.

  • Complex Formation: To 10 mL of each standard solution in a series of 25 mL volumetric flasks, add 5 mL of a 0.1 M this compound solution and adjust the pH to approximately 5 with a suitable buffer. Dilute to the mark with deionized water and mix well. Prepare a blank solution using deionized water instead of the beryllium standard.

  • Spectrophotometric Measurement: Measure the absorbance of each solution in the UV region (e.g., 200-300 nm) against the blank to determine the λmax of the beryllium-malonate complex.

  • Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the beryllium(II) standards.

  • Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine the concentration of beryllium(II) in the sample from the calibration curve. Note that significant interference from other metal ions is expected, and a prior separation or the use of masking agents would be necessary for real sample analysis.[2]

Visualizations

Experimental_Workflow_Potentiometry cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_cu Prepare Standard Cu(II) Solution prep_sample Prepare Sample (Cu(II) + Buffer) prep_cu->prep_sample prep_mal Prepare Standard This compound Titrant titrate Titrate with This compound prep_mal->titrate setup Electrode Setup (Cu-ISE, Reference Electrode) prep_sample->setup setup->titrate record Record Potential vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Endpoint plot->endpoint calculate Calculate Cu(II) Concentration endpoint->calculate

Caption: Workflow for Potentiometric Determination of Copper.

Experimental_Workflow_Spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_standards Prepare Standard Metal Solutions (Be/Cu) prep_complex Form Metal-Malonate Complex (add Buffer) prep_standards->prep_complex measure_abs Measure Absorbance at λmax prep_complex->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal analyze_sample Analyze Unknown Sample plot_cal->analyze_sample determine_conc Determine Metal Concentration analyze_sample->determine_conc

Caption: Workflow for Spectrophotometric Metal Determination.

Complexation_Equilibrium cluster_reaction Complexation Reaction M M²⁺ (aq) ML [M(C₃H₂O₄)₂]²⁻ (aq) M->ML M->ML K_formation L 2 C₃H₂O₄²⁻ (aq) L->ML ML->M K_dissociation note M = Be or Cu

Caption: Metal-Malonate Complexation Equilibrium.

References

Application Notes: Enantioselective Synthesis of Chiral Malonates via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral malonates are invaluable building blocks in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety.[1][2] The development of efficient methods for the asymmetric synthesis of these compounds is therefore of paramount importance. Phase-transfer catalysis (PTC) has emerged as a powerful and practical strategy for the enantioselective alkylation of malonates, offering mild reaction conditions, operational simplicity, and the use of environmentally benign reagents.[3][4] This approach typically involves the use of a chiral quaternary ammonium (B1175870) salt to ferry a malonate enolate from an aqueous or solid phase into an organic phase, where it reacts with an electrophile. The chiral catalyst creates a chiral ion pair with the enolate, effectively controlling the stereochemical outcome of the alkylation.

Significance in Drug Development

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets.[1][2] Chiral malonates serve as versatile precursors to a wide array of chiral molecules, including unnatural amino acids and compounds with quaternary stereocenters, which are common motifs in pharmaceuticals.[3][5] For instance, chiral malonate derivatives are key intermediates in the synthesis of drugs like pregabalin, an anticonvulsant and analgesic.[6][7] The ability to selectively synthesize one enantiomer of a chiral malonate allows for the efficient production of the desired stereoisomer of the final drug, avoiding the need for costly and often difficult chiral separations.

Advantages of Phase-Transfer Catalysis

The use of phase-transfer catalysis for the enantioselective synthesis of chiral malonates offers several distinct advantages:

  • Mild Reaction Conditions: Reactions are often carried out at or below room temperature, which helps to minimize side reactions and preserve the integrity of sensitive functional groups.

  • Operational Simplicity: The biphasic nature of the reaction simplifies the workup procedure, as the catalyst and product are typically in the organic phase while the inorganic salts remain in the aqueous phase.

  • High Enantioselectivity: With the appropriate choice of chiral catalyst, high to excellent enantiomeric excesses (ee) can be achieved for a variety of substrates.[3][8]

  • Catalyst Efficiency: Low catalyst loadings (typically 1-5 mol%) are often sufficient to achieve high yields and enantioselectivities.[9]

  • Green Chemistry: The use of aqueous or solid bases and the potential for catalyst recycling align with the principles of green chemistry.

Data Presentation: Performance of Chiral Phase-Transfer Catalysts

The following tables summarize the performance of various chiral phase-transfer catalysts in the enantioselective alkylation of malonate derivatives.

Table 1: Alkylation of 2,2-Diphenylethyl tert-Butyl α-Methylmalonate with Benzyl (B1604629) Bromide

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(S,S)-3,4,5-Trifluorophenyl-NAS Bromide (1)50% aq. KOHToluene (B28343)-20249595[3]
(S,S)-3,4,5-Trifluorophenyl-NAS Bromide (1)50% aq. KOHToluene0129991[3]
(S,S)-3,4,5-Trifluorophenyl-NAS Bromide (1)K₂CO₃ (solid)Toluene0488588[3]
(S,S)-Phenyl-NAS Bromide (1)50% aq. KOHToluene-20249290[3]

Table 2: Alkylation of tert-Butyl Methyl α-Substituted Malonates

Substrate (α-substituent)Alkylating AgentCatalyst (mol%)BaseSolventTemp (°C)Yield (%)ee (%)Reference
MethylBenzyl BromideN-(9-Anthracenylmethyl)cinchoninium Chloride (5)50% aq. KOHToluene09894[5]
EthylBenzyl BromideN-(9-Anthracenylmethyl)cinchoninium Chloride (5)50% aq. KOHToluene09792[5]
PropylBenzyl BromideN-(9-Anthracenylmethyl)cinchoninium Chloride (5)50% aq. KOHToluene09593[5]
MethylAllyl BromideN-(9-Anthracenylmethyl)cinchoninium Chloride (5)50% aq. KOHToluene09690[5]

Experimental Protocols

Protocol 1: Enantioselective Alkylation of 2,2-Diphenylethyl tert-Butyl α-Methylmalonate using (S,S)-3,4,5-Trifluorophenyl-NAS Bromide

This protocol is adapted from the work of Guo et al.[3]

Materials:

  • 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide

  • Alkylating agent (e.g., p-chlorobenzyl bromide)

  • Toluene

  • 50% w/v aqueous potassium hydroxide (B78521) (KOH)

  • Dichloromethane (B109758)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (e.g., 23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (e.g., 3 mg, 0.0033 mmol) in toluene (e.g., 216 μL) at room temperature, add the alkylating agent (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Add 50% w/v aqueous KOH (e.g., 36.4 μL, 0.324 mmol) to the reaction mixture and stir vigorously until the starting material is consumed (as monitored by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired chiral α,α-dialkylmalonate.

  • Determine the enantiomeric excess of the product by HPLC analysis using a chiral column.

Protocol 2: Enantioselective Alkylation of tert-Butyl Methyl α-Methylmalonate using N-(9-Anthracenylmethyl)cinchoninium Chloride

This protocol is based on the work of Kanemitsu et al.[5]

Materials:

  • tert-Butyl methyl α-methylmalonate

  • N-(9-Anthracenylmethyl)cinchoninium chloride

  • Alkylating agent (e.g., benzyl bromide)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of tert-butyl methyl α-methylmalonate (e.g., 0.5 mmol), the alkylating agent (e.g., 0.6 mmol), and N-(9-anthracenylmethyl)cinchoninium chloride (e.g., 0.025 mmol) in toluene (e.g., 2.5 mL) is cooled to 0 °C.

  • 50% aqueous KOH (e.g., 0.5 mL) is added, and the mixture is stirred vigorously at 0 °C for the specified time (monitoring by TLC).

  • The reaction mixture is diluted with diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to give the desired product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine malonate substrate, chiral catalyst, and solvent add_reagent Add alkylating agent start->add_reagent cool Cool to desired temperature add_reagent->cool add_base Add aqueous base (e.g., 50% KOH) cool->add_base stir Vigorous stirring add_base->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, etc.) purify->characterize hplc Determine ee by chiral HPLC characterize->hplc

Caption: General workflow for enantioselective malonate alkylation.

catalytic_cycle catalyst QX⁻ (Organic Phase) chiral_ion_pair [Malonate]⁻Q⁺ (Organic Phase) catalyst->chiral_ion_pair malonate Malonate (Organic Phase) enolate_aq [Malonate]⁻M⁺ (Interface) malonate->enolate_aq base M⁺OH⁻ (Aqueous Phase) base->enolate_aq Deprotonation enolate_aq->chiral_ion_pair Ion Exchange product Chiral Malonate (Organic Phase) chiral_ion_pair->product Alkylation alkyl_halide R-X (Organic Phase) alkyl_halide->product product->catalyst Regeneration

Caption: Catalytic cycle for phase-transfer alkylation.

References

Application Notes and Protocols: Enzyme-Catalyzed Synthesis of Malonate Polyesters for Metal Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing environmental concerns associated with non-degradable plastics have spurred research into sustainable and greener polymeric materials.[1] Enzyme-catalyzed synthesis of polyesters presents a promising alternative to traditional chemical methods, which often require harsh conditions and metal catalysts.[2] This document provides detailed application notes and protocols for the synthesis of malonate polyesters using an enzymatic approach and their subsequent application in metal chelation.

Malonate polyesters, synthesized from monomers like dimethyl malonate and various aliphatic diols, possess unique properties that make them effective metal chelators.[1][3] The 1,3-dicarbonyl functionality within the malonate unit acts as an efficient binding site for metal ions.[4] The enzymatic synthesis, primarily utilizing immobilized Candida antarctica lipase (B570770) B (iCaLB), offers a mild, solvent-free, and environmentally friendly route to produce these functional polymers.[1][3][5][6] This method stands in contrast to traditional metal-catalyzed polymerization, which has proven largely unsuccessful for malonate polyesters due to the chelating nature of the malonate monomer that can inhibit the catalyst.[1]

These bio-based and potentially biodegradable polyesters have shown significant efficacy in extracting metal ions, such as copper, from aqueous solutions, demonstrating their potential for applications in areas like environmental remediation, hydrometallurgy, and as active components in drug delivery systems requiring metal ion control.[1][3][7]

Data Presentation

The following tables summarize the quantitative data obtained from the enzyme-catalyzed synthesis of malonate polyesters using dimethyl malonate (DMM) and different diols.

Table 1: Molecular Weight of Synthesized Malonate Polyesters [1][6]

Polymer NameDiol UsedNumber Average Molecular Weight (Mn) (Da)Weight Average Molecular Weight (Mw) (Da)Polydispersity Index (PDI)
BDO MAL1,4-Butanediol (C4)~6000~90001.5
HDO MAL1,6-Hexanediol (C6)~6000~120002.0
ODO MAL1,8-Octanediol (C8)~6000~140002.3

Table 2: Copper Extraction Efficiency of Malonate Polyesters [1][3]

Polyester (B1180765)Extraction Efficiency (%)
ODO MAL23
Commercial Chelator (LIX54)18-40

Experimental Protocols

Protocol 1: Enzyme-Catalyzed Synthesis of Malonate Polyesters

This protocol details the solventless synthesis of malonate polyesters using immobilized Candida antarctica lipase B.

Materials:

  • Dimethyl malonate (DMM)

  • 1,4-Butanediol (BDO), 1,6-Hexanediol (HDO), or 1,8-Octanediol (ODO)

  • Immobilized Candida antarctica lipase B (iCaLB)

  • Round bottom flask

  • Magnetic stirrer

  • Vacuum pump

  • Heating mantle with temperature control

  • 2-Methyltetrahydrofuran (B130290) (MeTHF) (for workup)

Procedure:

  • To a round bottom flask, add equimolar amounts of dimethyl malonate and the desired diol (e.g., 1,4-butanediol).

  • Add immobilized Candida antarctica lipase B (typically 10% by weight of the monomers).

  • Heat the mixture to 85°C with stirring.

  • Apply a vacuum of 1000 mbar for the first 6 hours.

  • Reduce the vacuum to 20 mbar for the subsequent 18 hours to facilitate the removal of the methanol (B129727) byproduct and drive the polymerization reaction forward.[3][6]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dissolve the resulting polymer in a green solvent such as 2-methyltetrahydrofuran (MeTHF) for purification.[1][3]

  • Filter to remove the immobilized enzyme. The enzyme can be washed, dried, and potentially reused.

  • Precipitate the polymer by adding a non-solvent (e.g., cold methanol).

  • Dry the purified polymer under vacuum.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Protocol 2: Metal Chelation in a Biphasic System

This protocol describes the use of the synthesized malonate polyesters for the extraction of metal ions from an aqueous solution.

Materials:

  • Synthesized malonate polyester

  • Organic solvent (e.g., 2-Methyltetrahydrofuran)

  • Aqueous solution containing metal ions (e.g., copper sulfate (B86663) solution of known concentration)

  • Separatory funnel

  • pH meter

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal ion concentration analysis

Procedure:

  • Prepare a solution of the malonate polyester in the chosen organic solvent (e.g., 1% w/v).

  • Prepare an aqueous solution of the metal salt with a known concentration. Adjust the pH of the aqueous solution as required for optimal chelation.

  • In a separatory funnel, combine equal volumes of the polymer solution (organic phase) and the metal-containing aqueous solution.

  • Shake the mixture vigorously for a predetermined amount of time (e.g., 1 hour) to allow for phase transfer and chelation of the metal ions by the polymer.

  • Allow the two phases to separate.

  • Collect the aqueous phase and measure the final concentration of the metal ions using ICP-OES or AAS.

  • The metal extraction efficiency can be calculated using the following formula: Extraction Efficiency (%) = [(Initial Metal Concentration - Final Metal Concentration) / Initial Metal Concentration] x 100

  • The organic phase containing the polymer-metal complex can be separated, and further studies can be conducted to characterize the complex.[8][9]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_chelation Metal Chelation Monomers Dimethyl Malonate + Diol (C4, C6, or C8) Reaction Polycondensation (85°C, Vacuum) Monomers->Reaction Enzyme Immobilized Candida antarctica lipase B (iCaLB) Enzyme->Reaction Polymer Malonate Polyester Reaction->Polymer Purification Dissolution (MeTHF) & Precipitation Polymer->Purification FinalPolymer Purified Malonate Polyester Purification->FinalPolymer OrganicPhase Organic Phase (Polyester in Solvent) FinalPolymer->OrganicPhase Used in AqueousPhase Aqueous Phase (Metal Ions) Mixing Biphasic Extraction AqueousPhase->Mixing OrganicPhase->Mixing Separation Phase Separation Mixing->Separation Analysis Metal Ion Analysis (Aqueous) Separation->Analysis Complex Polymer-Metal Complex (Organic) Separation->Complex chelation_mechanism cluster_complex Chelation at the Interface Polymer ...-O-R-O-CO-CH2-CO-O-R-O-... ChelatingUnit (-CO-CH2-CO-) MetalIon M++ MetalIon->ChelatingUnit Binding Complex Polymer-Metal Complex ChelatingUnit->Complex Formation

References

Troubleshooting & Optimization

How to prevent dialkylation in malonic ester synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dialkylation in malonic ester synthesis. The following information is designed to help you optimize your reaction conditions to favor the desired mono-alkylation product.

Troubleshooting Guides

Problem: Significant formation of dialkylated product.

Symptoms: Your reaction yields a mixture of mono- and dialkylated products, with the latter being a major component, leading to difficult separation and lower yields of the desired mono-substituted acetic acid.

Potential Cause Recommended Solution Citation
Incorrect Stoichiometry Use a slight to moderate excess of the malonic ester relative to the alkyl halide and the base. This increases the probability that the enolate of the starting material will react before the enolate of the mono-alkylated product. A 1.1:1 ratio of malonic ester to alkyl halide is a good starting point.[1]
Base Stoichiometry and Strength Use only one equivalent of base to favor the formation of the mono-alkylated product.[2] While a strong base is necessary, prolonged reaction times or excessively high temperatures can promote the deprotonation of the mono-alkylated product, leading to dialkylation.[1][1][2]
High Reactivity of Alkyl Halide For highly reactive alkylating agents, such as primary iodides or bromides, add the alkyl halide slowly and at a low temperature (e.g., 0 °C) to maintain a low concentration throughout the reaction. This minimizes the chance of a second alkylation event.[1]
Reaction Conditions Consider using milder reaction conditions. Phase-transfer catalysis (PTC) with a weaker base like potassium carbonate can significantly improve the selectivity for monoalkylation compared to classical methods using strong bases like sodium ethoxide.[3][3]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing mono- versus di-alkylation in malonic ester synthesis?

A1: The primary factors are the stoichiometry of the reactants, the amount and strength of the base, the reaction temperature, and the reactivity of the alkylating agent. Careful control over these parameters is essential for selective monoalkylation.[2]

Q2: How does the stoichiometry of the base specifically affect the product distribution?

A2: Using a 1:1 molar ratio of base to malonic ester is critical for favoring monoalkylation.[2] This ensures that there is not enough base present to deprotonate the mono-alkylated product in significant quantities. To achieve dialkylation, a second equivalent of base is intentionally added after the first alkylation is complete.[2]

Q3: Which bases are recommended for selective mono-alkylation?

A3: Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base. It is important to match the alkoxide of the base with the ester group of the malonic ester to prevent transesterification.[2] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be used.[1][2] Milder bases, such as potassium carbonate, can be effectively used in combination with a phase-transfer catalyst.[1]

Q4: Can secondary or tertiary alkyl halides be used for mono-alkylation?

A4: It is generally not recommended. Secondary alkyl halides tend to give poor yields due to a competing E2 elimination reaction. Tertiary alkyl halides will almost exclusively undergo elimination and are unsuitable for this reaction.[1]

Q5: When should I consider using phase-transfer catalysis (PTC)?

A5: PTC is an excellent alternative to classical methods, especially when you are struggling with dialkylation or elimination side reactions. It often allows for the use of milder bases (e.g., K₂CO₃, KOH) and can proceed at lower temperatures, which enhances selectivity for monoalkylation.[3]

Data Presentation

Qualitative Comparison of Conditions for Mono- vs. Di-alkylation
Parameter Conditions Favoring Mono-alkylation Conditions Favoring Di-alkylation Citation
Stoichiometry (Malonic Ester : Alkyl Halide) Slight excess of malonic ester (e.g., 1.1 : 1)1 : >2 (stepwise addition of alkyl halide)[1][2]
Stoichiometry (Base : Malonic Ester) ~1 : 1>2 : 1 (stepwise addition of base)[2]
Base Sodium Ethoxide (NaOEt), Sodium Hydride (NaH), Potassium Carbonate (with PTC)Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[1][2]
Solvent Ethanol (with NaOEt), THF, DMF (with NaH)Ethanol, THF, DMF[2]
Temperature Room temperature for deprotonation, then gentle heating. Low temperature addition of alkyl halide.Stepwise heating after each alkylation step.[1][2]

Note: Quantitative yields are highly dependent on the specific substrates and detailed reaction conditions.[1]

Comparison of Synthetic Methodologies
Parameter Classical Malonic Ester Synthesis Phase-Transfer Catalysis (PTC) Synthesis Citation
Base Strong base (e.g., Sodium Ethoxide)Mild inorganic base (e.g., K₂CO₃, KOH)[3]
Solvent System Anhydrous ethanolBiphasic system (e.g., Toluene/Water)[3]
Reaction Conditions Typically reflux temperatureOften milder, can proceed at lower temperatures[3]
Byproduct Profile Higher potential for elimination byproducts (butenes with sec-butyl bromide) and dialkylation.Generally reduced extent of elimination and dialkylation due to milder conditions.[3]

Experimental Protocols

Selective Mono-alkylation of Diethyl Malonate

This protocol is a general guideline for achieving selective mono-alkylation.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

MalonicEsterSynthesis MalonicEster Diethyl Malonate Enolate Malonate Enolate MalonicEster->Enolate + Base - H+ MonoalkylatedEster Monoalkylated Ester Enolate->MonoalkylatedEster + R-X (Alkylation) MonoalkylatedEnolate Monoalkylated Enolate MonoalkylatedEster->MonoalkylatedEnolate + Base - H+ DesiredProduct Substituted Acetic Acid (after hydrolysis and decarboxylation) MonoalkylatedEster->DesiredProduct Hydrolysis & Decarboxylation DialkylatedEster Dialkylated Ester MonoalkylatedEnolate->DialkylatedEster + R-X (Dialkylation) SideProduct Disubstituted Acetic Acid (after hydrolysis and decarboxylation) DialkylatedEster->SideProduct Hydrolysis & Decarboxylation

Caption: Reaction pathways in diethyl malonate alkylation.

TroubleshootingDialkylation Problem High Dialkylation CheckStoichiometry Check Reactant Ratios (Malonic Ester : Alkyl Halide) Problem->CheckStoichiometry CheckBase Evaluate Base (Equivalents and Type) Problem->CheckBase CheckConditions Assess Reaction Conditions (Temperature and Addition Rate) Problem->CheckConditions SolutionStoichiometry Use Excess Malonic Ester (e.g., 1.1 eq) CheckStoichiometry->SolutionStoichiometry SolutionBase Use 1 eq of Base Consider Milder Base (e.g., K2CO3 with PTC) CheckBase->SolutionBase SolutionConditions Slowly Add Alkyl Halide Maintain Low Temperature CheckConditions->SolutionConditions

Caption: Troubleshooting workflow for preventing dialkylation.

References

Technical Support Center: Optimizing Base Selection for Deprotonation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deprotonation of diethyl malonate, a critical step in malonic ester synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of the α-hydrogen in diethyl malonate?

The α-hydrogens of diethyl malonate are significantly acidic due to the stabilizing effect of the two adjacent carbonyl groups. The reported pKa value is approximately 12.3-13.[1][2][3] This acidity allows for deprotonation with a variety of bases.

Q2: Why is sodium ethoxide (NaOEt) the most commonly used base for deprotonating diethyl malonate?

Sodium ethoxide is the preferred base for several reasons:

  • Sufficient Basicity : The conjugate acid of ethoxide is ethanol (B145695), which has a pKa of about 16.[4][5] This is sufficiently higher than the pKa of diethyl malonate to ensure effective enolate formation.[4]

  • Prevention of Transesterification : Using an alkoxide base where the alkyl group matches that of the ester (ethoxide for a diethyl ester) prevents a side reaction called transesterification, where the ester groups could be exchanged.[6][7][8]

  • Cost-Effectiveness and Handling : It is relatively inexpensive and easy to handle in solution.[5]

Q3: Can I use other bases like sodium hydride (NaH) or lithium diisopropylamide (LDA)?

Yes, other strong bases can be used, and their selection depends on the specific requirements of the reaction.

  • Sodium Hydride (NaH) : As a very strong base (pKa of conjugate acid H₂ is ~36), NaH provides essentially irreversible and complete deprotonation.[5][9] This can be advantageous for driving the reaction to completion, especially with less reactive alkylating agents.

  • Lithium Diisopropylamide (LDA) : LDA is another powerful, non-nucleophilic base (pKa of conjugate acid is ~35) that ensures rapid and quantitative enolate formation.[9] Its bulky nature can be beneficial in complex syntheses.[4]

Q4: Is it possible to use a weaker base like potassium carbonate (K₂CO₃)?

Yes, a milder base like potassium carbonate can be effective, particularly when used in conjunction with a phase-transfer catalyst (PTC).[10][11][12] This method can sometimes help minimize side reactions like dialkylation.[10] The carbonate anion is sufficiently basic in an organic medium to deprotonate the active methylene (B1212753) group.[12]

Q5: How do I prevent the Claisen self-condensation side reaction?

While the diethyl malonate enolate could theoretically react with another molecule of diethyl malonate in a Claisen condensation, this is generally not a significant issue. The desired alkylation reaction with an alkyl halide is typically much faster and kinetically favored.[13][14] To minimize the risk, the experimental procedure is key: form the enolate completely at room temperature first, and then add the alkylating agent.[13]

Troubleshooting Guides

Problem 1: Low or no yield of the alkylated product.

  • Symptoms : The reaction does not proceed to completion, and analysis (TLC, GC-MS) shows primarily unreacted starting material.

  • Possible Causes and Solutions :

    • Inactive Base : The base may have been deactivated by exposure to atmospheric moisture. Use freshly prepared sodium ethoxide or a new, properly stored container of sodium hydride.[10]

    • Insufficient Temperature : While some reactions proceed at room temperature, gentle heating or reflux may be required to achieve a reasonable rate, especially with less reactive alkyl halides.[6][10] Monitor the reaction's progress to determine the optimal temperature.

    • Poor Solubility : Ensure all reactants are adequately soluble in the chosen solvent. If using NaH, polar aprotic solvents like THF or DMF are common.[5]

    • Unreactive Alkyl Halide : The reactivity of alkyl halides follows the order I > Br > Cl.[10] Ensure the alkylating agent is of high quality and consider using a more reactive halide if the reaction is sluggish.

Problem 2: Significant formation of a dialkylated product.

  • Symptoms : Analysis shows a mixture of mono- and di-substituted products, with the dialkylated product being a major component.[10]

  • Possible Causes and Solutions :

    • Incorrect Stoichiometry : The mono-alkylated product still has one acidic proton and can be deprotonated and react again.[6] Use a slight excess of diethyl malonate relative to the base and alkylating agent to favor mono-alkylation.[10]

    • Rapid Addition of Alkylating Agent : Adding the alkyl halide too quickly can lead to localized high concentrations, promoting dialkylation. Add the alkylating agent slowly and dropwise to the enolate solution.[6][10]

    • Excessively Basic Conditions : Prolonged reaction times or using more than one equivalent of a very strong base can facilitate the second deprotonation. Control the amount of base carefully.

Problem 3: The major product is an alkene derived from the alkylating agent.

  • Symptoms : The desired product yield is low, and analysis confirms the presence of an alkene. This is common when using secondary or tertiary alkyl halides.[10]

  • Possible Causes and Solutions :

    • Competing E2 Elimination : The malonate enolate is a relatively bulky nucleophile and can act as a base, promoting an E2 elimination reaction on the alkyl halide.[6][10]

    • Alkyl Halide Choice : This side reaction is a significant issue for secondary and tertiary alkyl halides. Whenever possible, use primary or methyl alkyl halides, which are much less prone to elimination.[6]

Problem 4: Product contains a mixture of ethyl and methyl esters.

  • Symptoms : NMR or GC-MS analysis reveals the presence of both ethyl and methyl ester groups on the malonate backbone.

  • Possible Causes and Solutions :

    • Transesterification : This occurs when the alkoxide base does not match the ester. For example, using sodium methoxide (B1231860) (NaOMe) as a base for diethyl malonate will lead to an equilibrium mixture of ethyl and methyl esters.[6][7]

    • Base Selection : Always match the alkoxide base to the ester. For diethyl malonate, use sodium ethoxide (NaOEt). For dimethyl malonate, use sodium methoxide (NaOMe).[7][8]

Data Presentation

Table 1: Comparison of Common Bases for Diethyl Malonate Deprotonation

BasepKa of Conjugate AcidCommon Solvent(s)Key AdvantagesPotential Disadvantages
Sodium Ethoxide (NaOEt) ~16 (Ethanol)[5]EthanolInexpensive; prevents transesterification with diethyl malonate.[5][7]Deprotonation is an equilibrium process.[5]
Sodium Hydride (NaH) ~36 (H₂)[5]THF, DMFIrreversible deprotonation; drives reaction to completion.[5]Flammable solid; reacts slowly with some substrates.[9]
Lithium Diisopropylamide (LDA) ~35 (Diisopropylamine)[9]THFVery strong, bulky, non-nucleophilic base; rapid deprotonation.[9]Must be prepared fresh or stored carefully; requires low temperatures.
Potassium Carbonate (K₂CO₃) ~10.3 (Bicarbonate)[11]Toluene, DioxaneMild conditions; can be used with a phase-transfer catalyst.[11][12]Slower reaction rates; may not be effective for all substrates.

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate using Sodium Ethoxide

This protocol describes a general method for the deprotonation of diethyl malonate with sodium ethoxide followed by mono-alkylation with a primary alkyl halide.

  • Preparation of Sodium Ethoxide : In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) in small portions to anhydrous ethanol (solvent). Stir the mixture until all the sodium has reacted and dissolved completely to form a clear solution of sodium ethoxide.[6]

  • Enolate Formation : To the sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.[6] Stir the resulting mixture for 30-60 minutes to ensure complete formation of the sodium enolate.[6]

  • Alkylation : Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred enolate solution.[6] The reaction may be exothermic; maintain the temperature as needed (e.g., with an ice bath). After the addition is complete, the mixture can be stirred at room temperature or heated to reflux.[6]

  • Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[6]

  • Workup : Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[10] Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).[6][10]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][10] The crude product can be purified by vacuum distillation or column chromatography to isolate the desired mono-alkylated product.[6]

Visualizations

experimental_workflow prep_base 1. Prepare Base (e.g., Na metal in EtOH) form_enolate 2. Form Enolate (Add Diethyl Malonate) prep_base->form_enolate Stir 30-60 min alkylation 3. Alkylation (Add Alkyl Halide, R-X) form_enolate->alkylation Dropwise addition workup 4. Aqueous Workup (Quench, Extract) alkylation->workup Reaction complete purify 5. Purification (Distillation or Chromatography) workup->purify product Final Product R-CH(COOEt)₂ purify->product

Caption: Experimental workflow for diethyl malonate alkylation.

base_selection_tree start Start: Select Base for Deprotonation q1 Need to avoid transesterification? start->q1 a1_yes Use Sodium Ethoxide (NaOEt) in Ethanol q1->a1_yes Yes q2 Need irreversible/ complete deprotonation? q1->q2 No a2_yes Use NaH in THF/DMF or LDA in THF q2->a2_yes Yes q3 Are mild conditions and a weaker base preferred? q2->q3 No a3_yes Use K₂CO₃ with a Phase-Transfer Catalyst q3->a3_yes Yes a3_no Re-evaluate: NaOEt is the standard choice. q3->a3_no No

Caption: Decision tree for optimal base selection.

References

Troubleshooting low conversion rates in malonate alkylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with malonate alkylation reactions.

Troubleshooting Low Conversion Rates and Side Reactions

Low conversion rates in malonate alkylation can be attributed to a number of factors, from reagent quality to reaction conditions. Below is a systematic approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a significant amount of a higher molecular weight byproduct alongside my desired mono-alkylated product. What is likely occurring and how can I prevent it?

This is most likely a dialkylated product.[1] This happens because the mono-alkylated product still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate. This enolate can then react with another equivalent of the alkyl halide.[1]

To minimize dialkylation:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the malonic ester to the alkylating agent. A slight excess of the malonic ester can also favor mono-alkylation.[1]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to ensure that the alkyl halide reacts with the initial malonate enolate before it can react with the enolate of the mono-alkylated product.[1]

  • Base Selection: Use only one equivalent of a suitable base. While stronger bases like sodium hydride (NaH) can be used, controlling the stoichiometry is crucial.[2]

Q2: The yield of my desired product is low, and I've isolated an alkene that corresponds to my alkyl halide. What is the cause?

This is likely due to a competing E2 elimination reaction of your alkyl halide.[1] The basic conditions used for the deprotonation of the malonic ester can also promote the elimination of HX from the alkyl halide, particularly if the alkyl halide is secondary or tertiary.[1]

To minimize elimination:

  • Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions. Secondary halides react poorly, and tertiary halides will almost exclusively undergo elimination.[3][4]

  • Temperature Control: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination side reaction.[1]

  • Base Selection: Consider using a less sterically hindered base.

Q3: My reaction is not proceeding to completion, and a significant amount of starting material remains. What can I do?

Several factors could be at play:

  • Inactive Base: The base may have decomposed due to exposure to moisture. Ensure you are using a fresh, properly stored base and anhydrous reaction conditions.[3]

  • Insufficient Base: Ensure you are using at least one full equivalent of the base for mono-alkylation.[2]

  • Unreactive Alkyl Halide: The reactivity of alkyl halides follows the order I > Br > Cl. Ensure your alkyl halide is of good quality.[3]

  • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require gentle heating to proceed at a reasonable rate. It is recommended to monitor the reaction's progress by TLC or GC-MS to determine the optimal temperature.[3]

Q4: I am using sodium methoxide (B1231860) as a base with diethyl malonate and my final product is a mixture of ethyl and methyl esters. Why did this happen?

This side reaction is called transesterification.[1] It occurs when the alkoxide base (e.g., methoxide) does not match the alkyl group of the ester (e.g., ethyl).[2]

To prevent transesterification:

  • Matching Base and Ester: Always use an alkoxide base that corresponds to the ester group. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol (B145695).[1][2]

Q5: My reaction workup is leading to the formation of carboxylic acids. How can I avoid this?

The presence of water during the reaction or workup can lead to the hydrolysis of the ester groups.[1]

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, especially at elevated temperatures.[3]

Data Presentation

Illustrative Effect of Stoichiometry on Product Distribution

The following table provides an illustrative comparison of how the stoichiometry of reactants can influence the product distribution in the alkylation of diethyl malonate. Actual yields are highly dependent on the specific substrates and reaction conditions.

ObjectiveMolar Ratio (Diethyl Malonate : Base : Alkyl Halide)Expected Major ProductIllustrative Yield (%)Key Considerations
Mono-alkylation ~1.1 : 1.0 : 1.0Mono-alkylated product70-85%A slight excess of diethyl malonate favors mono-alkylation.[3]
Di-alkylation 1.0 : ~2.1 : ~2.1 (Stepwise addition)Di-alkylated product75-90%Requires a second equivalent of base and alkyl halide after the initial mono-alkylation is complete.[2]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diethyl malonate (1.05 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium metal (1.0 equivalent)

  • Absolute ethanol (anhydrous)

  • Anhydrous diethyl ether or ethyl acetate (B1210297) for extraction

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare sodium ethoxide.[2]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[2]

  • Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the mono-alkylated diethyl malonate.[2]

Protocol 2: Di-alkylation of Diethyl Malonate

Procedure:

  • First Alkylation: Follow steps 1-3 of the mono-alkylation protocol.[2]

  • Second Enolate Formation: After the first alkylation is complete (as monitored by TLC), cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide (prepared separately or by adding more sodium to the reaction mixture if excess ethanol is present) and stir for 30 minutes.[2]

  • Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours.[2]

  • Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate check_purity Check Reagent and Solvent Purity start->check_purity check_base Evaluate Base start->check_base check_conditions Review Reaction Conditions start->check_conditions side_reactions Identify Side Products start->side_reactions dialkylation Dialkylation Product side_reactions->dialkylation elimination Elimination Product (Alkene) side_reactions->elimination hydrolysis Hydrolysis Product (Carboxylic Acid) side_reactions->hydrolysis transesterification Transesterification Product side_reactions->transesterification solution_dialkylation Adjust Stoichiometry (Excess Malonate) dialkylation->solution_dialkylation solution_elimination Use Primary Alkyl Halide Lower Temperature elimination->solution_elimination solution_hydrolysis Use Anhydrous Conditions hydrolysis->solution_hydrolysis solution_transesterification Match Alkoxide Base to Ester transesterification->solution_transesterification Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Malonate Diethyl Malonate Enolate Enolate Malonate->Enolate + Base Mono_Alkylated Mono-alkylated Product (Desired) Enolate->Mono_Alkylated + R-X (Alkyl Halide) Alkene Alkene (Side Product) Enolate->Alkene + 2°/3° R-X (E2) Di_Alkylated Di-alkylated Product (Side Product) Mono_Alkylated->Di_Alkylated + Base, + R-X Condition_Selection start Desired Product? mono Mono-alkylation start->mono Mono-substituted di Di-alkylation start->di Di-substituted mono_stoich Stoichiometry: ~1:1 Base:Alkyl Halide Slight excess of malonate mono->mono_stoich di_stoich Stoichiometry: >2:1 Base:Alkyl Halide (Stepwise addition) di->di_stoich base_choice Base Selection: Match alkoxide to ester (e.g., NaOEt for Diethyl Malonate) mono_stoich->base_choice di_stoich->base_choice solvent_choice Solvent: Anhydrous (e.g., Ethanol for NaOEt) base_choice->solvent_choice

References

Minimizing O-alkylation side reactions with malonate enolates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize O-alkylation side reactions during the C-alkylation of malonate enolates.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Higher than expected yield of O-alkylated product.

This is a common problem stemming from the ambident nature of the malonate enolate, which can react at either the carbon or oxygen atom. The ratio of C- to O-alkylation is influenced by several factors.

Potential Cause Recommended Solution Scientific Rationale
Hard Alkylating Agent Use an alkylating agent with a softer leaving group. Alkyl iodides are preferable to bromides, which are preferable to chlorides or tosylates.[1][2][3]Based on Hard-Soft Acid-Base (HSAB) theory, the carbon nucleophile of the enolate is "soft," while the oxygen is "hard." Soft electrophiles preferentially react with the soft carbon center (C-alkylation), whereas hard electrophiles favor the hard oxygen center (O-alkylation).[1][2][4] The hardness of the leaving group influences the hardness of the electrophilic carbon.[4]
Coordinating Solvent Switch to a less coordinating, non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[5][6]Strongly coordinating polar aprotic solvents (e.g., DMSO, HMPA) can solvate the metal counterion, creating a more "naked" and reactive enolate. This increases the negative charge density on the highly electronegative oxygen atom, favoring O-alkylation.[5]
Counterion Choice If using sodium or potassium bases, consider switching to a lithium-based base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).[7][8]The smaller lithium cation coordinates more tightly to the oxygen atom of the enolate.[7][8] This association blocks the oxygen site, sterically hindering O-alkylation and promoting reaction at the carbon atom.
High Reaction Temperature Perform the reaction at lower temperatures, typically ranging from -78 °C to 0 °C.[9][10]C-alkylation is generally the thermodynamically favored product, but O-alkylation can be kinetically faster under certain conditions.[11] Lower temperatures help to control the reaction kinetically and can favor the desired C-alkylation pathway.[9][10]

Issue 2: Low overall yield and recovery of starting material.

This may indicate incomplete enolate formation or side reactions consuming the starting materials.

Potential Cause Recommended Solution Scientific Rationale
Base is not strong enough Use a stronger base to ensure complete deprotonation. For malonates (pKa ≈ 13), sodium ethoxide is often sufficient, but for less acidic substrates, a stronger base like LDA (pKa of conjugate acid ≈ 36) or NaH is necessary.[12][13]Incomplete deprotonation leads to an equilibrium mixture of the starting malonate and the enolate.[10][14] The remaining starting material can participate in side reactions or simply remain unreacted. A sufficiently strong base drives the equilibrium completely towards the enolate.[13][14]
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).Protic impurities (like water or ethanol (B145695) in your solvent) will quench the enolate by protonating it, reverting it back to the starting malonate and consuming the base.
Alkylating agent is too hindered Use primary or methyl halides. Avoid secondary and tertiary halides.[12][15]The alkylation of a malonate enolate is an SN2 reaction.[12][16] Steric hindrance at the electrophilic carbon of the alkylating agent will significantly slow down the rate of C-alkylation and can lead to competing elimination (E2) reactions with tertiary and secondary halides.[12][15]

Issue 3: Formation of di-alkylated product when mono-alkylation is desired.

This occurs when the initially formed mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.

Potential Cause Recommended Solution Scientific Rationale
Excess Base or Alkylating Agent Use precisely one equivalent of base and one equivalent of the alkylating agent relative to the malonic ester.[17]The mono-alkylated malonate still possesses an acidic proton. If excess base is present, it can deprotonate the product, which then acts as a nucleophile for a second alkylation.[12][17]
Slow addition of reagents Add the alkylating agent to the fully formed enolate solution at a controlled rate.This ensures that the concentration of the alkylating agent is never excessively high, minimizing the chance of a second alkylation event occurring before the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for favoring C-alkylation over O-alkylation?

A1: The key is to match the "softness" of the reacting partners according to Hard-Soft Acid-Base (HSAB) theory.[1][2] The carbon center of the malonate enolate is a soft nucleophile, and the oxygen center is a hard nucleophile. To favor C-alkylation, you should use a soft electrophile (alkylating agent).[3][4]

Q2: How do I choose the best alkylating agent to maximize C-alkylation?

A2: Select an alkylating agent with a soft leaving group. The general trend for leaving group softness is I > Br > Cl > OTs.[1] Therefore, an alkyl iodide is the best choice for promoting C-alkylation. Additionally, use unhindered primary or methyl halides to ensure an efficient SN2 reaction.[12][15]

Q3: What is the role of the metal counterion (Li⁺, Na⁺, K⁺)?

A3: The metal counterion influences the aggregation state and reactivity of the enolate.[7] Lithium (Li⁺) forms a tighter bond with the enolate oxygen compared to sodium (Na⁺) or potassium (K⁺).[7][8] This strong coordination shields the oxygen atom, making it less available for reaction and thus favoring C-alkylation.[18]

Q4: Why is temperature control so critical in these reactions?

A4: Temperature control is crucial for managing selectivity.[9] Enolate alkylations can be under either kinetic or thermodynamic control.[8][10] Low temperatures (e.g., -78 °C) slow down the reaction rates and often favor the formation of the kinetic product, which can help in achieving higher selectivity for C-alkylation.[9][10]

Q5: Can the solvent really change the outcome of my reaction?

A5: Absolutely. The solvent plays a significant role in solvating the enolate and its counterion.[5]

  • Protic solvents (e.g., ethanol) can solvate the oxygen atom of the enolate through hydrogen bonding, which hinders O-alkylation and can favor C-alkylation. However, they can also protonate the enolate, reducing its reactivity.

  • Polar aprotic solvents (e.g., DMSO, HMPA) are highly coordinating and can separate the enolate from its metal counterion, creating a "naked" enolate.[5] This increases the reactivity of the hard oxygen anion, leading to more O-alkylation.[5]

  • Non-polar aprotic solvents (e.g., THF) are weakly coordinating and are often the best choice for promoting C-alkylation, especially with lithium enolates.[5]

Experimental Protocols

Protocol 1: General Procedure for Mono-C-Alkylation of Diethyl Malonate

This protocol is optimized to favor the formation of the mono-C-alkylated product.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Enolate Formation:

    • Under a positive pressure of nitrogen, add anhydrous ethanol (solvent) to the flask, followed by the addition of sodium metal (1.0 equivalent) in small portions to generate sodium ethoxide in situ.

    • Once all the sodium has reacted, cool the solution to 0 °C.

    • Add diethyl malonate (1.0 equivalent) dropwise to the sodium ethoxide solution while maintaining the temperature at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.

  • Alkylation:

    • Add the primary alkyl iodide (1.0 equivalent) dropwise to the enolate solution over 30 minutes, keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield the pure mono-alkylated diethyl malonate.

Visualizations

Logical Workflow for Minimizing O-Alkylation

Decision Pathway for Minimizing O-Alkylation start Start: High O-Alkylation Observed check_reagent Step 1: Evaluate Alkylating Agent start->check_reagent check_solvent Step 2: Evaluate Solvent check_reagent->check_solvent Is agent soft (e.g., R-I)? [No] Change to softer agent [Yes] Proceed check_base Step 3: Evaluate Base/Counterion check_solvent->check_base Is solvent non-coordinating (e.g., THF)? [No] Change solvent [Yes] Proceed check_temp Step 4: Evaluate Temperature check_base->check_temp Is counterion Li+? [No] Use Li-base (e.g., LDA) [Yes] Proceed solution Result: C-Alkylation Favored check_temp->solution Is temp low (-78 to 0 C)? [No] Lower temperature [Yes] Optimized

Caption: Decision tree for troubleshooting and minimizing O-alkylation.

HSAB Principle in Enolate Alkylation

cluster_enolate Malonate Enolate (Ambident Nucleophile) cluster_electrophile Alkyl Halide (Electrophile) C_Nu Carbon (Soft) E_Soft Soft (e.g., R-I) C_Nu->E_Soft Favored C-Alkylation (Soft-Soft Interaction) E_Hard Hard (e.g., R-OTs) O_Nu Oxygen (Hard) O_Nu->E_Hard Side Reaction: O-Alkylation (Hard-Hard Interaction)

Caption: HSAB theory applied to C- vs. O-alkylation of malonate enolates.

References

How to avoid transesterification when using sodium ethoxide with malonic esters.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Avoiding Transesterification

This guide is intended for researchers, scientists, and drug development professionals utilizing malonic ester synthesis. It provides detailed answers and protocols to prevent the common side reaction of transesterification when using sodium ethoxide.

Frequently Asked Questions (FAQs)

Q1: What is transesterification in the context of malonic ester synthesis?

A1: Transesterification is a side reaction where the alkyl group of the malonic ester is exchanged with the alkyl group of the alkoxide base.[1] For example, if diethyl malonate is treated with sodium methoxide (B1231860), the methoxide can attack the ester carbonyl, leading to a mixture of diethyl malonate, ethyl methyl malonate, and dimethyl malonate.[1] This complicates the subsequent alkylation step, leading to a mixture of products.[1]

Q2: How can I prevent transesterification?

A2: The most effective method is to use an alkoxide base that has the same alkyl group as the ester.[1][2] For diethyl malonate, the correct base is sodium ethoxide .[1][3] For dimethyl malonate, sodium methoxide should be used.[1] This ensures that even if the alkoxide attacks the ester, the resulting product is identical to the starting material, meaning no net reaction occurs.[1]

Q3: What are the consequences of uncontrolled transesterification?

A3: Failing to prevent this side reaction leads to several negative outcomes:

  • Reduced Yield: A portion of the starting material is converted into undesired esters, lowering the overall yield of the target molecule.[1]

  • Complex Product Mixtures: The different esters formed will all react in the alkylation step, creating a mixture of products that is often difficult and costly to separate.[1]

  • Poor Reproducibility: The extent of transesterification can be sensitive to subtle changes in reaction conditions, leading to inconsistent results between batches.[1]

Q4: Are there alternatives to using a matching alkoxide base?

A4: Yes. While using a matching alkoxide is the simplest solution, other strong, non-nucleophilic bases can be used. Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) will deprotonate the malonic ester without the risk of transesterification.[4] However, these reagents are often more hazardous, sensitive, and require stricter anhydrous conditions.[4] For most applications, matching the alkoxide to the ester is the preferred method.

Troubleshooting Guide
Problem / Observation Probable Cause Recommended Solution & Preventative Measures
Low yield of the desired alkylated product. Transesterification occurred due to a mismatch between the alkoxide base and the malonic ester (e.g., using sodium methoxide with diethyl malonate).[1]Solution: Use an alkoxide base with an alkyl group that matches your malonic ester (e.g., sodium ethoxide for diethyl malonate).[1][2] Prevention: Always verify reagent compatibility before starting the synthesis.
NMR or LC-MS analysis shows a complex mixture of products with different ester groups. A mixture of starting esters was generated via transesterification, leading to multiple different alkylated products.[1]Solution: Extensive chromatographic purification will be required to isolate the desired product. Prevention: Ensure the use of a matching alkoxide/ester pair to avoid generating a mixture of starting materials.
Inconsistent yields between different batches of the same reaction. The extent of transesterification can be influenced by slight variations in reaction time, temperature, or the presence of moisture.[1]Solution: Standardize all reaction parameters, including reagent addition rates and temperature control. Prevention: Use anhydrous (absolute) ethanol (B145695) to prepare the sodium ethoxide solution and ensure all glassware is flame-dried to minimize moisture.
Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the undesired transesterification side reaction when a mismatched base is used.

G cluster_0 Scenario: Diethyl Malonate + Mismatched Base (Sodium Methoxide) DEM Diethyl Malonate Enolate Enolate (Desired Intermediate) DEM->Enolate Deprotonation (Desired Path) MEM Methyl Ethyl Malonate (Side Product) DEM->MEM Transesterification (Side Reaction) NaOMe Sodium Methoxide (CH3O- Na+) NaOMe->DEM Product Desired Alkylated Product Enolate->Product Alkylation (SN2) RX Alkyl Halide (R-X) Enolate->RX RX->Product SideProduct Undesired Alkylated Product RX->SideProduct MEM->SideProduct Alkylation (SN2)

Caption: Desired deprotonation vs. undesired transesterification side reaction.

Decision Workflow for Base Selection

To avoid experimental complications, use the following decision-making workflow for selecting the appropriate base.

G Start Start: Malonic Ester Alkylation EsterType What is the alkyl group of your malonic ester? Start->EsterType UseNaOEt Use Sodium Ethoxide (NaOEt) in Ethanol EsterType->UseNaOEt  Ethyl   UseNaOMe Use Sodium Methoxide (NaOMe) in Methanol EsterType->UseNaOMe  Methyl   UseOther Use corresponding alkoxide (e.g., NaO-iPr for isopropyl ester) OR a non-nucleophilic base (NaH). EsterType->UseOther  Other   ResultGood Result: Clean enolate formation. No transesterification. UseNaOEt->ResultGood UseNaOMe->ResultGood UseOther->ResultGood

Caption: Decision workflow for base selection to prevent transesterification.

Experimental Protocol: Synthesis of Diethyl Propylmalonate

This protocol details the alkylation of diethyl malonate with 1-bromopropane (B46711), emphasizing the critical steps to prevent transesterification.

Materials:

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Diethyl malonate

  • 1-Bromopropane

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution (Crucial Step for Preventing Transesterification):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.

    • Carefully add small, clean pieces of sodium metal (1.0 equivalent) to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and cooling if necessary.[3]

    • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.[3] Note: Using pre-made sodium ethoxide is also acceptable, but ensure it is anhydrous.

  • Enolate Formation:

    • Cool the sodium ethoxide solution to 0 °C using an ice bath.

    • Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.[1]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the resonance-stabilized enolate.[1][3]

  • Alkylation:

    • Add 1-bromopropane (1.0 equivalent) to a dropping funnel and add it dropwise to the enolate solution. The reaction may be exothermic.[3]

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours.[1][3] Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.[1][3]

    • To the resulting residue, add diethyl ether and quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]

    • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure diethyl propylmalonate.[1]

References

Technical Support Center: Optimizing Temperature Control for Selectivity in Malonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during malonate synthesis. The focus is on optimizing temperature control to achieve desired selectivity.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, providing potential causes and solutions related to temperature and other reaction parameters.

Question 1: Low yield of the desired mono-alkylated product and significant formation of the di-alkylated product.

Possible Causes:

  • Reaction temperature is too high: Elevated temperatures can increase the rate of the second alkylation reaction, leading to a higher proportion of the di-alkylated product.[1]

  • Excess alkylating agent: Using more than a stoichiometric equivalent of the alkylating agent can drive the reaction towards di-alkylation.[1]

  • Prolonged reaction time at elevated temperatures: Allowing the reaction to proceed for too long, especially at higher temperatures, increases the likelihood of di-alkylation.[1]

Recommended Solutions:

  • Lower the reaction temperature: Running the alkylation step at a lower temperature can help control the rate of the second alkylation.[2] Consider cooling the reaction mixture to 0°C before and during the addition of the alkylating agent.[3]

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise at a lower temperature helps to maintain a low concentration of the alkylating agent, which can favor mono-alkylation.[1][2]

  • Use a stoichiometric amount of the alkylating agent: Carefully control the stoichiometry, using only a slight excess (1.0-1.1 equivalents) of the alkylating agent.[1]

  • Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and quench it once the formation of the mono-alkylated product is maximized.[1][3]

Question 2: The reaction is sluggish or results in a low conversion rate.

Possible Causes:

  • Reaction temperature is too low: While lower temperatures can improve selectivity, they can also decrease the reaction rate, leading to incomplete conversion.[4]

  • Insufficiently strong base: The base may not be strong enough to fully deprotonate the malonic ester, resulting in a low concentration of the reactive enolate.[1][5]

  • Poor solvent choice: The solvent may not be optimal for the reaction, affecting the solubility of reactants and the nucleophilicity of the enolate.[1]

Recommended Solutions:

  • Gradually increase the reaction temperature: If the reaction is too slow, a gradual increase in temperature may be necessary. For sterically hindered cases, refluxing in a suitable solvent might be required.[1]

  • Use a stronger base: Employing a stronger base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can ensure complete deprotonation of the malonate.[1]

  • Optimize the solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the malonate enolate.[1]

Question 3: Inconsistent yields and the presence of unexpected side products in the final mixture.

Possible Causes:

  • Transesterification: If the alkoxide base used does not match the alkyl group of the malonic ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), transesterification can occur, leading to a mixture of products.[6]

  • Variable reaction conditions: Subtle changes in temperature, reaction time, or moisture content between batches can lead to inconsistent results.[6]

Recommended Solutions:

  • Use a matching alkoxide base: Always ensure the alkyl group of the alkoxide base corresponds to the alkyl group of the malonic ester to prevent transesterification.[6][7]

  • Standardize reaction conditions: Maintain consistent temperature, reaction time, and anhydrous conditions for all reactions to ensure reproducibility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the deprotonation of diethyl malonate?

Typically, the deprotonation of diethyl malonate is carried out at room temperature after the addition of the base to an ethanolic solution.[8] Some protocols recommend cooling the solution to 0°C in an ice bath before the dropwise addition of the diethyl malonate to the base solution.[6]

Q2: What is the recommended temperature for the alkylation step?

After the formation of the enolate, the alkylating agent is often added, and the reaction mixture is gently heated to reflux for a period of 2 to 4 hours.[8] However, for syntheses requiring high selectivity, especially when trying to minimize di-alkylation, the alkylating agent can be added at a lower temperature, such as 0°C, followed by allowing the reaction to slowly warm to room temperature and stirred for 12-24 hours.[1][3]

Q3: How does temperature affect enantioselectivity in chiral malonate synthesis?

Lower reaction temperatures generally lead to higher enantioselectivities. However, very low temperatures can result in lower chemical yields and longer reaction times.[4] It is crucial to find an optimal temperature that balances enantioselectivity, yield, and reaction time.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity and Yield in a Phenyl-Transfer Catalyzed Benzylation

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reaction Time (h)
9-20789324
10-40759530
11-60629648

Data adapted from a study on the α-alkylation of 2,2-diphenylethyl tert-butyl malonates.[4]

Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Malonate

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol (B145695).[6] Cool the solution to 0°C in an ice bath.[6] Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.[6] After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[6]

  • Alkylation: Add the alkylating agent (1.0 equivalent) to the dropping funnel and add it dropwise to the enolate solution.[6] After the addition, heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.[6]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[6] Add diethyl ether and a saturated aqueous ammonium (B1175870) chloride solution to quench the reaction.[6] Separate the organic layer, and extract the aqueous layer with diethyl ether.[6] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[6]

Protocol 2: Di-alkylation of Diethyl Malonate

  • First Alkylation: Follow steps 1 and 2 of the mono-alkylation protocol.

  • Second Enolate Formation: After the first alkylation is complete (as monitored by TLC), cool the reaction mixture to room temperature.[8] Add a second equivalent of sodium ethoxide and stir for 30 minutes.[8]

  • Second Alkylation: Add the second alkylating agent (1.0 equivalent) dropwise. Heat the mixture to reflux for 2-4 hours.[8]

  • Work-up and Purification: Follow steps 3 and 4 of the mono-alkylation protocol.

Visualizations

Experimental_Workflow_Mono_Alkylation Experimental Workflow for Mono-Alkylation of Malonate cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - Diethyl Malonate - Sodium Ethoxide - Alkyl Halide - Anhydrous Ethanol setup_apparatus Set up Flame-Dried Glassware under Inert Atmosphere enolate_formation Enolate Formation: 1. Dissolve NaOEt in Ethanol 2. Cool to 0°C 3. Add Diethyl Malonate dropwise 4. Stir at RT for 30 min setup_apparatus->enolate_formation alkylation Alkylation: 1. Add Alkyl Halide dropwise 2. Heat to Reflux (2-3h) 3. Monitor by TLC enolate_formation->alkylation Complete Deprotonation workup Work-up: 1. Cool to RT 2. Remove Ethanol 3. Quench with NH4Cl(aq) 4. Extract with Ether alkylation->workup Reaction Complete purification Purification: 1. Dry with MgSO4 2. Concentrate 3. Purify (Distillation/Chromatography) workup->purification product Mono-alkylated Malonate purification->product

Caption: Workflow for the mono-alkylation of malonic ester.

Troubleshooting_Logic Troubleshooting Low Selectivity (Di-alkylation) cluster_causes Potential Causes cluster_solutions Solutions start Low Mono-alkylation Selectivity (High Di-alkylation) temp_high Reaction Temp Too High? start->temp_high reagent_excess Excess Alkylating Agent? start->reagent_excess time_long Reaction Time Too Long? start->time_long lower_temp Lower Alkylation Temperature (e.g., 0°C to RT) temp_high->lower_temp Yes slow_addition Slowly Add Alkylating Agent temp_high->slow_addition Yes control_stoich Use 1.0-1.1 eq. of Alkylating Agent reagent_excess->control_stoich Yes monitor_tlc Monitor by TLC and Quench when Mono is Max time_long->monitor_tlc Yes outcome Improved Mono-alkylation Selectivity lower_temp->outcome slow_addition->outcome control_stoich->outcome monitor_tlc->outcome

Caption: Troubleshooting logic for poor selectivity in malonate synthesis.

References

Improving yield in malonate reactions with sterically hindered alkyl halides.

Author: BenchChem Technical Support Team. Date: December 2025

Shanhai, China - Researchers and drug development professionals often encounter significant challenges in achieving high yields in malonic ester synthesis when working with sterically hindered alkyl halides. The inherent steric bulk of secondary and tertiary halides favors undesired elimination pathways, leading to reduced product formation and complex purification processes. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges and optimize reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during malonate reactions with sterically hindered alkyl halides, offering targeted solutions and best practices.

Question: Why am I getting a low yield of my desired alkylated product with a secondary alkyl halide?

Answer: Low yields with secondary alkyl halides are primarily due to a competing E2 elimination reaction.[1][2] The malonate enolate, a relatively bulky nucleophile, can act as a base, abstracting a proton from the alkyl halide to form an alkene byproduct instead of the desired SN2 substitution product.[1] Tertiary alkyl halides almost exclusively yield elimination products and are generally considered unsuitable for this reaction.[1][3]

To favor the SN2 pathway and improve your yield, consider the following strategies:

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor the elimination pathway.[4]

  • Choice of Base and Solvent: While sodium ethoxide in ethanol (B145695) is a classic choice, its basicity can promote elimination.[5] The use of a less nucleophilic, sterically hindered base like potassium tert-butoxide may be beneficial. Polar aprotic solvents, such as DMSO or DMF, can also favor SN2 reactions.[5][6]

  • Longer Reaction Times: Due to the slower nature of the SN2 reaction with sterically hindered halides, extending the reaction time may be necessary to achieve a higher conversion.[2]

Question: My reaction is not going to completion, even with a long reaction time. What could be the problem?

Answer: Incomplete conversion can stem from several factors beyond steric hindrance:

  • Inactive Base: Alkoxide bases are sensitive to moisture and can decompose over time. Ensure you are using a freshly prepared or properly stored base. Conducting the reaction under anhydrous (dry) conditions is crucial.[5]

  • Purity of Reagents: Impurities in the diethyl malonate or the alkyl halide can interfere with the reaction. It is good practice to distill the diethyl malonate before use.[7]

  • Insufficient Base: Ensure at least one full equivalent of base is used to ensure complete deprotonation of the diethyl malonate.[5]

Question: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?

Answer: The formation of dialkylated products is a common side reaction.[8][9] To promote mono-alkylation:

  • Use an Excess of Malonic Ester: Using a slight excess of the malonic ester relative to the alkyl halide can increase the statistical probability of the enolate reacting with the starting alkyl halide rather than the mono-alkylated product.[10][11]

  • Controlled Addition of Alkyl Halide: Slowly adding the alkyl halide to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize the chance of a second alkylation event.

Question: Are there alternative methods to consider for alkylating with bulky halides?

Answer: Yes, when traditional methods fail, alternative approaches can be effective:

  • Phase-Transfer Catalysis (PTC): PTC can enhance the rate of reaction between reactants in immiscible phases. This method can be advantageous for malonic ester synthesis, sometimes leading to higher yields and selectivity.[12][13][14][15] The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the malonate enolate into the organic phase where it can react with the alkyl halide.[16]

  • Krapcho Decarboxylation: This reaction is particularly useful for the decarboxylation of sterically hindered dialkylated malonic esters under milder, non-hydrolytic conditions.[17][18] The reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt, such as lithium chloride, at elevated temperatures.[17][19]

Quantitative Data Summary

The following tables summarize reported yields for the alkylation of diethyl malonate with various primary and sterically hindered secondary alkyl halides. It is important to note that reaction conditions can significantly influence the outcome.

Table 1: Alkylation of Diethyl Malonate with Primary Alkyl Halides

Alkyl HalideBaseSolventYield (%)Reference
n-Butyl bromideSodium EthoxideEthanol80-90[7]
Ethyl bromideSodium EthoxideEthanol80-90[11]
Benzyl chlorideSodium EthoxideEthanol75-85[11]

Table 2: Alkylation of Diethyl Malonate with Sterically Hindered Secondary Alkyl Halides

Alkyl HalideBaseSolventYield (%)Reference
Isopropyl bromideSodium EthoxideEthanol97[2]
sec-Butyl bromideSodium EthoxideEthanol83-84[20]

Note: The 97% yield reported for isopropyl bromide is exceptionally high for a secondary halide under these conditions and may represent an optimized procedure.

Experimental Protocols

Protocol 1: Synthesis of Diethyl sec-Butylmalonate [20]

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, cautiously dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Alkylation: Add sec-butyl bromide to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a sufficient time to ensure the reaction goes to completion (monitoring by TLC is recommended).

  • Work-up: After cooling, the product is isolated by extraction with an organic solvent.

  • Purification: The crude product is purified by vacuum distillation. The expected yield is in the range of 83-84%.

Protocol 2: Krapcho Decarboxylation of a Sterically Hindered Malonic Ester [17][21][22]

This is a general procedure and may need to be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dialkylated malonic ester in dimethyl sulfoxide (B87167) (DMSO).

  • Addition of Salt and Water: Add a salt, such as lithium chloride (LiCl), and a small amount of water to the solution.

  • Heating: Heat the reaction mixture to a high temperature (typically around 150 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by distillation or chromatography.

Visualizing the Chemistry

Diagram 1: Malonic Ester Synthesis Pathway

MalonicEsterSynthesis Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation AlkylatedMalonate Alkylated Malonate Enolate->AlkylatedMalonate SN2 Attack AlkylHalide Sterically Hindered Alkyl Halide (R-X) AlkylHalide->AlkylatedMalonate Base Base (e.g., NaOEt) Base->Enolate MalonicAcid Substituted Malonic Acid AlkylatedMalonate->MalonicAcid Hydrolysis Hydrolysis & Acidification Hydrolysis->MalonicAcid CarboxylicAcid Substituted Carboxylic Acid MalonicAcid->CarboxylicAcid Decarboxylation Decarboxylation (Heat) Decarboxylation->CarboxylicAcid SN2_vs_E2 cluster_reactants Reactants cluster_products Products Enolate Malonate Enolate (Nucleophile/Base) SN2_Product Alkylated Malonate (SN2 Product) Enolate->SN2_Product SN2 Pathway (Substitution) E2_Product Alkene (E2 Product) Enolate->E2_Product E2 Pathway (Elimination) AlkylHalide Secondary Alkyl Halide TroubleshootingWorkflow Start Low Yield Observed CheckReactants Check Reagent Purity & Stoichiometry Start->CheckReactants CheckReactants->Start Impure/Incorrect Stoichiometry CheckConditions Evaluate Reaction Conditions CheckReactants->CheckConditions Reagents OK CheckConditions->Start Temp. too high/ Time too short ConsiderSideReactions Analyze for Side Products CheckConditions->ConsiderSideReactions Conditions OK OptimizeBase Optimize Base/Solvent System ConsiderSideReactions->OptimizeBase Elimination (E2) is the main issue AlternativeMethods Consider Alternative Methods ConsiderSideReactions->AlternativeMethods Dialkylation is the main issue OptimizeBase->AlternativeMethods Optimization Fails

References

Purification protocols for crude diethyl malonate before synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude diethyl malonate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diethyl malonate?

A1: Common impurities in crude diethyl malonate depend on the synthetic route. They can include unreacted starting materials such as malonic acid and ethanol, byproducts from the esterification process, and side-products from subsequent reactions like mono- or di-alkylation products in malonic ester synthesis.[1][2] Other potential impurities can arise from the degradation of the product, which may include the de-esterified malonic acid.[2]

Q2: How can I chemically remove unreacted diethyl malonate from my reaction mixture?

A2: Unreacted diethyl malonate can be removed by base-catalyzed hydrolysis (saponification).[3] By treating the crude product with an aqueous base like sodium hydroxide (B78521) (NaOH), the diethyl malonate is converted to its water-soluble salt, sodium malonate. This salt can then be easily separated from the desired organic product through a liquid-liquid extraction.[3]

Q3: When is distillation a suitable method for purifying diethyl malonate?

A3: Distillation is an effective purification method when there is a significant difference in boiling points between diethyl malonate (199 °C at atmospheric pressure) and the impurities or the desired product.[2][3]

  • Simple Distillation: Suitable if the impurities are non-volatile or have a much lower boiling point.

  • Vacuum Distillation: This is the preferred method as it lowers the boiling point of diethyl malonate (e.g., 90-100°C at ~20 mmHg), minimizing the risk of thermal decomposition of the product or impurities.[3][4]

  • Fractional Distillation: Recommended when the boiling points of the components are close, as it provides better separation.[3]

Q4: My product is sensitive to both heat and basic conditions. What purification method should I use?

A4: For products that are thermally labile or unstable under basic conditions, column chromatography is the most appropriate purification method. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) will depend on the relative polarities of your product and diethyl malonate.[3]

Q5: Can I purify diethyl malonate by recrystallization?

A5: Yes, purification by recrystallization is a possible method. One reported procedure involves dissolving the crude diethyl malonate in n-hexane, followed by cooling to a low temperature (-10°C to -5°C) to precipitate the purified product as a white solid.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Diethyl malonate is still present in my product after an aqueous base wash. 1. Insufficient Base: Not enough base was used to hydrolyze all the unreacted diethyl malonate. 2. Inefficient Extraction: The this compound salt was not fully extracted into the aqueous layer.1. Use a larger excess of the aqueous base solution (e.g., 1M or 2M NaOH). 2. Ensure vigorous stirring during the hydrolysis step. 3. Perform multiple extractions with the aqueous base solution (three or more washes are often recommended).[3]
My product co-distills with diethyl malonate. The boiling points of your product and diethyl malonate are too close for effective separation by simple or vacuum distillation.1. Use Fractional Distillation: Employ a fractional distillation column to enhance separation. 2. Switch to an Alternative Method: If fractional distillation is not effective, consider chemical removal via basic hydrolysis followed by extraction, or purification by column chromatography.[3]
I cannot separate my product from diethyl malonate using column chromatography. Your product and diethyl malonate have very similar polarities, leading to overlapping elution from the column.1. Optimize the Solvent System: Systematically vary the polarity of the mobile phase. Using a gradient elution (gradually changing the solvent polarity) can improve separation. 2. Change the Stationary Phase: Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel). 3. Consider Chemical Derivatization: If feasible, temporarily alter the polarity of your product by introducing a protecting group to change its chromatographic behavior.[3]
Low yield after vacuum distillation. 1. Product Loss: The product might be volatile and carried over with the diethyl malonate. 2. Incomplete Distillation: The distillation was not carried out to completion. 3. Leaks in the System: A poor vacuum will result in higher boiling temperatures and potentially incomplete distillation.1. Use a cold trap to collect any volatile product that passes the condenser. 2. Ensure the distillation is continued until no more distillate is collected at the expected temperature and pressure. 3. Check all joints and seals of the vacuum distillation apparatus for leaks.

Quantitative Data Summary

Purification MethodParameterValueReference
Vacuum Distillation Boiling Point of Diethyl Malonate90-100 °C[3][4]
Pressure~20 mmHg[3]
Oil Bath Temperature~140 °C[4]
Atmospheric Distillation Boiling Point of Diethyl Malonate199 °C[3]
Recrystallization Solventn-Hexane[5]
Temperature-10 to -5 °C[5]
Purity Analysis (GC-MS) Typical Purity after Synthesis96.8%[5]
Typical Purity after Recrystallization97.3%[5]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating diethyl malonate from non-volatile impurities or compounds with significantly different boiling points.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed with vacuum grease. Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. A cold trap between the apparatus and the vacuum pump is highly recommended.

  • Charging the Flask: Place the crude diethyl malonate into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum using a vacuum pump.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Collecting Fractions:

    • Collect any low-boiling impurities first in a separate receiving flask. These will distill at a lower temperature.

    • Once the low-boiling fraction is removed, change the receiving flask. Increase the oil bath temperature to approximately 140°C.[4]

    • Collect the purified diethyl malonate, which should distill at 90-100°C under a vacuum of around 20 mmHg.[3][4]

  • Completion: Stop the distillation when no more liquid is distilling over or when the temperature begins to rise significantly, indicating the start of distillation of higher-boiling components.

Protocol 2: Purification by Aqueous Base Wash (Hydrolysis and Extraction)

This protocol is effective for removing diethyl malonate from a product that is stable to basic conditions.

  • Reaction Quench: After the primary reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (Optional): If the reaction was performed in a high-boiling solvent, it may be beneficial to first remove it under reduced pressure.

  • Hydrolysis:

    • Add a 1M to 2M solution of aqueous sodium hydroxide (NaOH) to the reaction mixture in a separatory funnel.

    • Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Gentle heating (e.g., 40-50°C) can be applied in a separate flask with stirring to accelerate the hydrolysis of diethyl malonate.[3]

    • Monitor the disappearance of diethyl malonate by TLC or GC analysis.

  • Extraction:

    • If an organic solvent was not used in the reaction, add a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to dissolve your product.

    • Allow the layers to separate. The aqueous layer will contain the this compound salt.

    • Drain the lower aqueous layer.

    • For thorough removal, repeat the wash with the aqueous base solution two more times.

  • Washing: Wash the organic layer with water and then with brine to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[3]

Visualizations

PurificationWorkflow Crude Crude Diethyl Malonate CheckSensitivity Product Sensitive to Heat or Base? Crude->CheckSensitivity Distillation Purify by Distillation CheckSensitivity->Distillation No ColumnChrom Purify by Column Chromatography CheckSensitivity->ColumnChrom Yes BaseWash Purify by Aqueous Base Wash Distillation->BaseWash Alternative CheckBoilingPoint Boiling Points Sufficiently Different? Distillation->CheckBoilingPoint PurifiedProduct Purified Product BaseWash->PurifiedProduct ColumnChrom->PurifiedProduct VacuumDistillation Vacuum Distillation CheckBoilingPoint->VacuumDistillation Yes FractionalDistillation Fractional Distillation CheckBoilingPoint->FractionalDistillation No VacuumDistillation->PurifiedProduct FractionalDistillation->PurifiedProduct

Caption: Decision workflow for selecting a diethyl malonate purification method.

BaseWashWorkflow Start Crude Product Mixture (Product + Diethyl Malonate) AddBase Add Aqueous NaOH (1-2M) Start->AddBase StirHeat Stir / Heat (Hydrolysis of Diethyl Malonate) AddBase->StirHeat SepFunnel Transfer to Separatory Funnel StirHeat->SepFunnel Extract Extract with Organic Solvent SepFunnel->Extract Separate Separate Layers (Collect Organic Layer) Extract->Separate Wash Wash Organic Layer (Water, Brine) Separate->Wash Dry Dry (e.g., Na2SO4) & Concentrate Wash->Dry End Purified Product Dry->End

Caption: Workflow for diethyl malonate removal via basic hydrolysis and extraction.

References

How to interpret color changes in the malonate utilization broth test.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the malonate utilization broth test.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the malonate utilization test?

The malonate utilization test is a biochemical assay designed to determine if a microorganism can use malonate as its sole source of carbon and ammonium (B1175870) sulfate (B86663) as its sole source of nitrogen.[1][2] Organisms capable of utilizing both sodium malonate and ammonium sulfate produce alkaline byproducts, such as sodium hydroxide.[1][2] This leads to an increase in the pH of the medium, which is detected by the bromothymol blue indicator.[1][2] At an alkaline pH, the indicator changes color from green to blue.[1][3]

Q2: What is the role of each key component in the malonate broth?

  • This compound: Serves as the sole source of carbon.[1]

  • Ammonium Sulfate: Acts as the sole source of nitrogen.[2]

  • Bromothymol Blue: A pH indicator that is green at a neutral pH, yellow at an acidic pH (below 6.0), and blue at an alkaline pH (above 7.6).[1][2]

  • Dextrose (Glucose): A small amount is included to stimulate initial growth for some organisms.[4][5]

Q3: How should I interpret the different color changes in the malonate broth?

The color of the malonate broth after incubation indicates whether the organism can utilize malonate. The interpretations are summarized in the table below.

Data Presentation: Interpretation of Color Changes

Observed ColorInterpretationBiochemical Basis
Blue Positive The organism utilizes malonate as a carbon source, leading to an alkaline environment and causing the bromothymol blue indicator to turn blue.[1][3][6]
Green (No change) Negative The organism does not utilize malonate, and no significant pH change occurs.[1][6]
Yellow Negative The organism cannot utilize malonate but ferments dextrose, producing acidic byproducts that lower the pH and turn the bromothymol blue indicator yellow.[1][6]

Troubleshooting Guide

Q4: The broth has turned a blue-green color. How should I interpret this result?

A slight blue-green or a trace of blue color should be considered a positive result, especially after a full 48 hours of incubation.[1][6] Some organisms may produce only a slight alkalinity, leading to a less intense blue color.[1] To aid interpretation, always compare the inoculated tube to an uninoculated control tube.

Q5: My results are still green after 24 hours. Should I consider the test negative?

No, do not finalize a negative result before 48 hours of incubation.[3][5] Some organisms may show delayed or weak malonate utilization. Continue to incubate the broth and observe for any color change at the 48-hour mark.

Q6: The broth turned yellow. What does this signify?

A yellow color indicates a negative result for malonate utilization.[1][6] The yellow coloration is due to the fermentation of the small amount of dextrose in the medium, which produces acidic byproducts and lowers the pH.[1][6]

Q7: What could be the reason for a false positive or false negative result?

  • False Positives: Contamination with a malonate-positive organism can lead to a false positive result. Ensure you are working with a pure culture.

  • False Negatives:

    • Insufficient Incubation: Reading the test before the full 48-hour incubation period.[3][5]

    • Inoculum Size: Using too heavy of an inoculum can sometimes lead to results that are difficult to interpret. A light inoculum is recommended.[4][6]

Q8: What should I do if my quality control organisms do not show the expected results?

If your quality control (QC) organisms fail to produce the expected results (e.g., Klebsiella pneumoniae does not turn the broth blue, or Escherichia coli does not remain green), the test run is invalid.[6] Do not report any patient or sample results.[6] Troubleshoot by:

  • Verifying the purity and viability of the QC strains.

  • Ensuring the malonate broth has not expired and was stored correctly.

  • Reviewing your inoculation and incubation procedures. Repeat the test with new QC organisms and/or a new batch of media.

Experimental Protocols

Detailed Methodology for Malonate Utilization Broth Test

  • Inoculum Preparation: Using a sterile inoculating loop or needle, pick a light inoculum from the center of a well-isolated colony of an 18-24 hour pure culture.[1][6]

  • Inoculation: Aseptically inoculate a tube of malonate broth with the prepared inoculum.

  • Incubation: Incubate the inoculated tube aerobically at 35-37°C with the cap loosened to allow for air exchange.[1][6]

  • Observation: Examine the tubes for a color change at 24 and 48 hours.[1][6]

  • Interpretation: Interpret the results based on the color of the broth as detailed in the data presentation table.

Visual Workflow

MalonateTestInterpretation start Start: Inoculate and Incubate Malonate Broth incubate Incubate for 24-48 hours at 35-37°C start->incubate observe Observe Color of Broth incubate->observe blue Color is Blue or Blue-Green observe->blue Blue or Blue-Green green Color is Green (No Change) observe->green Green yellow Color is Yellow observe->yellow Yellow positive Result: Positive for Malonate Utilization blue->positive negative_no_ferm Result: Negative for Malonate Utilization green->negative_no_ferm negative_ferm Result: Negative for Malonate Utilization (Dextrose Fermentation) yellow->negative_ferm

Caption: Workflow for interpreting malonate broth test results.

References

Technical Support Center: Optimizing Enantioselective PTC α-Benzylation of Malonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective phase-transfer catalytic (PTC) α-benzylation of malonates.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to consider for optimizing the enantioselective PTC α-benzylation of malonates?

A1: The success of this reaction hinges on the careful optimization of several parameters. The choice of substrate, phase-transfer catalyst, solvent, base, and reaction temperature are all critical factors that can significantly impact both the chemical yield and the enantioselectivity (ee) of the product.[1][2][3][4]

Q2: Which type of phase-transfer catalyst is most effective for this transformation?

A2: Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids or binaphthyl scaffolds have demonstrated high efficacy in this reaction.[5] For instance, (S,S)-3,4,5-trifluorophenyl-NAS bromide has been successfully used as a phase-transfer catalyst, leading to high chemical yields and excellent enantioselectivities.[1][3][6]

Q3: How does the structure of the malonate substrate affect the reaction outcome?

A3: The steric and electronic properties of the ester groups on the malonate substrate play a crucial role in enantioselectivity.[4][7] It has been observed that the enantioselectivity can vary depending on the alkyl groups in the ester.[1][4][7] For example, using a bulky ester group like tert-butyl is often essential for achieving high enantioselectivity.[3]

Q4: What is the typical range for enantiomeric excess (ee) that can be expected for this reaction?

A4: With optimized conditions, it is possible to achieve excellent enantioselectivities, often exceeding 90% ee.[2] In some cases, enantiomeric excesses of up to 98% have been reported.[1][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Chemical Yield - Incomplete reaction.- Increase reaction time or temperature (note: this may affect enantioselectivity).- Ensure efficient stirring to maximize interfacial contact between the aqueous and organic phases.
- Hydrolysis of the ester groups.- Use a less concentrated base or perform the reaction at a lower temperature. Some substrate protecting groups can be sensitive to prolonged exposure to strong bases.[1][4]
- Ineffective phase-transfer catalyst.- Ensure the catalyst is pure and has not degraded. Consider screening different chiral phase-transfer catalysts.
Low Enantioselectivity (ee) - Suboptimal reaction temperature.- Lowering the reaction temperature generally leads to higher enantioselectivity. Reactions are often run at temperatures as low as -40°C.[1]
- Incorrect solvent choice.- The solvent has a significant impact on enantioselectivity. Toluene is a commonly used solvent that has shown good results. Solvents like CH₂Cl₂ and THF have been reported to cause a significant decrease in enantioselectivity.[1]
- Inappropriate base.- While the choice of base may not always have a dramatic effect on enantioselectivity at a given temperature, it is a parameter worth optimizing. 50% aqueous KOH is a common choice.[1][3][4] K₂CO₃ can lead to lower yields, and CsOH may result in no reaction.[1]
- Racemization of the product.- Ensure the work-up procedure is not too harsh. Minimize the exposure of the product to acidic or basic conditions after the reaction is complete.
Formation of Dialkylated Product - Excess of benzylating agent.- Use a stoichiometric amount or a slight excess of the benzylating agent relative to the malonate.
- High concentration of reactants.- Lowering the concentration of the reactants may favor mono-alkylation.
Inconsistent Results - Purity of reagents.- Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where necessary.
- Atmosphere control.- While not always reported as critical, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions.

Data Presentation

Table 1: Optimization of Reaction Conditions for the PTC α-Benzylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate [1]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)ee (%)
150% KOHToluene0249592
250% NaOHToluene0249391
350% LiOHToluene0488590
4K₂CO₃Toluene0724088
5CsOHToluene072No Reaction-
650% KOHCH₂Cl₂0249075
750% KOHTHF0248880
850% KOHToluene25129885
950% KOHToluene-20308594
1050% KOHToluene-40307595

Table 2: Enantioselective PTC α-Benzylation of Various Alkyl tert-Butyl α-Methylmalonates [1][4]

Substrate (Alkyl group)Time (h)Yield (%)ee (%)
Methyl249285
Ethyl249488
Isopropyl369090
Benzyl (B1604629)249592
2,2-Diphenylethyl249592

Experimental Protocols

Typical Experimental Procedure for Enantioselective PTC α-Benzylation [1][4]

To a solution of the malonate substrate (1.0 equiv.) and the chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 0.05 equiv.) in toluene, the benzylating agent (e.g., benzyl bromide, 5.0 equiv.) is added at room temperature. The reaction mixture is then cooled to the desired temperature (e.g., -40°C). Pre-cooled 50% aqueous potassium hydroxide (B78521) (5.0 equiv.) is added, and the mixture is stirred vigorously for the specified time.

Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired α-benzylated malonate. The enantiomeric excess is determined by chiral HPLC analysis.[3]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_solution Optimization & Solution Problem Poor Yield or Enantioselectivity Temp Temperature Problem->Temp Solvent Solvent Problem->Solvent Base Base Problem->Base Catalyst Catalyst Problem->Catalyst Substrate Substrate Problem->Substrate OptimizeTemp Lower Temperature Temp->OptimizeTemp ChangeSolvent Change Solvent (e.g., to Toluene) Solvent->ChangeSolvent OptimizeBase Optimize Base (e.g., 50% KOH) Base->OptimizeBase CheckCatalyst Verify Catalyst Purity & Loading Catalyst->CheckCatalyst ModifySubstrate Modify Substrate Ester Groups Substrate->ModifySubstrate

Caption: A troubleshooting workflow for optimizing reaction conditions.

ExperimentalWorkflow Start Start Reagents Combine Malonate, Catalyst, & Benzylating Agent in Toluene Start->Reagents Cool Cool to Desired Temperature (e.g., -40°C) Reagents->Cool AddBase Add Pre-cooled 50% aq. KOH Cool->AddBase Stir Vigorous Stirring AddBase->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Analyze ee by Chiral HPLC Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the PTC α-benzylation.

References

Addressing incomplete deprotonation issues in malonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address challenges related to incomplete deprotonation in malonate synthesis, a critical step for successful carbon-carbon bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of incomplete deprotonation in malonate synthesis?

Incomplete deprotonation in malonate synthesis is frequently due to an insufficient amount of base, degradation of the base, or an improper match between the pKa of the base's conjugate acid and the malonic ester.[1] For a successful reaction, the base must be strong enough to effectively deprotonate the malonic ester.[1]

Q2: Which base is recommended for deprotonating diethyl malonate?

Sodium ethoxide (NaOEt) in ethanol (B145695) is the most commonly used and effective base for deprotonating diethyl malonate.[1] The pKa of diethyl malonate is approximately 13, making it acidic enough to be readily deprotonated by ethoxide.[1][2] Using a base with a conjugate acid that matches the alcohol portion of the ester, such as ethoxide for ethyl esters, is crucial to prevent transesterification, a side reaction that can complicate the product mixture.[1][2] While stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used, they are often unnecessary and may lead to more side reactions if not handled with care.[1][3]

Q3: How does steric hindrance affect deprotonation and subsequent alkylation?

Steric hindrance can significantly impact the efficiency of both deprotonation and the subsequent SN2 alkylation step.[2][4] If the malonic ester or the alkylating agent is sterically bulky, it can hinder the base's approach to the α-proton and the nucleophilic attack of the enolate on the electrophile.[4][5] For sterically hindered substrates, using a stronger, non-nucleophilic base like LDA may be necessary to ensure complete enolate formation.[4][5] Additionally, adjusting reaction conditions, such as increasing the temperature or using a polar aprotic solvent like DMF or DMSO, can help overcome steric barriers.[4]

Q4: Can incomplete deprotonation lead to side reactions?

Yes, incomplete deprotonation can lead to several side reactions. One common issue is Claisen condensation, where the malonate enolate attacks the carbonyl group of an unreacted ester molecule.[1][6] To minimize this, it is essential to use a full equivalent of a sufficiently strong base to ensure a low concentration of the neutral malonic ester.[1] Another common problem is dialkylation, where the mono-alkylated product is deprotonated again and reacts with a second molecule of the alkylating agent.[7][8] Using an excess of the malonic ester can help to reduce the formation of the undesired dialkylated product.[7][9]

Q5: Why are anhydrous conditions critical for successful deprotonation?

Anhydrous (dry) conditions are paramount because bases like sodium ethoxide and sodium hydride react with water.[1] If moisture is present in the solvent or reagents, it will consume the base, rendering it unavailable for the deprotonation of the malonic ester and inhibiting the formation of the desired enolate.[1][10] Alkoxide bases are particularly sensitive to moisture, so ensuring the base is fresh and the reaction is conducted under a dry atmosphere is crucial.[1]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low yield of alkylated product; starting material remains Incomplete Deprotonation: Insufficient base, degraded base, or base not strong enough.[1]- Ensure at least one full equivalent of base is used for mono-alkylation.[1][10] - Use a fresh, high-quality base and ensure anhydrous reaction conditions.[1] - Select a base with a conjugate acid pKa significantly higher than the malonic ester's pKa (~13).[1][2] For sterically hindered cases, consider a stronger base like NaH or LDA.[4]
Poor Solvent Choice: The solvent may not be suitable for the reaction.Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the malonate enolate, especially for sterically hindered substrates.[4]
Presence of dialkylated byproducts Excessive Alkylation: The mono-alkylated product is being deprotonated and reacting further.[7]- Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the alkylating agent.[4] - Employ an excess of the malonic ester to favor mono-alkylation.[7][11]
Presence of Claisen condensation byproduct Enolate Reacting with Starting Material: A significant concentration of neutral malonic ester remains due to incomplete deprotonation.[1]- Ensure complete deprotonation by using one full equivalent of a sufficiently strong base.[1] - Control the addition of reagents: Add the deprotonated malonate ester dropwise to a heated solution of the alkyl halide to keep the enolate concentration low.[1][10]
Reaction fails with sterically hindered substrates Steric Hindrance: The bulkiness of the reactants is preventing the reaction.[4][5]- Use a stronger, non-nucleophilic base like LDA to ensure complete enolate formation.[4] - Gradually increase the reaction temperature; refluxing in THF or DMF may be necessary.[4] - Consider using a less sterically demanding electrophile.[5]

Base Selection for Malonate Deprotonation

The choice of base is critical for achieving complete deprotonation. The following table provides a comparison of commonly used bases.

BasepKa of Conjugate AcidCommon SolventsKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) ~16 (Ethanol)[12]Ethanol[12]Inexpensive, easy to handle, suitable for reactive alkyl halides. Prevents transesterification with ethyl esters.[1][2][12]Results in equilibrium deprotonation. Can lead to side reactions if the ester's alkyl group doesn't match the alkoxide.[1][12]
Sodium Hydride (NaH) ~36 (H₂)[12]THF, DMF[12]Drives the deprotonation to completion (irreversible).[9] Useful for less reactive alkyl halides and sterically hindered systems.[4]Flammable solid, requires careful handling. Generates H₂ gas.
Lithium Diisopropylamide (LDA) ~36 (Diisopropylamine)THFStrong, non-nucleophilic base.[4] Ideal for sterically hindered substrates and preventing side reactions like Claisen condensation.[4][6]Must be freshly prepared or titrated before use. Requires low temperatures (-78 °C) to maintain stability and selectivity.

Experimental Protocols

Protocol 1: General Procedure for Deprotonation and Alkylation of Diethyl Malonate

This protocol describes a standard procedure for the mono-alkylation of diethyl malonate using sodium ethoxide.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl Malonate

  • Alkyl Halide (e.g., 1-bromobutane)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[7]

  • Deprotonation: Cool the sodium ethoxide solution to room temperature. Add one equivalent of diethyl malonate dropwise to the stirred solution. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the enolate.[10]

  • Alkylation: Add 1-1.1 equivalents of the alkyl halide to the enolate solution. The reaction may be exothermic. The mixture is typically heated to reflux to drive the SN2 reaction to completion.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide salt.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.

  • Purification: The crude product can be purified by vacuum distillation.[1]

Visual Guides

Deprotonation_Workflow Troubleshooting Incomplete Deprotonation start Low Yield or Stalled Reaction check_base 1. Verify Base Stoichiometry (>=1 equivalent?) start->check_base check_conditions 2. Assess Reaction Conditions (Anhydrous? Fresh Base?) check_base->check_conditions Yes increase_base Adjust to >1 equivalent check_base->increase_base No check_pka 3. Is Base Strong Enough? (pKa_conj_acid > pKa_malonate) check_conditions->check_pka Yes improve_conditions Use dry solvent/fresh base Work under inert atmosphere check_conditions->improve_conditions No consider_sterics 4. Evaluate Steric Hindrance check_pka->consider_sterics Yes stronger_base Use Stronger Base (e.g., NaH, LDA) check_pka->stronger_base No modify_for_sterics Use stronger non-nucleophilic base (LDA) Increase Temperature Use Polar Aprotic Solvent (DMF) consider_sterics->modify_for_sterics Hindrance Likely success Reaction Proceeds consider_sterics->success No Hindrance increase_base->check_base improve_conditions->check_conditions stronger_base->check_pka modify_for_sterics->success

Caption: Troubleshooting workflow for incomplete deprotonation.

Deprotonation_Equilibrium Malonate Deprotonation Equilibrium Malonate Diethyl Malonate (pKa ~ 13) Enolate Malonate Enolate p1 Base Base (B:) ConjAcid Conjugate Acid (BH+) p2 p1->p2 +

Caption: Chemical equilibrium in malonate deprotonation.

Base_Selection_Logic Decision Pathway for Base Selection start Select Base for Malonate Synthesis check_ester Ester is an Ethyl Ester? start->check_ester check_sterics Substrates Sterically Hindered? check_ester->check_sterics Yes warning_transester Consider other alkoxides with caution (Risk of Transesterification) check_ester->warning_transester No check_reactivity Need to Drive Reaction to Completion? check_sterics->check_reactivity No use_lda Use LDA (Strong, Non-nucleophilic) check_sterics->use_lda Yes use_naoet Use Sodium Ethoxide (NaOEt) (Standard Choice) check_reactivity->use_naoet No (Equilibrium is sufficient) use_nah Use Sodium Hydride (NaH) (Irreversible Deprotonation) check_reactivity->use_nah Yes warning_transester->check_sterics

Caption: Logic diagram for selecting the appropriate base.

References

Validation & Comparative

A Comparative Guide to Protein Crystallization: Sodium Malonate vs. Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate precipitant is a critical step in the empirical process of protein crystallization. Among the most common and effective precipitants are salts, which function by "salting-out" the protein from the solution. This guide provides an objective comparison of two widely used salts, sodium malonate and ammonium (B1175870) sulfate (B86663), supported by experimental data to aid researchers in making informed decisions for their crystallization experiments.

Executive Summary

A landmark study directly comparing the efficacy of various salts for macromolecular crystallization found this compound to be significantly more successful than ammonium sulfate. In a screen of 23 different proteins and viruses, this compound successfully produced crystals for 19 of them, whereas ammonium sulfate was successful for 11.[1][2][3] This suggests that for initial screening, this compound may offer a higher probability of success.

Both salts are effective "salting-out" agents, a property linked to their position in the Hofmeister series.[4][5] They are considered "kosmotropes," which means they tend to stabilize protein structures in solution.[1][6][7] Their high solubility allows for the preparation of concentrated solutions necessary to induce precipitation and crystallization.[1][4] Beyond its primary role as a precipitant, this compound also offers the additional advantages of acting as a cryoprotectant and a stabilizing agent for crystals.[6][8][9][10][11]

Performance Comparison: Quantitative Data

The following tables summarize the key quantitative data from comparative studies.

Table 1: Crystallization Success Rate of Various Salts

SaltNumber of Macromolecules Crystallized (out of 23)Success Rate (%)
This compound 19 82.6%
Sodium Acetate1147.8%
Sodium Tartrate1147.8%
Sodium Formate1147.8%
Ammonium Sulfate 11 47.8%
Magnesium Sulfate1043.5%
Sodium Citrate939.1%
Sodium Phosphate834.8%
Ammonium Phosphate730.4%
Sodium Chloride521.7%
Lithium Sulfate521.7%
Lithium Chloride14.3%
Data sourced from McPherson, 2001.[1][2][3]

Table 2: Physicochemical Properties

PropertyThis compoundAmmonium Sulfate
Hofmeister Series Classification Kosmotrope[1][6][7]Kosmotrope[12][13]
Charge at Neutral pH Dianion (-2)[1][10]Sulfate Dianion (-2)
Solubility (at 20°C) ~4 M at pH 7.2[1]~4.03 M[4]
Additional Functions Cryoprotectant, Stabilizer[6][8][9]Primarily Precipitant

Experimental Protocols

Key Experiment: Comparative Crystallization Screening (McPherson, 2001)

This experiment was designed to systematically evaluate the effectiveness of different salts as macromolecular crystallization agents.

Methodology:

  • Macromolecule Selection: Thirty-one different proteins and viruses, with known crystallization potential, were selected for the study.

  • Salt Screen Preparation: A panel of 12 different salts, including this compound and ammonium sulfate, was prepared. Each salt solution was titrated to a pH of 7.2.

  • Crystallization Trials: For each of the 31 macromolecules, crystallization trials were set up against the 12 salts. The salt concentrations in the trials ranged from 20% to 90% saturation.

  • Data Analysis: The trials were monitored for crystal growth. A salt was scored as successful if it produced crystals for a given macromolecule. The final comparison was based on the total number of macromolecules successfully crystallized by each salt.

The workflow for this comparative screening is illustrated below.

G cluster_setup Experimental Setup cluster_screening Crystallization Screening cluster_analysis Analysis p 31 Proteins & Viruses screen Vapor Diffusion Trials (20-90% Saturation) p->screen s 12 Salts (pH 7.2) (incl. Na Malonate, (NH4)2SO4) s->screen observe Observation for Crystal Growth screen->observe score Scoring Salt Success observe->score compare Comparative Analysis score->compare G cluster_properties Salt Properties cluster_mechanism Mechanism of Action cluster_outcome Outcome prop High Solubility Kosmotropic Nature High Charge Density (Malonate) mech Competes for Water Molecules (Salting-Out) prop->mech mech2 Reduces Protein Hydration Shell mech->mech2 mech3 Promotes Protein-Protein Interactions mech2->mech3 outcome Supersaturation & Nucleation mech3->outcome outcome2 Protein Crystal Growth outcome->outcome2

References

A Comparative Analysis of Dimethyl Malonate and Diphenyl Malonate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, malonic acid esters are indispensable building blocks, primarily utilized for the synthesis of a diverse array of carboxylic acids and heterocyclic compounds through reactions such as alkylation, acylation, and condensation. The choice of the ester group significantly influences the reactivity of the central active methylene (B1212753) group. This guide provides a comprehensive comparison of two commonly used malonates: dimethyl malonate and diphenyl malonate, focusing on their relative reactivity in key organic transformations. This analysis is supported by available experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary

The fundamental difference in reactivity between dimethyl malonate and diphenyl malonate arises from the electronic and steric properties of the methyl and phenyl substituents on the ester moiety. The phenyl group in diphenyl malonate is significantly more electron-withdrawing than the methyl group in dimethyl malonate, leading to a notable increase in the acidity of the α-protons. However, the bulky nature of the phenyl groups can introduce steric hindrance, potentially impeding the approach of reactants to the active methylene center. Furthermore, the phenoxide ion is a better leaving group than the methoxide (B1231860) ion, rendering diphenyl malonate more susceptible to reactions at the carbonyl carbon, such as hydrolysis and transesterification.[1]

Data Presentation: Physicochemical Properties and Reactivity

A summary of the key physicochemical properties and reactivity indicators for dimethyl malonate and diphenyl malonate is presented below.

PropertyDimethyl MalonateDiphenyl MalonateReference
Molecular Formula C₅H₈O₄C₁₅H₁₂O₄[2]
Molecular Weight 132.11 g/mol 256.25 g/mol [2][3]
pKa of α-protons ~13~9.93 (Predicted)[4][5]

Comparative Reactivity in Key Organic Reactions

Acidity and Enolate Formation

The acidity of the α-protons is a critical factor governing the reactivity of malonic esters in base-catalyzed reactions. The significantly lower pKa of diphenyl malonate (~9.93) compared to dimethyl malonate (~13) indicates that diphenyl malonate is a much stronger acid.[4][5] This is attributed to the electron-withdrawing nature of the phenyl groups, which effectively stabilize the resulting enolate anion through resonance and inductive effects. Consequently, diphenyl malonate can be deprotonated by weaker bases and under milder conditions than dimethyl malonate.

Alkylation

The alkylation of malonates is a cornerstone of the malonic ester synthesis. While directly comparable quantitative data for the alkylation of dimethyl and diphenyl malonate under identical conditions is scarce in the literature, a qualitative comparison can be made. The higher acidity of diphenyl malonate facilitates easier enolate formation. However, the steric bulk of the phenyl groups may hinder the approach of the alkylating agent, potentially leading to slower reaction rates or lower yields, especially with bulky alkyl halides.[1][6] In contrast, the less sterically hindered nature of dimethyl malonate may be advantageous in such cases.

Table 1: Representative Alkylation Reactions of Malonic Esters

Malonate DerivativeAlkylating AgentBaseSolventTemperatureYieldReference
Diethyl MalonateBenzyl bromideK₂CO₃Water60°CNot specified[1]
Diphenylmethyl tert-Butyl α-Methylmalonate*p-Chlorobenzyl bromide50% aq. KOHTolueneRoom Temp.High[1]

*Note: Data for diphenylmethyl tert-butyl α-methylmalonate is used as a proxy to illustrate the reactivity of a malonate with bulky phenyl groups. The reaction conditions are not directly comparable.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. The higher acidity of diphenyl malonate would suggest a greater propensity to form the requisite enolate for this reaction. However, steric hindrance from the phenyl groups could again play a role in the subsequent nucleophilic attack on the carbonyl compound.

Table 2: Knoevenagel Condensation of Malonic Esters with Aldehydes

MalonateAldehydeCatalyst/SolventTemperatureYieldReference
Dimethyl Malonate2-(1-Phenylvinyl)benzaldehydePiperidine, AcOH / Benzene80°C75%[7][8]
Diethyl MalonateBenzaldehydePiperidine / BenzeneReflux71%[1]

*Note: The substrates and reaction conditions in the examples above are different, precluding a direct comparison of reactivity.

Hydrolysis

Diphenyl malonate is generally more susceptible to base-catalyzed hydrolysis than dimethyl malonate.[9] This is due to the phenoxide ion being a better leaving group than the methoxide ion. The negative charge on the phenoxide is stabilized by resonance over the aromatic ring, making it more stable and thus a more facile leaving group.

Experimental Protocols

Alkylation of Diethyl Malonate (Representative Protocol)

This protocol is a general procedure for the mono-alkylation of diethyl malonate.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH) (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl malonate dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[10]

Knoevenagel Condensation of Dimethyl Malonate with an Aldehyde

This protocol describes the Knoevenagel condensation of dimethyl malonate with 2-(1-phenylvinyl)benzaldehyde.

Materials:

  • 2-(1-Phenylvinyl)benzaldehyde

  • Dimethyl malonate

  • Piperidine

  • Acetic acid (AcOH)

  • Benzene

Procedure:

  • To a solution of 2-(1-phenylvinyl)benzaldehyde in benzene, add dimethyl malonate, piperidine, and acetic acid.

  • Heat the reaction mixture at 80 °C for 1.5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by chromatography to yield the benzylidene malonate.[7][8]

Visualizations

Malonic Ester Synthesis Workflow

The following diagram illustrates the general workflow of the malonic ester synthesis, which includes alkylation, hydrolysis, and decarboxylation steps.

MalonicEsterSynthesis Malonate Malonic Ester (Dimethyl or Diphenyl) Enolate Enolate Formation (Base) Malonate->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation AlkylatedMalonate Alkylated Malonic Ester Alkylation->AlkylatedMalonate Hydrolysis Hydrolysis (H₃O⁺, heat) AlkylatedMalonate->Hydrolysis Decarboxylation Decarboxylation (-CO₂) Hydrolysis->Decarboxylation CarboxylicAcid Substituted Carboxylic Acid Decarboxylation->CarboxylicAcid

A generalized workflow for the malonic ester synthesis.
Knoevenagel Condensation Mechanism

The mechanism of the Knoevenagel condensation involves the formation of an enolate followed by nucleophilic addition to a carbonyl and subsequent dehydration.

KnoevenagelCondensation cluster_0 Enolate Formation cluster_1 Nucleophilic Addition cluster_2 Dehydration Malonate Active Methylene Compound Enolate Enolate Malonate->Enolate + Base Base Base Adduct Aldol Adduct Enolate->Adduct + Carbonyl Carbonyl Aldehyde/ Ketone Product α,β-Unsaturated Product Adduct->Product - H₂O

The key steps in the Knoevenagel condensation reaction.

Conclusion

The choice between dimethyl malonate and diphenyl malonate in organic synthesis is a nuanced decision that depends on the specific requirements of the reaction. Diphenyl malonate's higher acidity allows for the use of milder reaction conditions for enolate formation. However, its greater steric bulk may be a disadvantage in reactions sensitive to steric hindrance. Furthermore, the enhanced leaving group ability of the phenoxide group makes diphenyl malonate more prone to hydrolysis. In contrast, dimethyl malonate, being less sterically hindered and more resistant to hydrolysis, may be the preferred reagent in many standard applications of the malonic ester synthesis. Researchers should consider these factors carefully to optimize their synthetic strategies.

References

A Comparative Guide to Sodium Malonate and Diethyl Malonate in Perkin Alicyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Perkin alicyclic synthesis, a specialized application of the malonic ester synthesis, is a powerful method for constructing carbocyclic rings, a common motif in pharmacologically active molecules. This reaction typically involves the intramolecular cyclization of a malonic ester derivative with a dihaloalkane. The choice of the malonic acid derivative is a critical parameter influencing reaction efficiency and yield. This guide provides an objective comparison of two common starting materials: sodium malonate and diethyl malonate, supported by available experimental data.

Performance Comparison: this compound vs. Diethyl Malonate

The primary distinction between using this compound and diethyl malonate lies in the method of generating the nucleophilic enolate required for the cyclization. Diethyl malonate requires the in situ formation of its enolate using a strong base, typically sodium ethoxide. In contrast, this compound is the pre-formed salt and, in principle, only requires a suitable solvent to facilitate its reaction with a dihaloalkane.

While extensive experimental data is available for the use of diethyl malonate in the Perkin alicyclic synthesis, there is a notable lack of published, detailed procedures and corresponding yield data for the direct use of this compound in this specific application. The following comparison is therefore based on well-documented procedures for diethyl malonate and a theoretical consideration of the advantages and disadvantages of using this compound.

Data Presentation: Synthesis of Cyclobutane-1,1-dicarboxylic Acid Derivatives

ParameterDiethyl MalonateThis compound
Starting Materials Diethyl malonate, 1,3-dihaloalkane (e.g., 1,3-dibromopropane (B121459) or 1,3-chlorobromopropane), Sodium EthoxideThis compound, 1,3-dihaloalkane
Product Diethyl 1,1-cyclobutanedicarboxylateDiethyl 1,1-cyclobutanedicarboxylate (hypothetical)
Reported Yield 53-65%[1]Data not available
Product (after hydrolysis) 1,1-Cyclobutanedicarboxylic acid1,1-Cyclobutanedicarboxylic acid (hypothetical)
Reported Yield (after hydrolysis) 30-34% (based on diethyl malonate)[2]Data not available
Reaction Conditions Reflux in ethanol (B145695), requires careful control of temperature and addition of sodium ethoxide.[1][2]Likely requires a high-boiling polar aprotic solvent (e.g., DMF) to dissolve the salt.
Key Advantages Well-established and documented procedures with predictable yields. The starting material is a readily available liquid.Theoretically simplifies the reaction by eliminating the need for a strong, moisture-sensitive base like sodium ethoxide.
Key Disadvantages Requires the use of a strong, moisture-sensitive base (sodium ethoxide), necessitating anhydrous conditions. A significant side reaction can be the formation of tetraethyl pentane-1,1,5,5-tetracarboxylate.[2]Potential solubility issues of the salt in common organic solvents could lead to heterogeneous reaction mixtures and potentially lower yields. Lack of established experimental protocols.

Experimental Protocols

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate using Diethyl Malonate

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Diethyl malonate (3.0 moles)

  • 1,3-Trimethylene chlorobromide (3.0 moles)

  • Sodium (6.0 g atoms)

  • Absolute ethanol (2.5 L)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously adding sodium to absolute ethanol in a flask equipped with a reflux condenser.

  • In a separate three-necked flask equipped with a stirrer, reflux condenser, and an addition funnel, diethyl malonate and trimethylene chlorobromide are mixed and heated to 80°C.

  • The sodium ethoxide solution is slowly added to the heated mixture, maintaining a gentle reflux. The addition typically takes about 1.5 hours.

  • After the addition is complete, the mixture is refluxed with stirring for an additional 45 minutes.

  • The ethanol is then removed by distillation.

  • The cooled reaction mixture is treated with cold water, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layer and ether extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the residue is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

Yield: 320-330 g (53-55%)[1]

Synthesis of 1,1-Cyclobutanedicarboxylic Acid using Diethyl Malonate (via hydrolysis)

This protocol is also adapted from a procedure in Organic Syntheses.[2]

Materials:

  • Ethyl malonate (1 mole)

  • Trimethylene bromide (1.05 moles)

  • Sodium (2 gram atoms)

  • Absolute ethanol (800 ml)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid

  • Ether

Procedure:

  • Ethyl malonate and trimethylene bromide are placed in a three-necked flask.

  • A solution of sodium in absolute ethanol is added while maintaining the reaction temperature at 60-65°C.

  • The reaction mixture is heated on a steam bath for about 2 hours until it is neutral to phenolphthalein.

  • Water is added, and the ethanol is removed by distillation.

  • The ethyl 1,1-cyclobutanedicarboxylate is separated by steam distillation.

  • The collected ester is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.

  • After removing the ethanol, the residue is dissolved in water and acidified with hydrochloric acid.

  • The precipitated 1,1-cyclobutanedicarboxylic acid is extracted with ether.

  • The ether is removed, and the crude acid is purified by crystallization from hot ethyl acetate.

Yield: 30-34 g (based on the starting ethyl malonate)[2]

Reaction Pathways and Logic

The following diagrams illustrate the logical flow of the Perkin alicyclic synthesis for both diethyl malonate and the hypothetical pathway for this compound.

Diethyl_Malonate_Pathway start Diethyl Malonate + 1,3-Dihaloalkane base_addition Addition of Sodium Ethoxide start->base_addition enolate In situ formation of Sodiomalonic Ester (Enolate) base_addition->enolate cyclization Intramolecular SN2 Cyclization enolate->cyclization product Diethyl Cycloalkanedicarboxylate cyclization->product hydrolysis Acid or Base Hydrolysis product->hydrolysis final_product Cycloalkane- 1,1-dicarboxylic Acid hydrolysis->final_product

Fig. 1: Experimental workflow for Perkin alicyclic synthesis using diethyl malonate.

Sodium_Malonate_Pathway start This compound + 1,3-Dihaloalkane dissolution Dissolution in suitable solvent (e.g., DMF) start->dissolution reaction Direct Intramolecular SN2 Cyclization dissolution->reaction product Disodium Salt of Cycloalkanedicarboxylic Acid reaction->product acidification Acidic Workup product->acidification final_product Cycloalkane- 1,1-dicarboxylic Acid acidification->final_product

References

A Comparative Guide to Catalysts for the Michael Addition of Diethyl Malonate to Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds, such as chalcone (B49325), is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable 1,5-dicarbonyl compounds which are precursors to a wide range of biologically active molecules. The choice of catalyst is critical for achieving high yield, selectivity, and, in the case of asymmetric synthesis, high enantioselectivity. This guide provides an objective comparison of the performance of different classes of catalysts for the Michael addition of diethyl malonate to chalcone, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the Michael addition of diethyl malonate to chalcone. It is important to note that direct comparison can be challenging due to variations in reaction conditions, such as solvent, temperature, and catalyst loading, as reported in the literature.

Catalyst TypeSpecific CatalystYield (%)Enantiomeric Excess (ee, %)Reaction Time (h)
Metal-Based Catalyst Nickel-Sparteine Complex80-9180-885-12
Organocatalyst Cinchona Alkaloid-ThioureaHighHighNot Specified
Phase-Transfer Catalyst N-spiro C2-symmetric Quaternary Ammonium (B1175870) BromideHighup to 90Not Specified
Ionic Liquid Proline-BasedModerateNot Reported for this specific reaction4

Experimental Protocols

Metal-Based Catalyst: Nickel-Sparteine Complex

This protocol is based on the enantioselective Michael addition of diethyl malonate to substituted chalcones catalyzed by a NiCl₂-(-)-Sparteine complex.

Materials:

  • NiCl₂

  • (-)-Sparteine

  • Dry Toluene (B28343)

  • Substituted Chalcone

  • Diethyl Malonate

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Nitrogen atmosphere

Procedure:

  • To a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene.

  • Stir the mixture at room temperature for 6 hours.

  • Slowly add the chalcone (1.0 equivalent) in portions to the catalyst mixture and stir for an additional 30 minutes.

  • Add diethyl malonate (1.2 equivalents) in dry toluene slowly to the reaction mixture.

  • Stir the reaction mixture at 25 °C until the starting material is completely consumed (typically 5-12 hours), as monitored by TLC.

  • Upon completion, quench the reaction with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Concentrate the organic layer in vacuo and purify the crude product by column chromatography.

Organocatalyst: Cinchona Alkaloid-Derived Bifunctional Thiourea

Cinchona alkaloid-derived bifunctional tertiary amine-thioureas are highly effective organocatalysts for the asymmetric Michael addition of diethyl malonate to chalcones, affording products with high enantioselectivity.[1][2] While a specific detailed protocol for diethyl malonate was not found in the initial search, a general procedure based on similar reactions is provided below.

Materials:

  • Cinchona alkaloid-derived bifunctional tertiary amine-thiourea catalyst (e.g., 5-10 mol%)

  • Chalcone

  • Diethyl malonate

  • Solvent (e.g., Toluene, Dichloromethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the cinchona alkaloid-thiourea catalyst.

  • Add the solvent and stir the mixture.

  • Add the chalcone (1.0 equivalent) to the solution.

  • Add diethyl malonate (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Chiral Phase-Transfer Catalyst

N-spiro C₂-symmetric chiral quaternary ammonium bromides have been successfully employed as phase-transfer catalysts for the highly enantioselective Michael addition of diethyl malonate to chalcone derivatives.[3]

Materials:

  • N-spiro C₂-symmetric chiral quaternary ammonium bromide (1-5 mol%)

  • Chalcone

  • Diethyl malonate

  • Base (e.g., solid K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • To a mixture of the chalcone (1.0 equivalent) and the chiral phase-transfer catalyst in the chosen solvent, add diethyl malonate (1.2-2.0 equivalents).

  • Add the solid inorganic base to the mixture.

  • Stir the reaction vigorously at the specified temperature (e.g., -20 °C to room temperature) until completion, as monitored by TLC.

  • Filter off the solid base and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ionic Liquid

Proline-based ionic liquids have been investigated as both catalysts and solvents for Michael addition reactions. While specific data for the addition of diethyl malonate to chalcone is limited, a general procedure based on the addition of dimethyl malonate is presented.[4]

Materials:

  • Proline-based ionic liquid

  • Chalcone

  • Diethyl malonate

  • Optional: co-solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, mix the chalcone (1.0 equivalent) and the proline-based ionic liquid (acting as both catalyst and solvent).

  • Add diethyl malonate (3-4 equivalents) to the mixture.

  • Stir the reaction at the desired temperature (e.g., 50 °C) for the specified time (e.g., 4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • The ionic liquid phase can potentially be recovered and reused.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a general experimental workflow for the Michael addition of diethyl malonate to a Michael acceptor, such as chalcone.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Michael Acceptor (e.g., Chalcone) & Diethyl Malonate stirring Stirring at Controlled Temperature reactants->stirring catalyst Catalyst (e.g., Ni-Sparteine) catalyst->stirring solvent Solvent (e.g., Toluene) solvent->stirring quench Quenching stirring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, HPLC, etc.) purification->analysis

Caption: General experimental workflow for the catalyzed Michael addition.

References

A Comparative Guide to Malonate Ester Prodrugs: DMM vs. MAM for Succinate Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two malonate ester prodrugs, dimethyl malonate (DMM) and diacetoxymethyl malonate (MAM), for the inhibition of succinate (B1194679) dehydrogenase (SDH). The inhibition of SDH is a promising therapeutic strategy, particularly in the context of mitigating ischemia-reperfusion injury. This document summarizes key performance differences, presents supporting experimental data, and provides detailed methodologies for relevant assays.

Executive Summary

Dimethyl malonate (DMM) and diacetoxymethyl malonate (MAM) are cell-permeable prodrugs designed to deliver malonate, a competitive inhibitor of succinate dehydrogenase (SDH). Upon entering the cell, these ester prodrugs are hydrolyzed by intracellular esterases to release malonate, which then inhibits SDH activity. Experimental evidence demonstrates that MAM is a more potent prodrug than DMM due to its significantly faster rate of hydrolysis. This rapid conversion leads to a quicker and higher intracellular accumulation of malonate, resulting in more effective and timely inhibition of SDH. This is particularly crucial in therapeutic scenarios such as ischemia-reperfusion injury, where rapid intervention at the onset of reperfusion is critical.

Data Presentation: DMM vs. MAM

The following tables summarize the key quantitative differences between DMM and MAM based on available experimental data.

Table 1: Comparison of Hydrolysis Rates and Malonate Delivery

ParameterDimethyl Malonate (DMM)Diacetoxymethyl Malonate (MAM)Reference
Hydrolysis Half-life (pH 7.2, 37°C, without esterase) > 24 hours> 24 hours (but faster than DMM)[1]
Hydrolysis Half-life (with Porcine Liver Esterase) ~1500-fold faster than spontaneous hydrolysisSignificantly faster than DMM[1]
Malonate Delivery to Heart in vivo (160 mg/kg injection) Lower concentrationSignificantly higher concentration[1]
Intracellular Succinate Accumulation (in vitro) Not significantly different from controlSignificantly elevated[1]

Table 2: In Vivo Efficacy in Ischemia-Reperfusion (IR) Injury Models

ModelAdministration TimingDimethyl Malonate (DMM)Diacetoxymethyl Malonate (MAM)Reference
Cardiac IR Injury (Mouse) At reperfusionNot protectiveProtective[1]
Renal IR Injury (Mouse) At reperfusionProtectiveMore potent than DMM[2][3]

Mechanism of Action and Signaling Pathway

Both DMM and MAM are designed to exploit the same fundamental mechanism: the intracellular delivery of malonate to inhibit SDH. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). During ischemia, succinate accumulates. Upon reperfusion, the rapid oxidation of this succinate by SDH drives the generation of reactive oxygen species (ROS), a major contributor to cellular damage in ischemia-reperfusion injury. By competitively inhibiting SDH, malonate prevents this burst of ROS production.

Malonate_Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion DMM DMM DMM_in DMM DMM->DMM_in Passive Diffusion MAM MAM MAM_in MAM MAM->MAM_in Passive Diffusion Esterases Intracellular Esterases DMM_in->Esterases MAM_in->Esterases Malonate_cyto Malonate Esterases->Malonate_cyto Hydrolysis Malonate_mito Malonate Malonate_cyto->Malonate_mito SDH Succinate Dehydrogenase (SDH) Malonate_mito->SDH Competitive Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (ETC) SDH->ETC e- transfer Succinate Succinate Succinate->SDH ROS Reactive Oxygen Species (ROS) ETC->ROS Drives ROS production during reperfusion

Mechanism of malonate prodrugs in SDH inhibition.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Reduction)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

  • Tissue homogenate or isolated mitochondria

  • SDH Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution

  • DMM or MAM solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare tissue homogenates or isolate mitochondria from control and treated samples and determine protein concentration.

  • In a 96-well plate, add a specific amount of protein from your sample to each well.

  • Add the SDH Assay Buffer to each well.

  • Add the desired concentrations of DMM or MAM to the respective wells. Include a vehicle control.

  • Pre-incubate the plate at 37°C for a specified time to allow for prodrug hydrolysis and malonate interaction with SDH.

  • Initiate the reaction by adding the succinate solution to all wells.

  • Immediately add the DCPIP solution to all wells.

  • Measure the decrease in absorbance at 600 nm kinetically over a period of time (e.g., 10-30 minutes) at 37°C. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the rate of reaction for each condition and express SDH inhibition as a percentage of the vehicle control.

Murine Model of Renal Ischemia-Reperfusion (IR) Injury

This protocol describes the induction of renal IR injury in mice to evaluate the protective effects of DMM and MAM.[4][5][6]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments (forceps, scissors, micro-aneurysm clamps)

  • Sutures

  • Heating pad to maintain body temperature

  • DMM or MAM solution for injection

Procedure:

  • Anesthetize the mouse and place it on a heating pad to maintain a core body temperature of 37°C.

  • Make a midline abdominal incision to expose the kidneys.

  • Isolate the renal pedicles containing the renal artery and vein.

  • Induce ischemia by clamping both renal pedicles with micro-aneurysm clamps. The duration of ischemia is typically 20-30 minutes.

  • Administer DMM, MAM, or vehicle control intravenously at the onset of reperfusion.

  • After the ischemic period, remove the clamps to allow reperfusion. Reperfusion is confirmed by the return of the kidneys' normal color.

  • Suture the abdominal wall and skin.

  • Provide post-operative care, including analgesics and hydration.

  • At a specified time point after reperfusion (e.g., 24 hours), collect blood samples for measurement of renal function markers (e.g., serum creatinine (B1669602) and blood urea (B33335) nitrogen) and harvest the kidneys for histological analysis.

Quantification of Intracellular Malonate by LC-MS/MS

This method allows for the precise measurement of malonate concentrations within cells or tissues after treatment with DMM or MAM.[7][8]

Materials:

  • Cell or tissue samples treated with DMM or MAM

  • Internal standard (e.g., 13C-labeled malonic acid)

  • Extraction solvent (e.g., methanol/acetonitrile/water mixture)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Harvest cells or tissues and wash them with ice-cold phosphate-buffered saline (PBS) to remove extracellular prodrugs.

  • Add the internal standard to each sample.

  • Lyse the cells or homogenize the tissues in the cold extraction solvent to precipitate proteins and extract metabolites.

  • Centrifuge the samples to pellet the protein and debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the supernatant using an LC-MS/MS system equipped with a suitable column (e.g., HILIC) and operating in negative ion mode.

  • Develop a standard curve using known concentrations of malonate to quantify the absolute concentration in the samples.

  • Normalize the malonate concentration to the protein content or cell number of the original sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for comparing DMM and MAM and the logical relationship between their properties and therapeutic efficacy.

Experimental_Workflow Prodrugs DMM and MAM Prodrugs InVitro In Vitro Studies Prodrugs->InVitro InVivo In Vivo Studies Prodrugs->InVivo Hydrolysis Hydrolysis Rate Assay (with/without esterase) InVitro->Hydrolysis SDH_Assay SDH Activity Assay (DCPIP) InVitro->SDH_Assay LCMS Intracellular Malonate Quantification (LC-MS/MS) InVitro->LCMS IR_Model Ischemia-Reperfusion Injury Model (Mouse) InVivo->IR_Model Comparison Comparative Analysis of Potency and Efficacy Hydrolysis->Comparison SDH_Assay->Comparison LCMS->Comparison Efficacy Assessment of Therapeutic Efficacy (Renal/Cardiac Function, Histology) IR_Model->Efficacy Efficacy->Comparison

Workflow for comparing DMM and MAM.

Logical_Relationship MAM_Structure MAM Structure (Diacetoxymethyl ester) Faster_Hydrolysis Faster Hydrolysis by Esterases MAM_Structure->Faster_Hydrolysis DMM_Structure DMM Structure (Dimethyl ester) Slower_Hydrolysis Slower Hydrolysis by Esterases DMM_Structure->Slower_Hydrolysis Higher_Malonate Higher Intracellular [Malonate] Faster_Hydrolysis->Higher_Malonate Lower_Malonate Lower Intracellular [Malonate] Slower_Hydrolysis->Lower_Malonate Greater_SDH_Inhibition Greater SDH Inhibition Higher_Malonate->Greater_SDH_Inhibition Lesser_SDH_Inhibition Lesser SDH Inhibition Lower_Malonate->Lesser_SDH_Inhibition Improved_Efficacy Improved Therapeutic Efficacy in IR Injury Greater_SDH_Inhibition->Improved_Efficacy Reduced_Efficacy Reduced Therapeutic Efficacy in IR Injury Lesser_SDH_Inhibition->Reduced_Efficacy

Relationship between prodrug structure and efficacy.

Conclusion

The available data strongly indicate that diacetoxymethyl malonate (MAM) is a superior prodrug to dimethyl malonate (DMM) for the inhibition of succinate dehydrogenase in a therapeutic context. The key advantage of MAM lies in its rapid hydrolysis by intracellular esterases, leading to a more efficient delivery of the active inhibitor, malonate. This results in greater and more timely SDH inhibition, which translates to improved efficacy in preclinical models of ischemia-reperfusion injury. For researchers and drug development professionals, these findings suggest that focusing on prodrug strategies that ensure rapid and efficient delivery of active compounds is a critical consideration for therapies targeting acute events like ischemia-reperfusion injury.

References

A Comparative Guide to Malonate Derivatives in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical factor in the successful synthesis of bioactive molecules. Malonate derivatives are versatile C3 synthons widely employed in carbon-carbon bond formation, particularly in the construction of a diverse range of pharmaceuticals and other biologically active compounds. This guide provides an objective comparison of the performance of common malonate derivatives—diethyl malonate, dimethyl malonate, and substituted derivatives like diethyl acetamidomalonate and diethyl benzylmalonate—in the synthesis of key bioactive molecules. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Physicochemical Properties of Common Malonate Derivatives

A fundamental understanding of the physicochemical properties of different malonate derivatives is crucial for predicting their behavior in chemical reactions and for optimizing reaction conditions.

PropertyDiethyl MalonateDimethyl MalonateDiethyl (1-methylbutyl)malonate
Molecular Formula C₇H₁₂O₄C₅H₈O₄C₁₂H₂₂O₄
Molecular Weight 160.17 g/mol 132.11 g/mol 230.3 g/mol
Appearance Colorless liquidColorless liquidOil
Boiling Point 199 °C180-181 °C118-119 °C at 9 mmHg
Density 1.05 g/cm³1.156 g/mL at 25 °C0.97 g/cm³
Solubility Soluble in alcohol and ether; slightly soluble in water.[1]Soluble in alcohol and ether; slightly soluble in water.[1]Slightly soluble in chloroform (B151607) and methanol.[1]
pKa of α-hydrogen ~13~13~13 (Estimated)

Performance in the Synthesis of Bioactive Molecules: A Comparative Analysis

The choice of a malonate derivative can significantly influence the yield, reaction time, and purity of the final bioactive molecule. This section provides a comparative overview of their performance in the synthesis of key pharmaceutical compounds.

Barbiturates: A Classic Application

Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a disubstituted malonic ester with urea.[2]

Comparison of Diethyl Malonate and Dimethyl Malonate in Barbituric Acid Synthesis

Malonate DerivativeBaseSolventReaction TimeYield
Diethyl MalonateSodium EthoxideAbsolute Ethanol (B145695)7 hours72-78%[3][4]
Dimethyl MalonateSodium Ethoxiden-butanol and toluene10 hours75-76%[5]

Key Observations:

  • Both diethyl malonate and dimethyl malonate provide high yields of barbituric acid.

  • The reaction with diethyl malonate in ethanol is slightly faster than with dimethyl malonate in a mixed solvent system.

  • The choice between the two may depend on factors such as cost, availability, and desired reaction conditions.

Experimental Workflow: Barbiturate Synthesis

G cluster_prep Base Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification Na Sodium Metal Alkoxide Sodium Alkoxide (e.g., NaOEt) Na->Alkoxide Alcohol Absolute Ethanol or Methanol Alcohol->Alkoxide Condensation Condensation Alkoxide->Condensation Base Malonate Disubstituted Malonic Ester Malonate->Condensation Urea Urea Urea->Condensation Barbiturate_Salt Sodium Salt of Barbiturate Condensation->Barbiturate_Salt Acidification Acidification (e.g., HCl) Barbiturate_Salt->Acidification Precipitation Precipitation of Crude Product Acidification->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Final_Product Pure Barbiturate Recrystallization->Final_Product

Caption: General workflow for the synthesis of barbiturates.

Amino Acids: Building Blocks of Life

The amidomalonate synthesis is a robust and high-yielding variation of the malonic ester synthesis used to prepare a wide range of α-amino acids.[4] This method typically utilizes diethyl acetamidomalonate as the starting material.

Synthesis of Phenylalanine Analogues using Diethyl Acetamidomalonate

Alkyl HalideAmino Acid AnalogueYield
2,6-dimethylbenzyl bromideRacemic 2,6-dimethylphenylalanine87.9%[6]
2,4,6-trimethylbenzyl bromideRacemic 2,4,6-trimethylphenylalanine86.0%[6]
Benzyl chlorideRacemic Phenylalanine65%[7]

Key Observations:

  • Diethyl acetamidomalonate is an effective precursor for the synthesis of various phenylalanine analogues, providing good to excellent yields.

  • The yield can be influenced by the nature of the alkylating agent.

Experimental Workflow: Amino Acid Synthesis via Amidomalonate Pathway

G Start Diethyl Acetamidomalonate Deprotonation Deprotonation (e.g., NaOEt) Start->Deprotonation Enolate Enolate Intermediate Deprotonation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Hydrolysis Hydrolysis and Decarboxylation (Acid, Heat) Alkylated_Intermediate->Hydrolysis Amino_Acid α-Amino Acid Hydrolysis->Amino_Acid G Aspirin Aspirin Acetylsalicyloyl_Chloride Acetylsalicyloyl Chloride Aspirin->Acetylsalicyloyl_Chloride Reaction with Thionyl_Chloride Thionyl Chloride Condensation Condensation Acetylsalicyloyl_Chloride->Condensation Malonate_Anion Malonic Ester Anion Malonate_Anion->Condensation Intermediate Cyclization Intermediate Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Hydroxycoumarin 4-Hydroxycoumarin Hydrolysis->Hydroxycoumarin

References

Efficacy of sodium malonate in comparison to other cryoprotectants.

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Evidence for Sodium Malonate as a Cryoprotectant

A comprehensive review of scientific literature reveals a significant lack of evidence to support the use of this compound as a cryoprotectant. this compound is well-documented as a competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the citric acid cycle, and is primarily utilized in metabolic studies to probe cellular respiration. However, its application in the field of cryopreservation is not established, and there are no available studies that provide quantitative data on its efficacy in comparison to other well-established cryoprotectants.

Therefore, a direct comparison guide on the efficacy of this compound versus other cryoprotectants cannot be compiled due to the absence of requisite experimental data.

Comparison of Established Cryoprotectants

In contrast, a wealth of research exists on the efficacy of various other compounds used for cryopreservation. This guide will focus on a comparison of three widely used cryoprotectants: dimethyl sulfoxide (B87167) (DMSO), glycerol, and trehalose (B1683222). These agents are routinely used in research, clinical, and industrial settings to preserve a wide range of biological materials, from cell lines to tissues and organisms.

Quantitative Comparison of Cryoprotectant Efficacy

The following table summarizes the typical working concentrations and comparative efficacy of DMSO, glycerol, and trehalose for the cryopreservation of mammalian cells. Efficacy is often measured by post-thaw cell viability and recovery.

CryoprotectantTypical ConcentrationPost-Thaw Viability (%)Key AdvantagesKey Disadvantages
DMSO 5-10% (v/v)80-95%High permeability, effective for a wide range of cells.Cellular toxicity, requires removal before cell culture/transfusion.
Glycerol 10-20% (v/v)70-90%Lower toxicity than DMSO, used for red blood cells and some tissues.Higher viscosity, slower penetration, osmotic stress.
Trehalose 0.1-0.2 M60-85%Non-toxic, stabilizes proteins and membranes, can be used intracellularly and extracellularly.Low membrane permeability, often requires co-factors for delivery.
Experimental Protocols for Assessing Cryoprotectant Efficacy

The following is a generalized protocol for comparing the efficacy of different cryoprotectants for a suspension cell line (e.g., Jurkat cells).

1. Cell Preparation:

  • Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh culture medium to a concentration of 2 x 10^6 cells/mL.

2. Preparation of Cryoprotectant Solutions:

  • Prepare 2X concentrations of each cryoprotectant in complete culture medium (e.g., 20% DMSO, 40% glycerol, 0.4 M trehalose).

  • Sterile filter each solution through a 0.22 µm filter.

3. Cryopreservation:

  • Place the cell suspension on ice.

  • Slowly add an equal volume of the 2X cryoprotectant solution to the cell suspension while gently agitating. This results in a final concentration of 1X for the cryoprotectant and 1 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezer (e.g., Mr. Frosty) at -80°C for 24 hours. This typically achieves a cooling rate of -1°C/minute.

  • Transfer the vials to liquid nitrogen for long-term storage.

4. Thawing and Viability Assessment:

  • Rapidly thaw the cryovials in a 37°C water bath.

  • Immediately transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium to dilute the cryoprotectant.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1 mL of fresh medium.

  • Determine cell viability using a trypan blue exclusion assay and a hemocytometer or an automated cell counter.

  • Calculate post-thaw viability as: (Number of viable cells / Total number of cells) x 100%.

Visualizing Experimental Workflow and Cryoprotectant Mechanisms

The following diagrams illustrate the experimental workflow for comparing cryoprotectants and the proposed mechanisms of action for intracellular and extracellular cryoprotectants.

G cluster_prep Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Analysis cell_culture Cell Culture harvest Harvest & Count Cells cell_culture->harvest mix Mix Cells with CPA harvest->mix cpa_prep Prepare 2X CPA Solutions cpa_prep->mix aliquot Aliquot to Cryovials mix->aliquot freeze Controlled Freezing (-80°C) aliquot->freeze store Store in Liquid Nitrogen freeze->store thaw Rapid Thawing (37°C) store->thaw dilute Dilute CPA thaw->dilute wash Wash Cells dilute->wash assess Assess Viability (Trypan Blue) wash->assess

Caption: Experimental workflow for comparing cryoprotectant efficacy.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_membrane ice Ice Crystal cell Cell ice->cell Dehydration solute Solute solute->cell Osmotic Stress water Water water->ice Freezing dmso DMSO/Glycerol dmso->cell Reduces Ice Formation trehalose Trehalose trehalose->cell Stabilizes Membrane

Caption: Mechanisms of intracellular and extracellular cryoprotectants.

Validating malonate utilization test results with control organisms like Klebsiella pneumoniae.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The malonate utilization test is a crucial biochemical assay for the differentiation of bacterial species, particularly within the Enterobacteriaceae family. This guide provides a comprehensive comparison of expected results using standard control organisms, a detailed experimental protocol, and a visual workflow to ensure accurate and reliable test validation.

Performance of Control Organisms

Accurate validation of the malonate utilization test hinges on the concurrent testing of well-characterized control organisms. Klebsiella pneumoniae and Escherichia coli are the most common positive and negative controls, respectively. Their expected reactions are summarized below.

OrganismATCC StrainExpected Malonate UtilizationExpected Color Change
Klebsiella pneumoniae13883PositiveGreen to Blue
Escherichia coli25922NegativeRemains Green
Salmonella arizonae-PositiveGreen to Blue
Other Salmonella spp.-NegativeRemains Green

Principle of the Malonate Utilization Test

The malonate utilization test assesses an organism's ability to use sodium malonate as its sole source of carbon for growth and metabolism.[1][2] Organisms that can utilize malonate will also use ammonium (B1175870) sulfate (B86663) as a nitrogen source, leading to the production of alkaline byproducts.[1][3] This increase in pH is visualized by the pH indicator bromothymol blue, which changes the medium from green to blue.[1][2][3]

Organisms that cannot utilize malonate but ferment the small amount of dextrose present in the medium will produce acidic byproducts, causing the indicator to turn yellow.[1][3] If the organism can neither utilize malonate nor ferment dextrose, the medium will remain its original green color.[1][3]

Experimental Protocol

This protocol outlines the procedure for performing the malonate utilization test.

Materials:

  • Sterile malonate broth tubes

  • Pure 18-24 hour cultures of test and control organisms (e.g., Klebsiella pneumoniae ATCC 13883 and Escherichia coli ATCC 25922)

  • Sterile inoculating loops or needles

  • Incubator (35-37°C)

Procedure:

  • Aseptically inoculate a tube of malonate broth with a light inoculum from a pure 18-24 hour culture of the test organism.[1][3]

  • Similarly, inoculate separate malonate broth tubes with the positive control (Klebsiella pneumoniae) and negative control (Escherichia coli).

  • Incubate all tubes aerobically at 35-37°C for 24 to 48 hours with loosened caps.[1][3][4]

  • Observe the tubes for a color change at 24 and 48 hours.[1][5]

Interpretation of Results:

  • Positive Result: A change in the color of the medium from green to light or Prussian blue indicates that the organism can utilize malonate.[1][5]

  • Negative Result: The medium remaining green or turning yellow indicates a negative result.[1][5] A yellow color signifies dextrose fermentation by a malonate-negative organism.[1][3]

Malonate Utilization Test Workflow

The following diagram illustrates the logical workflow of the malonate utilization test, from the initial setup to the final interpretation of results.

MalonateUtilizationTest cluster_setup Setup cluster_observation Observation cluster_interpretation Interpretation start Start inoculate Inoculate Malonate Broth with Pure Culture start->inoculate controls Inoculate Positive (K. pneumoniae) & Negative (E. coli) Controls inoculate->controls incubate Incubate at 35-37°C for 24-48 hours controls->incubate observe Observe Color Change incubate->observe result Color Change? observe->result positive Positive Result (Malonate Utilized) result->positive Green to Blue negative Negative Result (Malonate Not Utilized) result->negative Remains Green yellow Negative Result (Dextrose Fermented) result->yellow Turns Yellow

Caption: Workflow of the Malonate Utilization Test.

Limitations

It is important to note that some malonate-positive organisms may produce only a slight alkaline reaction, making interpretation difficult.[3] Additionally, this biochemical test should be part of a larger panel of tests for complete bacterial identification.[1]

References

A Comparative Analysis of Malonate-Bridged Manganese(II) Complexes: Structure and Magnetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, structure, and magnetic behavior of malonate-bridged manganese(II) coordination polymers.

This guide provides a comparative analysis of a series of malonate-bridged manganese(II) complexes, highlighting the influence of structural modifications on their magnetic properties. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for the rational design of novel magnetic materials and potential therapeutic agents.

Introduction

Malonate and its derivatives are versatile ligands in coordination chemistry, capable of bridging metal centers in various coordination modes, leading to the formation of diverse supramolecular architectures, including one-, two-, and three-dimensional polymers. In the context of manganese(II) complexes, the malonate bridge plays a crucial role in mediating magnetic exchange interactions between the paramagnetic Mn(II) ions. The nature and strength of this magnetic coupling are highly sensitive to the structural parameters of the complex, such as the Mn-Mn distance, the coordination geometry of the manganese centers, and the specific bridging mode of the malonate ligand (syn-syn, syn-anti, or anti-anti). Understanding these magneto-structural correlations is paramount for the targeted synthesis of manganese(II) complexes with desired magnetic properties. This guide focuses on a comparative study of selected malonate- and ethylmalonate-bridged manganese(II) complexes to elucidate these relationships.

Comparative Data

The following tables summarize the key crystallographic and magnetic data for a selection of malonate-bridged manganese(II) complexes, providing a basis for their comparative analysis.

Table 1: Crystallographic Data for Selected Malonate-Bridged Manganese(II) Complexes

ComplexFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Mn-Mn distance (Å)Ref.
1 [Mn(mal)(H₂O)₂]nOrthorhombicPca2₁-----
2 [Mn₂(mal)₂(4,4'-bipy)(H₂O)₂]nMonoclinicP2₁/n7.2974(10)18.7715(10)7.514(3)91.743(12)5.410 & 5.561[1]
3 [Mn₂(Etmal)₂(H₂O)₂(bpa)]nMonoclinicP2₁/c13.9745(9)11.682(3)--5.3167(4)[2]
4 [Mn₂(Etmal)₂(H₂O)₂(azpy)]nMonoclinicC2/c----5.389(1)[2]
5 [Mn₂(Etmal)₂(H₂O)₂(4,4'-bpy)]nMonoclinicP2₁/n----5.5336(7)[2]
6 {[Mn(Etmal)₂(H₂O)][Mn(H₂O)₄]}nMonoclinicC2----5.456(1)[2]

mal = malonate, Etmal = ethylmalonate, 4,4'-bipy = 4,4'-bipyridine (B149096), bpa = 1,2-bis(4-pyridyl)ethane, azpy = 4,4'-azobispyridine.

Table 2: Magnetic Properties of Selected Malonate-Bridged Manganese(II) Complexes

ComplexMagnetic BehaviorWeiss Constant (θ, K)Curie Constant (C, emu·K/mol)Magnetic Coupling Constant (J, cm⁻¹)
1 Weak antiferromagnetic---
2 Weak antiferromagnetic-2.093.14-
3 Overall antiferromagnetic---
4 Overall antiferromagnetic---
5 Overall antiferromagnetic---
6 Overall antiferromagnetic---

Experimental Protocols

Synthesis of [Mn(mal)(H₂O)₂]n (Complex 1)

Materials:

Procedure:

  • A solution of manganese(II) chloride tetrahydrate (0.197 g, 1 mmol) in 10 mL of methanol is prepared.

  • A separate solution of disodium malonate (0.148 g, 1 mmol) in 5 mL of deionized water is prepared.

  • The dithis compound solution is added to the manganese(II) chloride solution with stirring.

  • The resulting mixture is refluxed for 24 hours.

  • After cooling to room temperature, the solution is filtered.

  • The filtrate is left for slow evaporation in a vacuum desiccator.

  • Needle-shaped single crystals suitable for X-ray diffraction are obtained after approximately two weeks.[1]

Synthesis of [Mn₂(mal)₂(4,4'-bipy)(H₂O)₂]n (Complex 2)

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Dithis compound (Na₂C₃H₂O₄)

  • 4,4'-bipyridine (C₁₀H₈N₂)

  • Methanol

  • Deionized water

Procedure:

  • A solution of manganese(II) chloride tetrahydrate (0.197 g, 1 mmol) in 10 mL of methanol is prepared.

  • A separate solution of dithis compound (0.148 g, 1 mmol) in 5 mL of deionized water is added and the mixture is stirred for 20 minutes.

  • A solution of 4,4'-bipyridine (0.078 g, 0.5 mmol) in 5 mL of methanol is then added to the reaction mixture.

  • The mixture is stirred for an additional 30 minutes and then filtered.

  • The filtrate is allowed to stand at room temperature for slow evaporation.

  • Crystalline product is obtained after a few days.[1]

Magnetic Measurements

Magnetic susceptibility measurements are typically performed on polycrystalline samples using a SQUID magnetometer in the temperature range of 2-300 K with an applied magnetic field. Diamagnetic corrections are made using Pascal's constants.

Visualization of Magneto-Structural Correlations

The following diagrams illustrate the relationship between the structural features of malonate-bridged manganese(II) complexes and their resulting magnetic properties.

MagnetoStructuralCorrelation cluster_bridging_modes Bridging Modes BridgingMode Malonate Bridging Mode MagneticCoupling Magnetic Coupling BridgingMode->MagneticCoupling determines nature of SynAnti syn-anti BridgingMode->SynAnti AntiAnti anti-anti BridgingMode->AntiAnti SynSyn syn-syn BridgingMode->SynSyn Dimensionality Structural Dimensionality Ordering Magnetic Ordering Dimensionality->Ordering influences Mn_Mn_Distance Mn-Mn Distance Mn_Mn_Distance->MagneticCoupling affects strength of SynAnti->MagneticCoupling Weak Antiferromagnetic AntiAnti->MagneticCoupling Weak Antiferromagnetic

Caption: Relationship between structural features and magnetic properties.

The above diagram illustrates that the bridging mode of the malonate ligand is a key determinant of the nature of the magnetic coupling, with both syn-anti and anti-anti conformations generally leading to weak antiferromagnetic interactions. The dimensionality of the structure influences the long-range magnetic ordering, while the Mn-Mn distance affects the strength of the magnetic coupling.

ExperimentalWorkflow Start Reactants (Mn(II) salt, Malonate derivative) Synthesis Synthesis (e.g., Hydrothermal, Slow Evaporation) Start->Synthesis Isolation Isolation & Purification (Filtration, Washing) Synthesis->Isolation Characterization Characterization Isolation->Characterization SC_XRD Single-Crystal X-ray Diffraction Characterization->SC_XRD Structural Info Magnetic Magnetic Susceptibility Characterization->Magnetic Magnetic Data Spectroscopy Spectroscopic Analysis (IR, etc.) Characterization->Spectroscopy Functional Groups Analysis Data Analysis & Interpretation SC_XRD->Analysis Magnetic->Analysis Spectroscopy->Analysis

Caption: General experimental workflow for malonate-bridged Mn(II) complexes.

This workflow outlines the typical experimental procedure for the synthesis and characterization of malonate-bridged manganese(II) complexes, from the initial reaction to the final analysis of their structural and magnetic properties.

Conclusion

The comparative analysis of malonate-bridged manganese(II) complexes reveals a strong correlation between their structural parameters and magnetic properties. The majority of these complexes exhibit weak antiferromagnetic coupling, mediated by the malonate bridge. The dimensionality of the resulting coordination polymer can be tuned by the introduction of ancillary ligands, such as 4,4'-bipyridine, which can lead to the formation of 3D networks from 1D chains or 2D layers. The ethylmalonate ligand also produces complexes with similar antiferromagnetic interactions. The subtle interplay of factors such as the specific bridging mode of the malonate, the Mn-O-C-O-Mn torsion angles, and the overall crystal packing dictates the final magnetic behavior. This guide provides a foundational understanding for the rational design of new malonate-bridged manganese(II) complexes with tailored magnetic properties for applications in materials science and drug development.

References

Safety Operating Guide

Proper Disposal of Sodium Malonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of sodium malonate, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is essential to handle this compound with appropriate care. While some safety data sheets (SDS) may not classify it as a hazardous substance, others indicate potential hazards.[1][2][3][4] Therefore, exercising caution is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or goggles.[1]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator is recommended.[1]

General Handling:

  • Avoid generating dust.[1]

  • Use in a well-ventilated area.[1]

  • Do not eat, drink, or smoke when handling the substance.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste product and to follow all local, state, and federal regulations.[1][3] Do not dispose of this compound down the drain or in regular trash.[4][5][6][7][8][9]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[10]

Step 2: Waste Collection and Storage

  • Place solid this compound waste and any materials used for cleaning up spills (e.g., absorbent paper) into a clean, dry, sealable, and properly labeled container.[1][11]

  • For solutions of this compound, use a compatible, leak-proof container.

  • Store the waste container in a designated satellite accumulation area.[10][12] This area should be away from heat sources and direct sunlight.[5]

  • Ensure the container is kept closed except when adding waste.[6]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[4][8]

  • Provide them with the complete chemical name and any other relevant information as requested.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including a dust respirator if the spill involves solid material.[1]

  • Use dry clean-up procedures for solid spills to avoid generating dust.[1]

  • Carefully sweep or vacuum the spilled material into a designated waste container.[1]

  • For liquid spills, use an inert absorbent material.

  • Place all contaminated materials, including cleaning supplies and contaminated clothing, into a sealed, labeled container for disposal.[11]

  • Clean the spill area with soap and water.[11]

  • Prevent the spillage from entering drains, sewers, or water courses.[1]

III. Quantitative Data Summary

The reviewed safety data sheets and disposal guidelines do not provide specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal). The consensus is that it should not be disposed of via the sewer system.[5][6] Regulations regarding chemical waste are location-dependent, and users must consult their local and institutional policies for specific quantitative requirements.

ParameterGuidelineCitation
pH of Aqueous Waste General laboratory waste guidelines suggest that aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive and must be treated as hazardous waste. While the pH of a this compound solution is typically between 7.5 and 9.0, it is still recommended for professional disposal.[12][13]
P-listed Acute Hazardous Waste This compound is not typically classified as a P-listed acute hazardous waste. However, it is crucial to verify this against your local and federal regulations.[12]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Sodium Malonate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or Chemical GogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2]Protects against dust particles and potential splashes.
Hand Protection Impervious Chemical-Resistant GlovesNitrile gloves are a suitable option for splash protection.[3] Always inspect gloves before use and use proper removal technique.[1][4]Prevents skin contact, as this compound can be harmful if absorbed through the skin and may cause skin irritation.[1]
Body Protection Laboratory CoatStandard lab coat to protect street clothing.Provides a barrier against accidental spills and contamination.[1]
Respiratory Protection Particulate Respirator (e.g., N95/P95 or FFP2)Required when dusts are generated or when working in poorly ventilated areas.[1][5]This compound dust can be harmful if inhaled and may cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Prudent laboratory practices are essential when working with this compound to maintain its integrity and prevent accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.[2][6]

  • Avoid all unnecessary personal contact with the chemical.[6]

  • Do not eat, drink, or smoke in the designated work area.[1][6]

  • After handling, always wash hands thoroughly with soap and water.[6]

  • Ensure containers are securely sealed when not in use to prevent contamination and moisture absorption.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Keep containers tightly closed and protected from physical damage.[4][6]

  • Store away from incompatible materials, such as oxidizing agents.[6]

Spill Management and Disposal Plan

Immediate and appropriate response to a spill is critical. The following workflow outlines the necessary steps for managing a this compound spill.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps & Disposal Spill This compound Spill Occurs Notify Notify personnel in the immediate area and the laboratory supervisor.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEx8TmnpGPIiYhahgwZ06tSrY_rL7_VZj4aAHB8x9IS73iwxYIv95FSXQ1sa8AzEhMJEimSOq_U-8ipbwOYLWLBb98l5nix0OxT2jhzZE4fQ7mldfSVE8ulvwUOXOh7ibMXX2oqnj1iXJ3uq8FNoMf3ahQQoBD0twlrO5qjH_KCV1ybRAxPoJI4ZjVGDHDDG9xDYaw%3D)] Spill->Notify Assess Assess the spill size and potential hazard. Notify->Assess PPE Don appropriate PPE: Gloves, Goggles, Lab Coat, Respirator.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3YE65fK6_K67IoftZuvNVn79a-W0eTQoIttsLpqmX69pnaIhxEXopkwbHWvKHsQAcsQIvSllQGEfGve5oPvrxJ51rbllYApk8kX1IRSbQF0ApodjRVTRnr1X6H3xuwVHd6iSklPfcsaA7wHH-LGOAqW4S-0OBA8g5ngFkg7cih6VauQgQXsV4WNnNdsddwAsMSuZGYsXMuUSifjSOFrYy4PRm_r73e15Q5fmqVtkrjg%3D%3D)] Assess->PPE Contain For larger spills, create a dike around the spill to prevent spreading.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEx8TmnpGPIiYhahgwZ06tSrY_rL7_VZj4aAHB8x9IS73iwxYIv95FSXQ1sa8AzEhMJEimSOq_U-8ipbwOYLWLBb98l5nix0OxT2jhzZE4fQ7mldfSVE8ulvwUOXOh7ibMXX2oqnj1iXJ3uq8FNoMf3ahQQoBD0twlrO5qjH_KCV1ybRAxPoJI4ZjVGDHDDG9xDYaw%3D)] PPE->Contain Cleanup Use dry cleanup procedures. Sweep or vacuum up the spilled solid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEt-r-WTPw5Y6vOaSp3MlnbgtZHPjyzg81cKGMTRTm2XD1xTTCSEFrsbbT19S3GCtNr6_c9RuqHkFi6JgZ-sA6cQS5M37aQBRKY5PNccd4v2umMtmxZWrbFRkN4KDOKPD16RxVP8fSshjVGamcDkGaRDeOkgS0fPAXPL3gXrHwq3ZlcJyndON0%3D)] Contain->Cleanup Avoid_Dust Avoid generating dust during cleanup.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEt-r-WTPw5Y6vOaSp3MlnbgtZHPjyzg81cKGMTRTm2XD1xTTCSEFrsbbT19S3GCtNr6_c9RuqHkFi6JgZ-sA6cQS5M37aQBRKY5PNccd4v2umMtmxZWrbFRkN4KDOKPD16RxVP8fSshjVGamcDkGaRDeOkgS0fPAXPL3gXrHwq3ZlcJyndON0%3D)] Cleanup->Avoid_Dust Collect Place spilled material into a clean, dry, labeled, and sealable container.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEt-r-WTPw5Y6vOaSp3MlnbgtZHPjyzg81cKGMTRTm2XD1xTTCSEFrsbbT19S3GCtNr6_c9RuqHkFi6JgZ-sA6cQS5M37aQBRKY5PNccd4v2umMtmxZWrbFRkN4KDOKPD16RxVP8fSshjVGamcDkGaRDeOkgS0fPAXPL3gXrHwq3ZlcJyndON0%3D)] Cleanup->Collect Decontaminate Wipe the spill area with a damp cloth. Collect->Decontaminate Disposal Dispose of the waste container and contaminated materials according to local, state, and federal regulations.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEt-r-WTPw5Y6vOaSp3MlnbgtZHPjyzg81cKGMTRTm2XD1xTTCSEFrsbbT19S3GCtNr6_c9RuqHkFi6JgZ-sA6cQS5M37aQBRKY5PNccd4v2umMtmxZWrbFRkN4KDOKPD16RxVP8fSshjVGamcDkGaRDeOkgS0fPAXPL3gXrHwq3ZlcJyndON0%3D)] Decontaminate->Disposal Restock Restock any used spill cleanup supplies.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3YE65fK6_K67IoftZuvNVn79a-W0eTQoIttsLpqmX69pnaIhxEXopkwbHWvKHsQAcsQIvSllQGEfGve5oPvrxJ51rbllYApk8kX1IRSbQF0ApodjRVTRnr1X6H3xuwVHd6iSklPfcsaA7wHH-LGOAqW4S-0OBA8g5ngFkg7cih6VauQgQXsV4WNnNdsddwAsMSuZGYsXMuUSifjSOFrYy4PRm_r73e15Q5fmqVtkrjg%3D%3D)] Disposal->Restock

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium malonate
Reactant of Route 2
Sodium malonate

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